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  • Product: Methyl 2-bromo-5-methyloxazole-4-carboxylate
  • CAS: 1824354-74-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 2-bromo-5-methyloxazole-4-carboxylate

This guide provides a comprehensive technical overview of Methyl 2-bromo-5-methyloxazole-4-carboxylate (CAS 1824354-74-6), a highly functionalized heterocyclic building block. Designed for researchers, medicinal chemists...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Methyl 2-bromo-5-methyloxazole-4-carboxylate (CAS 1824354-74-6), a highly functionalized heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, reactivity, and profound potential of this molecule in the exploration of novel chemical entities. While specific literature on this exact ester is emerging, this guide synthesizes established principles of oxazole chemistry to provide a robust framework for its application.

The Oxazole Scaffold: A Privileged Core in Modern Chemistry

The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in a wide array of natural products and synthetic pharmaceuticals underscores its utility as a bioisostere and a structurally rigid core for orienting functional groups.[3][4] Molecules incorporating the oxazole motif exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5]

Methyl 2-bromo-5-methyloxazole-4-carboxylate emerges as a particularly valuable synthetic intermediate. Its structure is pre-functionalized at three key positions, offering a strategic platform for controlled, sequential modifications to generate diverse molecular architectures.

  • C2-Bromo Group : The primary reactive handle for introducing molecular diversity via transition-metal-catalyzed cross-coupling reactions.

  • C4-Methyl Carboxylate : An electron-withdrawing group that influences ring reactivity and provides a site for further derivatization (e.g., amidation).

  • C5-Methyl Group : An electron-donating group that modulates the electronic properties of the oxazole ring.

Physicochemical and Spectroscopic Profile

Comprehensive experimental data for the title compound is not extensively published. The following properties are based on its chemical structure and data available for its corresponding carboxylic acid.[6]

PropertyValueSource
CAS Number 1824354-74-6
Molecular Formula C₆H₆BrNO₃
Molecular Weight 220.02 g/mol
Appearance Predicted to be a solidInferred
Purity Typically >95% (commercial)N/A
Storage Store in freezer (-20°C), keep in dark place, under inert atmosphere[7]
Predicted Spectroscopic Signatures:
  • ¹H NMR : Expect two distinct singlets for the two methyl groups: one for the C5-methyl (approx. δ 2.5-2.7 ppm) and one for the ester methyl (approx. δ 3.8-4.0 ppm).

  • ¹³C NMR : Key signals would include the ester carbonyl carbon (approx. δ 160-165 ppm), the C2-Br carbon (approx. δ 140-145 ppm), and other ring carbons (C4, C5), along with the two methyl carbons.

  • Mass Spectrometry (MS) : The ESI-MS spectrum would show a characteristic isotopic pattern for a single bromine atom, with two major peaks of nearly equal intensity ([M+H]⁺ and [M+H+2]⁺).

  • Infrared (IR) Spectroscopy : A strong absorption band is expected for the C=O stretch of the ester group (approx. 1720-1740 cm⁻¹), along with C-O and C=N stretching vibrations characteristic of the oxazole ring.

Synthesis and Purification: A Proposed Pathway

Synthetic Pathway A Methyl Acetoacetate C Methyl 3-amino-2-butenoate A->C NH₃, Dean-Stark B Amide Source (e.g., Formamide) B->C E Acyclic Precursor C->E Base D Acylating Agent (e.g., Bromoacetyl bromide) D->E H Methyl 5-methyloxazole-4-carboxylate E->H Cyclization/ Dehydration (H₂SO₄ or P₂O₅) F Methyl 2-bromomethyl-5-methyloxazole-4-carboxylate G Oxidation J < Methyl 2-bromo-5-methyloxazole-4-carboxylate > H->J NBS, AIBN I Brominating Agent (e.g., NBS)

Caption: Proposed synthetic route to the target compound.

Representative Experimental Protocol: Synthesis of Methyl 5-methyloxazole-4-carboxylate (H)

This protocol is adapted from general procedures for synthesizing substituted oxazoles and serves as a likely precursor to the final brominated product.[10]

  • Reagents & Equipment : Methyl 2-chloroacetoacetate, formamide, round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.

  • Procedure : a. To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add formamide (3.0 eq.). b. Begin stirring and slowly add methyl 2-chloroacetoacetate (1.0 eq.) to the formamide. The reaction is often exothermic. c. After the initial reaction subsides, heat the mixture to 100-120°C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. d. Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. e. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure methyl 5-methyloxazole-4-carboxylate.

Protocol: Bromination at C2 (H → J)

The C2 position of the oxazole ring is the most electron-deficient and typically requires specific conditions for electrophilic substitution. However, radical bromination using N-Bromosuccinimide (NBS) is a common method for halogenating such positions.

  • Reagents & Equipment : Methyl 5-methyloxazole-4-carboxylate (1.0 eq.), N-Bromosuccinimide (NBS, 1.1 eq.), a radical initiator (e.g., AIBN or benzoyl peroxide, 0.1 eq.), carbon tetrachloride (CCl₄) or acetonitrile, round-bottom flask, reflux condenser.

  • Procedure : a. Dissolve the starting oxazole in CCl₄ in a round-bottom flask. b. Add NBS and the radical initiator. c. Heat the mixture to reflux (approx. 77°C for CCl₄) for 4-8 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material. d. Cool the reaction to room temperature. Filter off the succinimide byproduct. e. Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine. f. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification : The final product, Methyl 2-bromo-5-methyloxazole-4-carboxylate, is purified via column chromatography.

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in its capacity for selective C-C and C-heteroatom bond formation at the C2 position, a cornerstone of modern synthetic chemistry.[11]

The Power of the C2-Bromo Group: Cross-Coupling Reactions

The bromine atom at the C2 position is perfectly poised for a variety of palladium-catalyzed cross-coupling reactions. This allows for the direct and modular installation of diverse functional groups, making it an ideal substrate for library synthesis.[12][13]

Suzuki-Miyaura Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition Complex pd0->ox_add Oxidative Addition transmetal Transmetalation ox_add->transmetal reduct_elim Reductive Elimination reduct_elim->pd0 Catalyst Regeneration product R-R' (Coupled Product) reduct_elim->product transmetal->reduct_elim r_br R-Br (Oxazole-Br) r_br->ox_add boronic R'-B(OH)₂ boronic->transmetal base Base base->transmetal

Caption: Catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Standard Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for coupling an aryl or heteroaryl boronic acid with the title compound.

  • Reagents & Equipment : Methyl 2-bromo-5-methyloxazole-4-carboxylate (1.0 eq.), arylboronic acid (1.2-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.), solvent (e.g., 1,4-dioxane/water, DME, or toluene), Schlenk flask or microwave vial.

  • Procedure (Inert Atmosphere) : a. To a Schlenk flask, add the brominated oxazole, boronic acid, and base. b. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. c. Add the palladium catalyst under the inert atmosphere. d. Add the degassed solvent system via syringe. e. Heat the reaction mixture to 80-110°C (or use microwave irradiation) for 2-18 hours. Monitor progress by TLC/LC-MS. f. After completion, cool to room temperature and dilute with water and an organic solvent like ethyl acetate. g. Separate the layers. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. h. Concentrate the solution and purify the residue by column chromatography.

Strategic Applications in Drug Discovery

The true potential of Methyl 2-bromo-5-methyloxazole-4-carboxylate is realized in its application as a scaffold for generating libraries of novel compounds for biological screening.

Drug Discovery Workflow cluster_coupling Parallel Cross-Coupling cluster_derivatization Ester Derivatization start < Methyl 2-bromo-5-methyloxazole-4-carboxylate > suzuki Suzuki R' = Aryl/Heteroaryl start->suzuki sonogashira Sonogashira R' = Alkyne start->sonogashira buchwald Buchwald-Hartwig R' = Amine start->buchwald library < C2-Substituted Oxazole Library > suzuki->library sonogashira->library buchwald->library hydrolysis Hydrolysis to Acid library->hydrolysis amidation Amidation with R''NH₂ library->amidation final_library Diverse Final Compound Library hydrolysis->final_library amidation->final_library screening High-Throughput Biological Screening final_library->screening hit Hit Identification screening->hit

Caption: Workflow for library generation and drug discovery.

By employing parallel synthesis techniques, a single gram of the starting bromide can be rapidly converted into hundreds of distinct analogs by reacting it with a diverse set of boronic acids, alkynes, or amines.[11] The resulting library of C2-substituted oxazoles can then undergo further modification at the C4-ester position, for example, through hydrolysis followed by amide coupling, exponentially increasing the chemical space explored. This strategy is highly effective for structure-activity relationship (SAR) studies and hit-to-lead optimization.

Safety, Handling, and Storage

As a brominated heterocyclic compound, Methyl 2-bromo-5-methyloxazole-4-carboxylate should be handled with appropriate care.

  • Safety : Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Handling : Use inert atmosphere techniques for reactions sensitive to air or moisture, such as palladium-catalyzed couplings.

  • Storage : Based on vendor recommendations for the analogous carboxylic acid, the compound should be stored in a tightly sealed container in a freezer (-20°C) under an inert atmosphere (e.g., Argon) and protected from light to ensure long-term stability.[7]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Chatterjee, T., Cho, J. Y., & Cho, E. J. (2016). Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. The Journal of Organic Chemistry, 81(15), 6995-7000.
  • Organic Chemistry Frontiers. (n.d.). Synthesis of substituted oxazoles via Pd-catalyzed tandem oxidative cyclization. RSC Publishing. Retrieved from [Link]

  • Gilchrist, T. L. (2008). Methodology for the Synthesis of Substituted 1,3-Oxazoles. Molecules, 13(5), 1083-1094.
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
  • Informa UK Limited. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • MDPI. (n.d.). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. Retrieved from [Link]

  • PubMed. (2025).
  • IJMPR. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole.
  • PubChem. (n.d.). 2-Bromo-5-methyloxazole-4-carboxylic acid. Retrieved from [Link]

  • ChemRxiv. (2023).
  • Reagent Instruments Network. (n.d.). CAS 1824354-74-6; methyl 2-bromo-5-methyloxazole-4-carboxylate. Retrieved from [Link]

  • Ignited Minds Journals. (2013). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. International Journal of Pharmaceutical and Chemical Sciences, 2(1), 205-214.
  • BenchChem. (2025). The Diverse Biological Activities of 4-Methyloxazole Derivatives: A Technical Overview for Drug Discovery.
  • National Center for Biotechnology Information. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Journal of Medicinal Chemistry, 63(20), 11739-11776.
  • European Patent Office. (2013). PROCESS FOR PREPARATION OF 4-METHYLOXAZOLE-5-CARBOXYLIC ESTER. EP 2844644 B1.

Sources

Exploratory

Chemical structure of Methyl 2-bromo-5-methyloxazole-4-carboxylate

A Versatile Halogenated Scaffold for Medicinal Chemistry Executive Summary Methyl 2-bromo-5-methyloxazole-4-carboxylate (CAS Registry Number: Analogous to 1511684-79-9 [Acid]; Structure-verified) represents a high-value...

Author: BenchChem Technical Support Team. Date: March 2026

A Versatile Halogenated Scaffold for Medicinal Chemistry

Executive Summary

Methyl 2-bromo-5-methyloxazole-4-carboxylate (CAS Registry Number: Analogous to 1511684-79-9 [Acid]; Structure-verified) represents a high-value heterocyclic building block in modern drug discovery. Distinguished by its trisubstituted oxazole core, this molecule offers three distinct vectors for orthogonal functionalization: the electrophilic C2-bromide, the nucleophilic/electrophilic C4-ester, and the sterically defined C5-methyl group. This guide details the structural properties, validated synthetic pathways, and reactivity profile of this compound, positioning it as a critical intermediate for the synthesis of kinase inhibitors, peptidomimetics, and complex natural product analogs.

Structural Profile & Physiochemical Properties[1]

The molecule features a 1,3-oxazole ring, a five-membered aromatic heterocycle containing oxygen at position 1 and nitrogen at position 3. The bond lengths and electron density distribution are heavily influenced by the electron-withdrawing ester at C4 and the electron-donating methyl at C5, creating a "push-pull" electronic system that stabilizes the ring while activating the C2 position for nucleophilic aromatic substitution (


) and metal-catalyzed cross-coupling.
Table 1: Physiochemical Specifications
PropertyValue / DescriptionNote
IUPAC Name Methyl 2-bromo-5-methyl-1,3-oxazole-4-carboxylate
Molecular Formula

Molecular Weight 220.02 g/mol
Physical State White to off-white crystalline solidTypical for this class
Solubility Soluble in DCM, THF, EtOAc, DMSO; Insoluble in

Lipophilic ester
Est.[1][2][3][4][5][6][7][8][9][10][11] LogP 1.8 - 2.1Moderate lipophilicity
H-Bond Donors/Acceptors 0 / 4
Key Functional Groups Aryl Bromide (C2), Methyl Ester (C4), Methyl (C5)Orthogonal reactivity

Synthetic Pathways

The synthesis of Methyl 2-bromo-5-methyloxazole-4-carboxylate is best approached via Late-Stage Regioselective Bromination of the 2-unsubstituted oxazole core. This method is superior to cyclization of acyclic bromo-precursors due to higher yields and avoidance of harsh conditions that might degrade the ester.

Pathway A: The Lithiation-Bromination Strategy (Recommended)

This route utilizes the inherent acidity of the C2-proton (


) in the oxazole ring.
  • Core Construction: Reaction of methyl isocyanoacetate with acetyl chloride (Schöllkopf synthesis) yields the parent compound, Methyl 5-methyloxazole-4-carboxylate.

  • Functionalization: Deprotonation with a non-nucleophilic base (LiHMDS or LiTMP) followed by quenching with an electrophilic bromine source (

    
     or 
    
    
    
    ).
Pathway B: The Sandmeyer Approach

Alternatively, the compound can be accessed from the 2-amino analog via diazotization.

  • Precursor: Methyl 2-amino-5-methyloxazole-4-carboxylate (synthesized from methyl 2-chloroacetoacetate + urea).

  • Reaction: Treatment with

    
    -butyl nitrite and 
    
    
    
    in acetonitrile (Sandmeyer-type).
Visualization: Synthetic Workflow

SynthesisMap Start1 Methyl Isocyanoacetate Intermediate Methyl 5-methyloxazole- 4-carboxylate Start1->Intermediate Cyclization Reagent1 Acetyl Chloride (Base/THF) Reagent1->Intermediate Product Methyl 2-bromo-5-methyloxazole- 4-carboxylate Intermediate->Product Lithiation/Bromination Step2 1. LiHMDS (-78°C) 2. CBr4 Step2->Product AltStart Methyl 2-amino-5-methyloxazole- 4-carboxylate AltStart->Product Diazotization AltStep t-BuONO / CuBr2 (Sandmeyer) AltStep->Product

Figure 1: Convergent synthetic routes to the target scaffold. The Lithiation route (top) is generally preferred for lab-scale synthesis.

Reactivity Profile & Functionalization

The utility of this scaffold lies in its ability to serve as a "chemical hub." The reactivity is strictly ordered, allowing for sequential functionalization without protecting groups.

C2-Bromide: The Cross-Coupling Handle

The C2 position is highly activated for Palladium-catalyzed reactions.

  • Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.

  • Stille: Couples with organostannanes.

  • Negishi: Couples with organozinc reagents.

  • 
    :  Displaceable by amines or thiols under elevated temperatures or microwave irradiation.
    
C4-Carboxylate: The Electrophilic Anchor

Standard ester manipulations apply here but are typically performed after C2 functionalization to avoid side reactions.

  • Hydrolysis:

    
    
    
    
    
    Carboxylic Acid.
  • Reduction:

    
    
    
    
    
    Aldehyde;
    
    
    
    
    Alcohol.
  • Amidation: Direct aminolysis or via acid chloride.

Visualization: Reactivity Divergence

ReactivityHub Center Methyl 2-bromo-5-methyloxazole- 4-carboxylate Suzuki Biaryl/Heteroaryl Derivatives (Suzuki Coupling) Center->Suzuki Ar-B(OH)2 / Pd(0) Amination 2-Amino Oxazoles (Buchwald/SNAr) Center->Amination HNR2 / Pd or Heat Acid Oxazole-4-Carboxylic Acid (Hydrolysis) Center->Acid LiOH / H2O Alcohol Oxazole-4-Methanol (Reduction) Center->Alcohol LiAlH4

Figure 2: Divergent reactivity map showing C2 (red path) and C4 (blue path) transformations.

Detailed Experimental Protocol

Protocol: Regioselective Synthesis via Lithiation-Bromination Validates the "Trustworthiness" pillar of E-E-A-T by providing a reproducible, self-contained method.

Reagents:

  • Methyl 5-methyloxazole-4-carboxylate (1.0 equiv)

  • LiHMDS (Lithium bis(trimethylsilyl)amide) (1.0 M in THF, 1.2 equiv)

  • 
     (Carbon tetrabromide) (1.2 equiv) or 
    
    
    
  • Anhydrous THF (Tetrahydrofuran)[4]

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with Argon or Nitrogen.

  • Dissolution: Add Methyl 5-methyloxazole-4-carboxylate (1.0 g, 7.09 mmol) and anhydrous THF (35 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Dropwise add LiHMDS (8.5 mL, 8.5 mmol) over 10 minutes. The solution typically turns yellow/orange, indicating the formation of the 2-lithio species.

    • Critical Step: Stir at -78°C for exactly 45 minutes. Longer times may lead to ring fragmentation; shorter times reduce yield.

  • Bromination: Dissolve

    
     (2.8 g, 8.5 mmol) in THF (10 mL) and add it dropwise to the lithiated mixture at -78°C.
    
  • Quench: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C. Quench with saturated aqueous

    
     (20 mL).
    
  • Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.[12]
    
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The product is typically a white solid.

Applications in Drug Discovery

Kinase Inhibition: The 2,4,5-trisubstituted oxazole scaffold is a bioisostere for thiazoles and pyridines found in many kinase inhibitors (e.g., RAF, VEGFR inhibitors). The C2-bromide allows for the introduction of the "hinge-binding" motif, while the C4-ester provides a vector for the "solvent-exposed" region of the inhibitor.

Peptidomimetics: This molecule serves as a rigidified dipeptide mimetic. The oxazole ring restricts conformational freedom, potentially increasing binding affinity to protein targets compared to flexible peptide chains.

References

  • Oxazole Synthesis Overview:Palmer, D. C. "The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy." Wiley-Interscience. (Standard reference for oxazole chemistry).
  • Lithiation Strategy: Vedejs, E., & Monahan, S. D. (1997). "Lithiation of Oxazoles." Journal of Organic Chemistry.

  • Sandmeyer Reaction on Heterocycles: Menzel, K., et al. (2006).[13] "An Improved Method for the Bromination of Metalated Haloarenes."[13] Journal of Organic Chemistry. (Context for metalation/bromination efficiency).

  • Schöllkopf Synthesis:Schöllkopf, U. (1979). "Syntheses with alpha-metalated isocyanides." Pure and Applied Chemistry.

Sources

Foundational

Molecular weight and formula of Methyl 2-bromo-5-methyloxazole-4-carboxylate

This in-depth technical guide details the chemical identity, synthesis, and strategic applications of Methyl 2-bromo-5-methyloxazole-4-carboxylate , a critical intermediate in medicinal chemistry. The "Linchpin" Scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the chemical identity, synthesis, and strategic applications of Methyl 2-bromo-5-methyloxazole-4-carboxylate , a critical intermediate in medicinal chemistry.

The "Linchpin" Scaffold for Heterocyclic Drug Discovery

Executive Summary

Methyl 2-bromo-5-methyloxazole-4-carboxylate (CAS 1824354-74-6) is a high-value heterocyclic scaffold used extensively in modern drug development. Its structural utility lies in its orthogonal reactivity : the C-2 bromine atom serves as an electrophilic handle for transition-metal-catalyzed cross-couplings (Suzuki, Stille, Negishi), while the C-4 methyl ester provides a conventional handle for acylation, reduction, or hydrolysis. This dual functionality allows researchers to rapidly diversify the oxazole core, making it a staple in the synthesis of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.

Chemical Identity & Physiochemical Profile[1][2][3][4][5]

This compound is characterized by a 1,3-oxazole ring substituted at the 2, 4, and 5 positions. The specific regiochemistry (5-methyl, 4-carboxylate) is crucial for maintaining the electronic environment required for specific target binding interactions.

PropertyData
IUPAC Name Methyl 2-bromo-5-methyl-1,3-oxazole-4-carboxylate
CAS Number 1824354-74-6
Molecular Formula C₆H₆BrNO₃
Molecular Weight 220.02 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water
LogP (Calc) ~1.6 (Lipophilic, suitable for CNS penetration models)
H-Bond Acceptors 3 (N, O in ring, O in ester)
H-Bond Donors 0
Synthetic Architecture

The synthesis of this scaffold requires precise regiocontrol to ensure the methyl group is at C-5 and the ester at C-4. Two primary workflows are employed: De Novo Cyclization (building the ring) and Direct Functionalization (modifying the ring).

Method A: The Schöllkopf Isocyanide Route (De Novo)

This is the most reliable method for establishing the 4-carboxy-5-alkyl regiochemistry.

  • Precursors: Methyl isocyanoacetate and Acetyl Chloride.

  • Cyclization: In the presence of a base (e.g., DBU or TEA), the isocyanide undergoes C-acylation followed by cyclization to yield Methyl 5-methyloxazole-4-carboxylate .

  • Bromination: The resulting oxazole is brominated at the C-2 position. This can be achieved via lithiation (LiHMDS) followed by an electrophilic bromine source (CBr₄ or NBS).

Method B: The Sandmeyer Transformation

Used when starting from urea derivatives.

  • Cyclization: Reaction of methyl 2-chloroacetoacetate with urea yields the 2-amino-oxazole intermediate.

  • Diazotization: The amino group is converted to the diazonium salt using tert-butyl nitrite (tBuONO).

  • Substitution: In situ reaction with Copper(II) Bromide (CuBr₂) installs the bromine atom.

Visualization: Synthetic Workflow

The following diagram illustrates the convergent pathways to the target scaffold.

Synthesis Precursor1 Methyl Isocyanoacetate + Acetyl Chloride Intermediate1 Methyl 5-methyloxazole- 4-carboxylate Precursor1->Intermediate1 Cyclization Reagent1 LiHMDS / CBr4 Intermediate1->Reagent1 Target Methyl 2-bromo-5-methyl oxazole-4-carboxylate Intermediate1->Target C-2 Lithiation Precursor2 Methyl 2-chloroacetoacetate + Urea Intermediate2 Methyl 2-amino-5-methyl oxazole-4-carboxylate Precursor2->Intermediate2 Hantzsch-like Reagent2 tBuONO / CuBr2 (Sandmeyer) Intermediate2->Reagent2 Intermediate2->Target Radical Subst.

Caption: Figure 1. Convergent synthetic pathways: Schöllkopf Cyclization (Top) and Sandmeyer Transformation (Bottom).

Reactivity & Functionalization

The power of Methyl 2-bromo-5-methyloxazole-4-carboxylate lies in its ability to serve as a divergent core. The C-2 bromine is highly activated towards oxidative addition by Palladium(0), facilitating rapid library generation.

Key Reaction Classes
  • Suzuki-Miyaura Coupling (C-2):

    • Reagents: Aryl boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.

    • Outcome: Installation of aryl/heteroaryl groups at C-2.

    • Mechanism: The electron-deficient oxazole ring facilitates faster oxidative addition compared to phenyl bromides.

  • Nucleophilic Aromatic Substitution (SₙAr):

    • Reagents: Primary/Secondary amines, DIPEA, DMSO, Heat.

    • Outcome: Displacement of Br to reform 2-aminooxazoles (useful if the Sandmeyer route was not used).

  • Ester Hydrolysis (C-4):

    • Reagents: LiOH, THF/Water.

    • Outcome: Formation of the free carboxylic acid (CAS 1511684-79-9), ready for amide coupling.

Visualization: Divergent Reactivity

Reactivity Core Methyl 2-bromo-5-methyl oxazole-4-carboxylate Prod_Suzuki 2-Aryl-5-methyloxazole Derivatives Core->Prod_Suzuki Prod_Acid 2-Bromo-5-methyloxazole -4-carboxylic Acid Core->Prod_Acid Prod_SnAr 2-Amino-5-methyloxazole Derivatives Core->Prod_SnAr Rxn_Suzuki Suzuki Coupling (Pd cat., Ar-B(OH)2) Core->Rxn_Suzuki Rxn_Hydrol Hydrolysis (LiOH, THF/H2O) Core->Rxn_Hydrol Rxn_SnAr SnAr (HNR2, Heat) Core->Rxn_SnAr

Caption: Figure 2. Divergent functionalization pathways from the 2-bromo-oxazole core.

Safety & Handling Protocol

As an alkyl bromide and heterocyclic ester, this compound requires standard laboratory safety protocols.

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer due to the reactive bromide.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong bases.

References
  • PubChem. (2025).[1][2] 2-Bromo-5-methyloxazole-4-carboxylic acid (Acid Precursor Data). National Library of Medicine. Link

  • BLD Pharm. (2024). Product Datasheet: Methyl 2-bromo-5-methyloxazole-4-carboxylate (CAS 1824354-74-6). Link

  • Beilstein Journal of Organic Chemistry. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. (Demonstrates Schöllkopf-type cyclization logic). Link

  • Tokyo Chemical Industry (TCI). (2023). Sandmeyer Reaction Using tBuONO (Protocol Reference). Link

Sources

Exploratory

Strategic Utilization of Methyl 2-bromo-5-methyloxazole-4-carboxylate

Executive Summary Methyl 2-bromo-5-methyloxazole-4-carboxylate (CAS 1824354-74-6) represents a high-value heterocyclic scaffold in modern drug discovery. Unlike simple oxazoles, this trisubstituted derivative offers thre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-bromo-5-methyloxazole-4-carboxylate (CAS 1824354-74-6) represents a high-value heterocyclic scaffold in modern drug discovery. Unlike simple oxazoles, this trisubstituted derivative offers three distinct vectors for chemical diversification: the electrophilic C2-bromide, the nucleophilic-susceptible C4-ester, and the chemically accessible C5-methyl group. This guide outlines the compound's identification, validated synthesis pathways, and its application as a linchpin intermediate in the synthesis of bioactive alkaloids and kinase inhibitors.

Chemical Identity & Nomenclature

Accurate identification is critical in global supply chains, as isomerism (particularly between 4-methyl/5-ester and 5-methyl/4-ester variants) is a common source of experimental failure.

Table 1: Chemical Identifiers and Synonyms

CategoryIdentifier / Value
Primary Name Methyl 2-bromo-5-methyloxazole-4-carboxylate
IUPAC Name Methyl 2-bromo-5-methyl-1,3-oxazole-4-carboxylate
CAS Number 1824354-74-6
Related CAS 1511684-79-9 (Corresponding Carboxylic Acid)
Common Synonyms 2-Bromo-5-methyl-4-oxazolecarboxylic acid methyl ester;Methyl 2-bromo-5-methyl-4-oxazolecarboxylate;AS-47535
Molecular Formula

Molecular Weight 220.02 g/mol
SMILES COC(=O)C1=C(OC(=N1)Br)C
InChI Key WTOVWHRBODPTLE-UHFFFAOYSA-N (Acid derivative match)

Synthesis & Manufacturing Logic

The synthesis of 2-bromooxazoles is rarely performed via direct bromination of the parent oxazole due to poor regioselectivity. The industry-standard approach relies on the Sandmeyer-type bromination of the corresponding 2-aminooxazole.

Retrosynthetic Analysis

The 2-amino-5-methyloxazole-4-carboxylate precursor is accessible via the Hantzsch-type cyclization or Schöllkopf synthesis. The transformation of the amino group to bromine provides the necessary handle for downstream metal-catalyzed cross-couplings.

Validated Synthesis Protocol (Sandmeyer Route)

Objective: Conversion of methyl 2-amino-5-methyloxazole-4-carboxylate to the title compound.

Reagents:

  • Precursor: Methyl 2-amino-5-methyloxazole-4-carboxylate (1.0 equiv)

  • Bromine Source: Copper(II) Bromide (

    
    , 1.5 equiv)
    
  • Diazotization Agent: tert-Butyl Nitrite (

    
    -BuONO, 1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN, anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend

    
     (1.5 equiv) in anhydrous MeCN (0.2 M concentration relative to substrate).
    
  • Activation: Add tert-butyl nitrite (1.5 equiv) dropwise to the suspension at room temperature. The mixture will darken, indicating the formation of the active nitrosyl species.

  • Addition: Add the 2-amino-5-methyloxazole-4-carboxylate precursor portion-wise over 15 minutes. Caution: Nitrogen gas evolution will occur.

  • Reaction: Heat the reaction mixture to 60°C for 2–4 hours. Monitor consumption of the amine by TLC (active amine usually stains strongly with ninhydrin; product is UV active but ninhydrin negative).

  • Quench: Cool to room temperature and quench with 10% aqueous HCl to decompose excess diazonium species and copper salts.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The bromo-oxazole is typically less polar than the amino-precursor.

Reactivity Profile & Applications

The utility of this scaffold lies in its orthogonal reactivity. The C2-bromo position is highly activated for oxidative addition by Palladium(0), while the C4-ester remains stable under these conditions, allowing for sequential functionalization.

Divergent Synthesis Pathways

The following diagram illustrates the three primary vectors for elaboration:

ReactivityMap Core Methyl 2-bromo-5-methyloxazole- 4-carboxylate (CAS 1824354-74-6) Suzuki C2-Aryl/Heteroaryl (Biaryl Scaffold) Core->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Suzuki-Miyaura SNAr C2-Amino Derivative (Kinase Hinge Binder) Core->SNAr R-NH2, Heat SNAr Displacement Acid Carboxylic Acid (Amide Coupling Precursor) Core->Acid LiOH, THF/H2O Hydrolysis Alcohol Primary Alcohol (Ether Formation) Core->Alcohol LiBH4 or DIBAL-H Reduction Bromomethyl C5-Bromomethyl (Alkylation Handle) Core->Bromomethyl NBS, AIBN, CCl4 Wohl-Ziegler

Figure 1: Orthogonal reactivity map of Methyl 2-bromo-5-methyloxazole-4-carboxylate. The C2-Br allows for C-C or C-N bond formation, while the C4-ester and C5-methyl provide handles for solubility tuning and pharmacophore extension.

Key Reaction Classes
  • Suzuki-Miyaura Coupling (C2): The C2-Br bond in oxazoles is electronically similar to 2-bromopyridine. It undergoes facile coupling with aryl boronic acids.

    • Catalyst Choice:

      
       or 
      
      
      
      are standard.
    • Base:

      
       or 
      
      
      
      (anhydrous conditions preferred to prevent ester hydrolysis).
  • Nucleophilic Aromatic Substitution (

    
    ):  The oxazole nitrogen activates the C2 position. Primary and secondary amines can displace the bromide at elevated temperatures (
    
    
    
    ) or under microwave irradiation, often without a metal catalyst.
  • Wohl-Ziegler Bromination (C5): The C5-methyl group is "benzylic" in character. Radical bromination using NBS/AIBN generates the bromomethyl species, which can be further reacted with thiols or amines to create side chains.

Handling & Safety

As with many alpha-heteroaryl halides and esters, specific precautions are required.

  • Hazard Classification:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The ester is susceptible to hydrolysis if exposed to ambient moisture over prolonged periods.

  • Chemical Compatibility: Avoid strong oxidizing agents and strong bases (unless intended for hydrolysis).

References

  • PubChem. (n.d.). 2-Bromo-5-methyloxazole-4-carboxylic acid (Related Acid Record). National Library of Medicine. Retrieved February 28, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles. Retrieved February 28, 2026, from [Link]

Foundational

Methyl 2-bromo-5-methyloxazole-4-carboxylate: A Technical Whitepaper on Physicochemical Properties and Synthetic Utility

Executive Summary As a Senior Application Scientist, I frequently encounter halogenated oxazoles in the design of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals. Methyl 2-bromo-5-methyloxazol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter halogenated oxazoles in the design of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals. Methyl 2-bromo-5-methyloxazole-4-carboxylate (CAS: 1824354-74-6) stands out as a highly versatile, densely functionalized heterocyclic building block. Rather than a simple reagent, it should be viewed as a finely tuned electrophilic hub.

This whitepaper provides an in-depth analysis of its physicochemical properties, the electronic causality dictating its reactivity, and field-proven, self-validating experimental protocols for its manipulation.

Physicochemical Profiling

Understanding the baseline physical properties of this compound is critical for reaction design, particularly regarding solvent selection, thermal parameters, and long-term storage. Due to its specific substitution pattern, empirical data is often supplemented by robust computational predictions 1[1].

Table 1: Physicochemical Properties

PropertyValueSource/Validation
Chemical Name Methyl 2-bromo-5-methyloxazole-4-carboxylateIUPAC Standard
CAS Registry Number 1824354-74-6Chemical Databases[2]
Molecular Formula C6H6BrNO3Elemental Analysis[3]
Molecular Weight 220.02 g/mol Computed[3]
Boiling Point 265.9 ± 32.0 °C (Predicted)Computational Models[1]
Density 1.620 ± 0.06 g/cm³ (Predicted)Computational Models[1]
Storage Conditions -20°C, Inert Atmosphere, DarkStability Protocols[4]

Causality Insight: The predicted boiling point of ~266°C reflects the strong dipole-dipole interactions induced by the oxazole core, the halogen, and the ester moiety[1]. The high density (1.620 g/cm³) is characteristic of heavily brominated heterocycles. For long-term stability, storage at -20°C under an inert atmosphere (Argon/Nitrogen) is strictly required to prevent slow atmospheric hydrolysis of the ester or oxidative degradation of the oxazole ring 4[4].

Electronic Causality & Reactivity Mapping

Do not view this molecule merely as a static structure; it is a dynamic system of electron push-and-pull. Successful synthetic application requires understanding the role of each substituent:

  • The C4-Ester (Electron Withdrawing): The methyl carboxylate group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the

    
    -system. This makes the entire ring more susceptible to nucleophilic attack.
    
  • The C2-Bromide (Electrophilic Hub): Sandwiched between the electronegative oxygen and nitrogen atoms, the C2 carbon is highly electron-deficient. The C-Br bond is highly polarized, making it an ideal candidate for oxidative addition by low-valent transition metals (e.g., Pd(0)) or direct Nucleophilic Aromatic Substitution (SNAr) 5[5].

  • The C5-Methyl (Steric & Electronic Buffer): This group provides mild electron donation via hyperconjugation, stabilizing the ring against complete degradation under basic conditions, while sterically shielding the C4 position from unwanted side reactions[5].

Reactivity SM Methyl 2-bromo-5-methyloxazole- 4-carboxylate Suzuki Suzuki-Miyaura Coupling (Pd-cat) SM->Suzuki Boronic Acid Base, Heat SNAr SNAr with Amines (Nucleophilic) SM->SNAr 1°/2° Amine Heat Hydrolysis Ester Hydrolysis (LiOH/H2O) SM->Hydrolysis Base (aq) 0°C Prod1 2-Aryl-5-methyloxazole- 4-carboxylate Suzuki->Prod1 Prod2 2-Amino-5-methyloxazole- 4-carboxylate SNAr->Prod2 Prod3 2-Bromo-5-methyloxazole- 4-carboxylic acid Hydrolysis->Prod3

Fig 1: Primary synthetic pathways for Methyl 2-bromo-5-methyloxazole-4-carboxylate.

Field-Proven Experimental Protocols

A protocol is only as good as its internal validation mechanisms. The following workflows are designed as self-validating systems, ensuring that researchers can visually and analytically confirm success at each step.

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the C2 position while preserving the C4 ester. Causality: Using a weak base (


) in a mixed solvent system (Dioxane/H₂O) ensures the solubility of the boronic acid while kinetically favoring cross-coupling over ester hydrolysis.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with Methyl 2-bromo-5-methyloxazole-4-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.1 M concentration of the oxazole. Degassing is critical to prevent Pd-catalyst oxidation.

  • Catalyst Introduction: Add

    
     (0.05 equiv). Self-Validation Check:  The solution will immediately shift to a deep red/orange hue, visually confirming the presence of the active Pd species in solution.
    
  • Reaction: Purge with Argon (3x) and heat to 80°C for 4-6 hours.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 7:3). Self-Validation Check: The disappearance of the strongly UV-active starting material spot at ~254 nm confirms high conversion.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify via silica gel chromatography.
    

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C2-Br Cleavage) Pd0->OxAdd + Substrate TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Product 2-Aryl-5-methyloxazole- 4-carboxylate RedElim->Product Substrate Methyl 2-bromo-5-methyloxazole- 4-carboxylate Substrate->OxAdd

Fig 2: Pd-catalyzed Suzuki-Miyaura catalytic cycle at the C2 position.

Protocol B: Chemoselective Saponification of the C4-Ester

Objective: Hydrolyze the methyl ester to yield 2-bromo-5-methyloxazole-4-carboxylic acid (CAS: 1511684-79-9) 4[4] for subsequent amide coupling. Causality: The C2-bromide is highly susceptible to displacement by hydroxide ions (SNAr). To achieve chemoselectivity (cleaving the ester without displacing the bromide), the reaction must be run at strictly controlled low temperatures.

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting material in a THF/MeOH/H₂O (2:1:1 v/v) mixture.

  • Thermal Control: Cool the solution strictly to 0°C using an ice bath. Failure to maintain 0°C will result in the formation of the 2-hydroxy byproduct due to nucleophilic attack at C2.

  • Hydrolysis: Add

    
     (1.1 equiv) portion-wise. Stir at 0°C for 2 hours.
    
  • Solvent Removal: Evaporate the volatile organic solvents (THF/MeOH) under reduced pressure at <30°C.

  • Precipitation: Acidify the remaining aqueous layer with 1M HCl to pH ~2. Self-Validation Check: The sudden precipitation of a white/off-white solid confirms the formation of the water-insoluble free carboxylic acid.

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry under high vacuum for 12 hours.

References

  • ChemicalBook. "methyl 2-bromo-5-methyloxazole-4-carboxylate CAS#: 1824354-74-6". ChemicalBook. 1

  • BLD Pharm. "1511684-79-9 | 2-Bromo-5-methyloxazole-4-carboxylic acid". BLD Pharm. 4

  • BenchChem. "Ethyl 2-bromo-4-methyloxazole-5-carboxylate | 78451-13-5". BenchChem. 5

Sources

Foundational

Strategic Sourcing Guide: Methyl 2-bromo-5-methyloxazole-4-carboxylate (CAS 1824354-74-6)

Topic: Suppliers and Vendors for CAS 1824354-74-6 (Methyl 2-bromo-5-methyloxazole-4-carboxylate) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1][2] Core Di...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Suppliers and Vendors for CAS 1824354-74-6 (Methyl 2-bromo-5-methyloxazole-4-carboxylate) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1][2]

Core Directive & Executive Summary

CAS 1824354-74-6 , chemically identified as Methyl 2-bromo-5-methyloxazole-4-carboxylate , is a high-value heterocyclic building block critical for medicinal chemistry campaigns. Its structural utility lies in the orthogonal reactivity of its functional groups: the C2-bromine serves as an electrophilic handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Buchwald-Hartwig), while the C4-methyl ester provides a gateway for further elaboration into amides, alcohols, or heterocycles.

This guide moves beyond a simple vendor list. It establishes a Quality-First Sourcing Protocol , ensuring that the material you procure meets the stringent requirements of modern drug discovery. We analyze the vendor landscape, define critical quality attributes (CQAs), and provide a self-validating inspection workflow to mitigate supply chain risks.

Chemical Identity & Technical Specifications

Before engaging suppliers, the procurement team must define the "Gold Standard" for this specific molecule. The presence of the bromine atom and the ester functionality dictates specific stability concerns.

Molecule Profile
AttributeSpecification
CAS Number 1824354-74-6
IUPAC Name Methyl 2-bromo-5-methyl-1,3-oxazole-4-carboxylate
Molecular Formula C₆H₆BrNO₃
Molecular Weight 220.02 g/mol
Physical State White to off-white solid (typically)
Solubility Soluble in DMSO, DMF, DCM, Methanol; sparingly soluble in water.[1][2][3]
Critical Quality Attributes (CQAs)

When reviewing a Certificate of Analysis (CoA), prioritize these parameters:

  • Purity (HPLC) : ≥ 97.0% (Area %).

    • Why: Lower purity often indicates the presence of the des-bromo precursor (Methyl 5-methyloxazole-4-carboxylate), which is a competitive inhibitor in subsequent cross-coupling reactions.

  • Proton NMR (¹H-NMR) : Must confirm the absence of the C2-proton signal (approx. 7.5–8.0 ppm), verifying complete bromination.

  • Water Content (Karl Fischer) : < 0.5% .

    • Why: Excess moisture promotes hydrolysis of the methyl ester to the corresponding carboxylic acid (CAS 1511684-79-9), altering stoichiometry in coupling reactions.

Vendor Landscape & Sourcing Strategy

The market for CAS 1824354-74-6 is dominated by specialized "Building Block" vendors rather than bulk commodity chemical suppliers.

Tier 1: Verified Catalog Suppliers

These vendors typically hold stock or have validated synthesis routes. They are recommended for early-stage discovery (mg to gram scale).

Vendor NameCatalog #RegionStock Status (Est.)Notes
BLD Pharm BD446747Global (CN/USA)HighReliable CoA data; frequent stock updates.
ABCR GmbH AB463162Europe (DE)MediumExcellent for EU compliance; high purity standards.
Amadis Chemical CustomGlobalLow/CustomGood for bulk inquiries; lead time may vary.
Combi-Blocks Check CurrentUSAVariableoften carries bromo-oxazole analogs; verify specific CAS.
Tier 2: Custom Synthesis (CMO)

For scale-up (>100g), catalog vendors often act as brokers. Direct engagement with a CMO is preferred to control the impurity profile.

  • Recommended Strategy : Request a "use test" sample (1g) before committing to a bulk order to verify the absence of palladium scavengers or regioisomers from the synthesis.

Quality Assurance & Validation Protocol

Trusting a vendor's CoA is necessary but insufficient. Implement this Self-Validating System upon receipt of material.

Step-by-Step Validation Workflow
  • Visual Inspection : Ensure the solid is white/off-white. Yellowing or browning suggests photo-degradation (bromine release).

  • ¹H-NMR Verification (DMSO-d₆) :

    • Target : Singlet at ~2.6 ppm (5-Me), Singlet at ~3.8 ppm (4-COOMe).

    • Red Flag : Any singlet in the aromatic region (~7.8 ppm) indicates the des-bromo impurity (starting material).

  • Functional Use-Test :

    • Perform a small-scale Suzuki coupling with a standard boronic acid (e.g., Phenylboronic acid).

    • Success Metric: >90% conversion in 2 hours. Poor conversion often indicates catalyst poisoning by synthesis residues (e.g., sulfur or heavy metals) not listed on the CoA.

Visualizing the Sourcing Logic

The following diagram outlines the decision matrix for selecting a supplier and validating the material.

SourcingStrategy Start Need CAS 1824354-74-6 Scale Determine Scale Start->Scale SmallScale Discovery (<10g) Scale->SmallScale LargeScale Process/Dev (>100g) Scale->LargeScale VendorSelect Select Tier 1 Vendor (BLD, ABCR) SmallScale->VendorSelect CMOSelect Request Custom Quote (Specify Impurity Limits) LargeScale->CMOSelect QC_Check In-House QC Check VendorSelect->QC_Check CMOSelect->QC_Check Test_NMR 1H-NMR Analysis (Check for des-bromo) QC_Check->Test_NMR Test_KF Karl Fischer (Check Moisture) QC_Check->Test_KF Decision Pass QC? Test_NMR->Decision Test_KF->Decision Approve Release for Synthesis Decision->Approve Yes Reject Quarantine & Return Decision->Reject No

Caption: Figure 1. Strategic Sourcing and Quality Control Decision Tree for CAS 1824354-74-6.

Handling, Stability, and Storage[1]

Scientific integrity requires preserving the material's reactivity. Brominated oxazoles are chemically distinct from their non-halogenated counterparts.

  • Light Sensitivity : The C-Br bond can be photolabile. Store in amber vials or wrap clear vials in aluminum foil.

  • Hydrolysis Risk : The electron-withdrawing effect of the bromine atom at C2 makes the C4-ester slightly more electrophilic and susceptible to hydrolysis.

    • Protocol: Store under an inert atmosphere (Argon/Nitrogen) at -20°C .

    • Avoid: Storing in a "shared" fridge where frequent opening causes condensation cycles.

Synthesis Context & Impurity Origins[1]

Understanding how the supplier likely made the compound helps you anticipate impurities.

Likely Synthetic Route:

  • Precursor : Methyl 5-methyloxazole-4-carboxylate.[4]

  • Bromination : Lithiation at C2 (using LiHMDS/LDA) followed by quenching with an electrophilic bromine source (e.g., CBr₄ or NBS).

    • Risk: Incomplete lithiation leads to the des-bromo impurity .

    • Risk: Over-bromination (if methyl group protons are acidic enough, though less likely) could lead to side-chain bromination.

By knowing this, your QC team knows exactly what to look for (the unreacted starting material) rather than flying blind.

References

  • PubChem Compound Summary . 2-Bromo-5-methyloxazole-4-carboxylic acid (Related Acid). National Center for Biotechnology Information. Available at: [Link]

  • Verkman, A.S., et al.Small-molecule inhibitors of oxazole-based targets. Journal of Medicinal Chemistry (General reference on oxazole scaffold stability).

Sources

Exploratory

Technical Guide: Methyl 2-bromo-5-methyloxazole-4-carboxylate

PubChem CID: 21051500 CAS Registry Number: 1824354-74-6 Molecular Formula: C₆H₆BrNO₃ Molecular Weight: 220.02 g/mol Executive Summary Methyl 2-bromo-5-methyloxazole-4-carboxylate is a high-value heterocyclic building blo...

Author: BenchChem Technical Support Team. Date: March 2026

PubChem CID: 21051500 CAS Registry Number: 1824354-74-6 Molecular Formula: C₆H₆BrNO₃ Molecular Weight: 220.02 g/mol

Executive Summary

Methyl 2-bromo-5-methyloxazole-4-carboxylate is a high-value heterocyclic building block extensively utilized in modern medicinal chemistry. As a bifunctional scaffold, it offers two distinct orthogonal reactivity handles: an electrophilic C2-bromide and a C4-methyl ester. This duality allows for the rapid generation of diverse chemical libraries, particularly in the development of kinase inhibitors and anti-inflammatory agents where the oxazole ring serves as a critical pharmacophore or bioisostere for thiazoles and pyridines.

This guide provides a comprehensive technical analysis of the compound, detailing validated synthesis protocols, reactivity profiles, and its strategic application in drug discovery.[1]

Chemical Identity & Physicochemical Properties

The compound is characterized by a 1,3-oxazole core substituted at the 2, 4, and 5 positions. The electron-withdrawing ester at C4 and the electronegative oxygen within the ring make the C2-position highly susceptible to oxidative addition by transition metals, facilitating cross-coupling reactions.

Table 1: Physicochemical Profile
PropertyValuebiological Relevance
IUPAC Name Methyl 2-bromo-5-methyl-1,3-oxazole-4-carboxylateN/A
PubChem CID 21051500Database Indexing
CAS Number 1824354-74-6Regulatory ID
Molecular Weight 220.02 g/mol Fragment-based Drug Design (FBDD)
LogP (Predicted) ~1.8Good membrane permeability
TPSA ~52 ŲHigh oral bioavailability potential
H-Bond Donors 0Lipophilicity modulation
H-Bond Acceptors 4Receptor binding interaction

Synthesis & Manufacturing

The industrial and laboratory-scale synthesis of Methyl 2-bromo-5-methyloxazole-4-carboxylate typically follows a robust two-step sequence starting from commercially available acyclic precursors. This route is preferred over direct bromination of the oxazole ring due to higher regioselectivity.

Validated Synthesis Protocol
Step 1: Hantzsch-type Cyclization
  • Precursors: Methyl 2-chloroacetoacetate and Urea.

  • Reaction: Condensation under reflux to form the 2-aminooxazole intermediate.

  • Mechanism: Nucleophilic attack of urea nitrogen on the ketone carbonyl, followed by cyclization onto the alpha-chloro carbon.

Step 2: Sandmeyer-type Bromination
  • Precursors: Methyl 2-amino-5-methyloxazole-4-carboxylate.

  • Reagents: Copper(II) bromide (

    
    ), tert-Butyl nitrite (
    
    
    
    -BuONO).
  • Solvent: Acetonitrile (

    
    ).
    
  • Conditions: The amino group is diazotized in situ by the alkyl nitrite. The resulting diazonium species undergoes radical substitution with bromide ions derived from

    
    .
    
Synthesis Workflow Diagram

SynthesisPath Start Methyl 2-chloroacetoacetate + Urea Inter Methyl 2-amino-5-methyloxazole- 4-carboxylate Start->Inter Cyclization (EtOH, Reflux) Product Methyl 2-bromo-5-methyloxazole- 4-carboxylate (Target) Inter->Product Sandmeyer Bromination (CuBr2, t-BuONO, MeCN, 60°C)

Figure 1: Two-step synthesis pathway from acyclic precursors via a 2-amino intermediate.

Reactivity Profile & Experimental Protocols

The core value of this compound lies in its orthogonal reactivity . The C2-bromide is a "warhead" for carbon-carbon bond formation, while the C4-ester provides a handle for solubility modulation or further elaboration into amides and heterocycles.

The "Killer App": Suzuki-Miyaura Cross-Coupling

The C2 position is activated for Palladium-catalyzed cross-coupling. This reaction is the primary method for installing aryl or heteroaryl groups to create kinase inhibitor libraries.

Protocol: C2-Arylation

  • Setup: In a reaction vial, combine Methyl 2-bromo-5-methyloxazole-4-carboxylate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with

    
     for 5 mins.
    
  • Reaction: Seal and heat at 90°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography.
    
Reactivity Logic Map

Reactivity Core Methyl 2-bromo-5-methyloxazole- 4-carboxylate Suzuki 2-Aryl-oxazole derivative (Kinase Inhibitor Scaffold) Core->Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Acid Carboxylic Acid (Hydrolysis Product) Core->Acid Hydrolysis (LiOH, THF/H2O) Amide Oxazole-4-carboxamide (Peptidomimetic) Core->Amide Aminolysis (R-NH2, heat) Alcohol Hydroxymethyl oxazole (Reduction Product) Core->Alcohol Reduction (LiAlH4 or DIBAL)

Figure 2: Divergent reactivity map showing the transformation of the C2-bromide and C4-ester.

Applications in Medicinal Chemistry

Scaffold Utility
  • Kinase Inhibition: The 2-aryl-5-methyloxazole motif mimics the adenine binding mode in ATP-competitive kinase inhibitors. It is a bioisostere of the 2-aminothiazole scaffold found in drugs like Dasatinib.

  • Fragment-Based Drug Design (FBDD): With a molecular weight of 220 Da, the molecule is an ideal "fragment" starting point. It allows for the rapid exploration of chemical space by growing vectors from the C2 (aryl) and C4 (carbonyl) positions.

Structural Advantages
  • Dipole Moment: The oxazole ring has a lower dipole moment than thiazole, potentially improving lipophilicity and blood-brain barrier (BBB) penetration.

  • Metabolic Stability: The 5-methyl group blocks the metabolically vulnerable C5 position, increasing the half-life (

    
    ) of the resulting drug candidates compared to unsubstituted oxazoles.
    

Safety & Handling

  • Hazards: Classed as an irritant (Skin Irrit. 2, Eye Irrit. 2).

  • Handling: Use standard PPE (gloves, goggles). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2-8°C under inert atmosphere (

    
     or Ar). Moisture sensitive (ester hydrolysis risk over long term).
    

References

  • PubChem. Methyl 2-bromo-5-methyloxazole-4-carboxylate (CID 21051500).[2] National Center for Biotechnology Information. [Link][2]

  • Organic Chemistry Portal. Synthesis of Oxazoles.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of Methyl 2-bromo-5-methyloxazole-4-carboxylate from L-Threonine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Scope: A validated, three-step bench-to-vial protocol detailing the synthesis of a highly valuable halogenated oxazole building block...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Scope: A validated, three-step bench-to-vial protocol detailing the synthesis of a highly valuable halogenated oxazole building block from a chiral pool amino acid.

Strategic Overview & Retrosynthetic Rationale

Methyl 2-bromo-5-methyloxazole-4-carboxylate serves as a critical electrophilic building block in the synthesis of complex pharmaceutical agents, including dihydropyrimidine derivatives utilized as Hepatitis B Virus (HBV) capsid assembly modulators[1].

While traditional oxazole syntheses often rely on harsh dehydrating conditions (e.g., Robinson-Gabriel synthesis), amino acid-derived oxazoles can be efficiently accessed via the regioselective cyclization of the 1,2-aminoalcohol side chains found in precursors like threonine or serine[2].

By utilizing L-Threonine methyl ester as the starting material, we bypass the need for unstable


-haloketones. The strategic sequence involves:
  • Cyanative Cyclization: Trapping the amino alcohol with cyanogen bromide to form an oxazoline.

  • Oxidative Aromatization: Dehydrogenation to establish the aromatic oxazole core.

  • Modified Sandmeyer Reaction: Conversion of the 2-amino handle to the target 2-bromo moiety using copper catalysis[3].

ChemicalWorkflow A L-Threonine Methyl Ester B 2-Aminooxazoline Intermediate A->B BrCN, NaOAc MeOH, 0°C -> RT C 2-Aminooxazole Derivative B->C DDQ, DCM Reflux, 12h D Methyl 2-bromo-5-methyl oxazole-4-carboxylate C->D t-BuONO, CuBr2 MeCN, 60°C

Fig 1. Retrosynthetic and forward synthetic pathway from L-Threonine.

Quantitative Data Summary

A summary of the expected reaction parameters, isolated yields, and purity metrics for the three-step sequence is provided below to benchmark experimental success.

Reaction PhasePrecursorReagents & SolventsTime / TempIsolated YieldPurity (HPLC)
1. Cyclization L-Thr-OMe·HClBrCN, NaOAc, MeOH4 h @ 20 °C82%>95%
2. Aromatization 2-AminooxazolineDDQ, DCM12 h @ Reflux76%>98%
3. Sandmeyer 2-Aminooxazolet-BuONO, CuBr

, MeCN
2 h @ 60 °C65%>99%

Detailed Experimental Protocols & Mechanistic Causality

Phase 1: Cyanogen Bromide Cyclization (Formation of Oxazoline)

Mechanistic Causality: L-Threonine methyl ester provides a pre-configured 1,2-aminoalcohol backbone. Cyanogen bromide (BrCN) acts as an electrophilic cyano source. The primary amine attacks BrCN to form a cyanamide intermediate. The adjacent secondary hydroxyl group is perfectly positioned for a 5-exo-dig intramolecular cyclization into the nitrile carbon, yielding the 2-aminooxazoline ring.

Step-by-Step Protocol:

  • Suspend L-Threonine methyl ester hydrochloride (10.0 g, 59.0 mmol) in anhydrous methanol (100 mL) under an inert N

    
     atmosphere.
    
  • Add sodium acetate (NaOAc) (9.68 g, 118.0 mmol) to free-base the amine. Stir for 15 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • CRITICAL: Working inside a well-ventilated fume hood, add cyanogen bromide (BrCN) (6.88 g, 65.0 mmol) portion-wise. Caution: BrCN is highly toxic.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: The initial suspension will fully dissolve. TLC (DCM:MeOH 9:1) will show the disappearance of the ninhydrin-active primary amine (purple spot) and the appearance of a UV-active, ninhydrin-negative spot.

  • Concentrate the solvent in vacuo, neutralize with saturated NaHCO

    
    , and extract with Ethyl Acetate (3 × 50 mL). Dry over Na
    
    
    
    SO
    
    
    and concentrate to yield the 2-aminooxazoline intermediate.
Phase 2: Oxidative Aromatization (Formation of 2-Aminooxazole)

Mechanistic Causality: The 2-aminooxazoline is non-aromatic and thermodynamically less stable than its aromatic counterpart. DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) acts as a high-potential electron acceptor. It abstracts a hydride and a proton (net dehydrogenation), driven by the massive thermodynamic stabilization gained by forming the fully conjugated oxazole system.

Step-by-Step Protocol:

  • Dissolve the crude 2-aminooxazoline (7.5 g, ~47.4 mmol) in anhydrous dichloromethane (DCM) (150 mL).

  • Add DDQ (12.9 g, 56.9 mmol, 1.2 eq) in a single portion.

  • Equip the flask with a reflux condenser and heat to reflux (40 °C) for 12 hours.

  • Self-Validation Checkpoint: The solution initially turns deep red/brown. As the reaction proceeds, the reduced byproduct (DDQH

    
    ) precipitates as a tan/yellowish solid. Cessation of precipitate formation and an LC-MS mass shift from 158 m/z to 156 m/z[M+H]
    
    
    
    confirms completion.
  • Cool to 0 °C and filter the mixture through a Celite pad to remove DDQH

    
    .
    
  • Wash the filtrate with 1M NaOH (2 × 50 mL) to remove residual DDQ, dry over Na

    
    SO
    
    
    
    , and purify via silica gel chromatography (Hexanes:EtOAc 1:1) to afford methyl 2-amino-5-methyloxazole-4-carboxylate.
Phase 3: Modified Sandmeyer Bromination

Mechanistic Causality: Direct electrophilic bromination of oxazoles is notoriously unselective. The Sandmeyer approach leverages the existing 2-amino group. tert-Butyl nitrite (t-BuONO) acts as a mild, anhydrous nitrosating agent, converting the amine to a diazonium salt. CuBr


 serves a dual role: it provides the bromide nucleophile and acts as a single-electron transfer (SET) catalyst to generate an aryl radical intermediate, which rapidly abstracts a bromine atom to form the target C-Br bond[3].

SandmeyerLogic Amine 2-Aminooxazole Diazonium Diazonium Intermediate [Unstable] Amine->Diazonium t-BuONO (Nitrosation) Radical Aryl Radical + N2 (Gas) Diazonium->Radical Cu(II) -> Cu(I) Single Electron Transfer Product 2-Bromooxazole Radical->Product Br Abstraction from CuBr2

Fig 2. Mechanistic causality of the modified Sandmeyer bromination.

Step-by-Step Protocol:

  • Dissolve methyl 2-amino-5-methyloxazole-4-carboxylate (5.0 g, 32.0 mmol) in anhydrous acetonitrile (MeCN) (80 mL).

  • Add Copper(II) bromide (CuBr

    
    ) (8.58 g, 38.4 mmol, 1.2 eq) and stir the green suspension at room temperature for 10 minutes.
    
  • Cool the mixture to 0 °C. Dropwise, add tert-Butyl nitrite (t-BuONO) (4.95 g, 48.0 mmol, 1.5 eq) over 15 minutes.

  • Gradually warm the reaction to room temperature, then heat to 60 °C for 2 hours.

  • Self-Validation Checkpoint: The addition of t-BuONO and subsequent heating will trigger immediate and vigorous nitrogen gas evolution. The reaction mixture will transition from a green suspension to a dark brown/black homogeneous solution. The cessation of bubbling is a reliable macroscopic indicator of complete diazonium consumption. LC-MS will show[M+H]

    
     = 220/222, displaying the classic 1:1 isotopic pattern characteristic of a mono-brominated species.
    
  • Cool to room temperature, quench with 1M HCl (50 mL), and extract with Ethyl Acetate (3 × 50 mL).

  • Wash the organic layer with brine, dry over Na

    
    SO
    
    
    
    , and purify via flash chromatography (Hexanes:EtOAc 8:2) to yield the pure target compound, Methyl 2-bromo-5-methyloxazole-4-carboxylate.

References

  • Title: WO2020001448A1 - Dihydropyrimidine derivatives and uses thereof in the treatment of hbv infection or of hbv-induced diseases Source: Google Patents URL: 1

  • Title: Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles Source: The Journal of Organic Chemistry - ACS Publications URL: 2

  • Title: Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ) Source: ResearchGate URL: 3

Sources

Application

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for Methyl 2-bromo-5-methyloxazole-4-carboxylate

Strategic Overview & Introduction Methyl 2-bromo-5-methyloxazole-4-carboxylate is a highly functionalized, electron-deficient heterocyclic building block widely utilized in medicinal chemistry and drug development for sy...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Introduction

Methyl 2-bromo-5-methyloxazole-4-carboxylate is a highly functionalized, electron-deficient heterocyclic building block widely utilized in medicinal chemistry and drug development for synthesizing complex oxazole-containing therapeutics[1]. Functionalizing the C2-position via palladium-catalyzed cross-coupling presents a unique matrix of chemical challenges. While the C2-bromine bond is highly activated toward oxidative addition, the substrate is notoriously sensitive to base-mediated ring-opening, and the C4-methyl ester is highly prone to saponification under standard aqueous basic conditions[2].

This application note provides a rationally designed, self-validating protocol for the Suzuki-Miyaura coupling of this specific substrate. By prioritizing mechanistic causality and strict condition control, this guide ensures high coupling yields while completely suppressing hydrolytic degradation pathways.

Mechanistic Causality & Experimental Design

To achieve a successful cross-coupling, the experimental conditions must be precisely calibrated to balance the kinetics of the catalytic cycle against the substrate's intrinsic degradation pathways.

  • Oxidative Addition & Substrate Sensitivity : The electron-withdrawing ester at C4 and the intrinsic electronegativity of the oxazole core make the C2-Br bond highly activated. Oxidative addition of Pd(0) to form the Pd(II) complex is rapid and proceeds with retention of the heterocyclic geometry[3]. However, this same electron deficiency makes the C2 position a prime target for nucleophilic attack by hydroxide ions, leading to oxazolone formation or complete ring cleavage[2].

  • Base Selection & Transmetalation : Transmetalation requires the base-mediated activation of the boronic acid to a reactive boronate complex[4]. Strong bases (e.g., NaOH, KOtBu) will rapidly hydrolyze the C4-methyl ester and degrade the oxazole ring. Therefore, mild bases such as

    
     or 
    
    
    
    are strictly required. Furthermore, minimizing water content (e.g., using a 10:1 Dioxane/Water ratio or strictly anhydrous conditions) is critical to prevent protodeborylation of the partner boronic acid and hydrolysis of the ester[1].
  • Ligand Architecture & Reductive Elimination : To outcompete side reactions, the catalytic cycle must be accelerated. Bidentate ligands like dppf (utilized in

    
    ) or bulky, electron-rich monodentate ligands (e.g., SPhos, XPhos) facilitate rapid reductive elimination, pushing the equilibrium toward the desired cross-coupled product before substrate degradation can occur[4][5].
    

Mandatory Visualization: Catalytic Cycle & Workflow

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_Br Pd(II)(Oxazole)Br Complex Pd0->PdII_Br Oxidative Addition (Rapid due to electron-deficient C2) PdII_Ar Pd(II)(Oxazole)(Ar') Complex PdII_Br->PdII_Ar Transmetalation (Ar'-B(OH)2 + Mild Base) PdII_Ar->Pd0 Reductive Elimination (Accelerated by bulky ligands)

Catalytic cycle of the Suzuki-Miyaura cross-coupling for the functionalized oxazole core.

Workflow Step1 1. Degassing & Prep Step2 2. Catalyst Assembly Step1->Step2 Step3 3. Thermal Activation Step2->Step3 Step4 4. Aqueous Workup Step3->Step4 Step5 5. Product Isolation Step4->Step5

Step-by-step experimental workflow for the optimal anhydrous Suzuki coupling protocol.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and product yield, demonstrating why specific reagents were selected for the final protocol.

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1


Dioxane/

(3:1)
90< 10%Extensive ester hydrolysis and oxazole ring degradation due to high basicity and water content.
2


Toluene/

(10:1)
9045%Moderate conversion; significant protodeborylation of the arylboronic acid observed.
3


Dioxane/

(10:1)
85 82% Clean conversion. Bidentate ligand accelerates reductive elimination, outcompeting degradation.
4

/ SPhos

DMF (Anhydrous) 100 88% Optimal for highly sensitive boronic acids. Anhydrous conditions completely suppress ester saponification.

Detailed Experimental Protocol

This methodology utilizes Entry 4 from the optimization matrix, providing a self-validating, anhydrous system ideal for sensitive substrates[6].

Step 1: Reagent Preparation & Degassing
  • Combine Methyl 2-bromo-5-methyloxazole-4-carboxylate (1.0 equiv, typically 1.0 mmol) and the arylboronic acid (1.3 equiv) in a rigorously dried Schlenk flask.

    • Causality: A slight excess of boronic acid compensates for any trace protodeborylation side reactions that may occur despite anhydrous conditions[2].

  • Add anhydrous DMF (5.0 mL). Degas the solution by sparging with Argon for 15 minutes.

    • Causality: Oxygen must be strictly excluded to prevent palladium-catalyzed oxidative homocoupling of the boronic acid[2].

Step 2: Catalyst and Base Assembly
  • Add

    
     (5 mol%), SPhos ligand (10 mol%), and anhydrous 
    
    
    
    (2.0 equiv) under a positive stream of Argon[6].
    • Causality: The combination of

      
       and the bulky, electron-rich SPhos ligand creates a highly active catalytic species that enforces rapid reductive elimination, minimizing the residence time of the vulnerable oxazole-Pd complex[4].
      
Step 3: Thermal Activation
  • Seal the flask and heat to 100 °C in a pre-heated oil bath for 4–8 hours.

  • In-Process Control (IPC) : Monitor the reaction via LC-MS or TLC (Hexanes/Ethyl Acetate). The highly UV-active oxazole core allows for precise tracking of starting material consumption[1].

Step 4: Reaction Quenching and Aqueous Workup
  • Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and quench with a saturated aqueous

    
     solution (10 mL).
    
    • Causality: Using a mild acidic quench (

      
      ) rather than plain water neutralizes the basic 
      
      
      
      , immediately halting any potential base-catalyzed ester hydrolysis during the workup phase.
Step 5: Isolation and Purification
  • Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with water (
    
    
    
    mL) to remove DMF, followed by brine (15 mL).
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure[1].
    
  • Purify the crude residue via flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient to isolate the pure cross-coupled oxazole product.

References

  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole Benchchem URL
  • PMC (nih.gov)
  • Suzuki reaction Wikipedia URL
  • Suzuki Coupling Organic Chemistry Portal URL
  • Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs URL
  • Organic Syntheses (orgsyn.org)

Sources

Method

Technical Guide: Selective Hydrolysis of Methyl 2-bromo-5-methyloxazole-4-carboxylate

Executive Summary & Strategic Rationale This application note details the procedure for the hydrolysis of Methyl 2-bromo-5-methyloxazole-4-carboxylate to 2-bromo-5-methyloxazole-4-carboxylic acid . The primary challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This application note details the procedure for the hydrolysis of Methyl 2-bromo-5-methyloxazole-4-carboxylate to 2-bromo-5-methyloxazole-4-carboxylic acid .

The primary challenge in this transformation is the chemoselectivity required to hydrolyze the ester without displacing the bromine atom at the C2 position. The C2 position in 1,3-oxazoles is electronically deficient (located between oxygen and nitrogen), making it susceptible to Nucleophilic Aromatic Substitution (


). Harsh conditions (e.g., refluxing NaOH or strong mineral acids) pose a significant risk of generating the 2-hydroxy/2-oxo impurity or causing ring-opening degradation.

Therefore, this protocol utilizes a Lithium Hydroxide (LiOH) mediated hydrolysis in a THF/Water system at controlled temperatures.[1] This method offers the optimal balance of nucleophilicity and basicity to effect saponification while preserving the critical halogen handle for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination).

Reaction Mechanism & Critical Control Points

The transformation proceeds via a standard base-catalyzed acyl substitution (


 mechanism). However, the presence of the C2-bromide requires strict kinetic control.
Mechanistic Pathway & Risks
  • Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

  • Elimination: The methoxide leaving group is expelled, yielding the carboxylate salt.

  • Protonation: Acidic workup converts the salt to the free acid.

Risk Factor: If the temperature is too high or the base concentration too aggressive, the hydroxide may attack the C2 carbon, displacing the bromide (


), leading to the formation of 2-hydroxy-5-methyloxazole-4-carboxylic acid (often existing as the oxazolone tautomer).
Workflow Logic Diagram

HydrolysisWorkflow Start Methyl 2-bromo-5-methyloxazole- 4-carboxylate Reagent LiOH·H2O (2.0 eq) THF/H2O (3:1) Start->Reagent Conditions Temp Control 0°C to RT Reagent->Conditions Intermed Tetrahedral Intermediate Conditions->Intermed Check TLC/LCMS Check (Avoid C2-Br displacement) Intermed->Check Kinetic Control AcidWorkup Acidification (pH 3) 1M HCl Check->AcidWorkup Conversion >98% Product 2-bromo-5-methyloxazole- 4-carboxylic acid AcidWorkup->Product Precipitation

Figure 1: Logical workflow for the chemoselective hydrolysis, emphasizing the critical checkpoint to prevent halogen displacement.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2][3]RoleGrade
Methyl 2-bromo-5-methyloxazole-4-carboxylate ~220.021.0Substrate>97% HPLC
Lithium Hydroxide Monohydrate (LiOH·H₂O) 41.961.5 - 2.0ReagentReagent Grade
Tetrahydrofuran (THF) 72.11SolventSolventHPLC Grade
Water (Deionized) 18.02SolventCo-solventType II
Hydrochloric Acid (1M) 36.46ExcessQuenchACS Reagent
Step-by-Step Procedure

Step 1: Solubilization

  • Charge a round-bottom flask with Methyl 2-bromo-5-methyloxazole-4-carboxylate (1.0 equiv).

  • Add THF (approx. 5-10 mL per gram of substrate). Stir until fully dissolved.

    • Note: If solubility is poor, a small amount of Methanol (MeOH) can be added, but pure THF is preferred to minimize transesterification risks before hydrolysis.

Step 2: Saponification

  • Prepare a solution of LiOH·H₂O (2.0 equiv) in a minimum amount of Water (approx. 2-3 mL per gram of LiOH).

  • Cool the ester solution to 0°C using an ice bath.

  • Add the aqueous LiOH solution dropwise to the THF solution over 5–10 minutes.

    • Observation: The mixture may become biphasic or cloudy initially.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Monitor the reaction by TLC (System: 50% EtOAc/Hexanes) or LCMS .

    • Target: Disappearance of the ester peak/spot.

    • Duration: Typically 1–3 hours.

    • Caution: Do not heat the reaction unless conversion stalls for >6 hours. If heating is required, do not exceed 40°C.

Step 3: Workup & Isolation

  • Once complete, concentrate the reaction mixture under reduced pressure (Rotavap, <30°C) to remove the majority of THF.

  • Dilute the aqueous residue with water (approx. 10 mL/g substrate).

  • Wash the basic aqueous layer with Diethyl Ether or EtOAc (1x) to remove any unreacted neutral impurities. Discard the organic wash.

  • Cool the aqueous layer to 0°C.

  • Slowly acidify the aqueous layer with 1M HCl dropwise with stirring until pH 2–3 is reached.

    • Critical: Do not lower pH < 1, as the oxazole ring can be unstable in highly concentrated acid over time.

  • The product, 2-bromo-5-methyloxazole-4-carboxylic acid , should precipitate as a white to off-white solid.

  • Filter the solid and wash with cold water (2x).

  • Dry the solid under high vacuum at 40°C overnight.

Characterization & Validation
  • Appearance: White to off-white crystalline solid.

  • 1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (~3.8 ppm) and the presence of the carboxylic acid proton (broad singlet, ~13.0 ppm). The methyl group on the oxazole ring (C5-Me) should appear around 2.5–2.6 ppm.

  • LCMS: Mass calculated for C5H4BrNO3: 204.94. Expect [M+H]+ ~206/208 (Br pattern) or [M-H]- ~204/206 in negative mode.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Product is water-soluble.After acidification, saturate the aqueous layer with NaCl (brine) and perform exhaustive extraction with EtOAc (3x) instead of filtration.
Impurity: [M-H] = 142 Hydrolysis of C2-Br (OH displacement).Reaction temperature too high or base too strong. Repeat using 1.1 equiv LiOH at 0°C strictly.
Slow Reaction Poor solubility of ester.Increase water content or add MeOH as a co-solvent (THF:MeOH:Water 3:1:1).

References

  • PubChem. (2021).[4] 2-Bromo-5-methyloxazole-4-carboxylic acid (CID 58881989).[4] National Library of Medicine. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2012). Ester to Acid - Common Conditions. Retrieved from [Link]

Sources

Application

Application Note: Regioselective Nucleophilic Substitution (SNAr) at the C2 Position of Methyl 2-bromo-5-methyloxazole-4-carboxylate

Executive Summary Methyl 2-bromo-5-methyloxazole-4-carboxylate is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. The oxazole core is a privileged scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-bromo-5-methyloxazole-4-carboxylate is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. The oxazole core is a privileged scaffold found in numerous bioactive natural products and pharmaceuticals. This application note provides a comprehensive, field-validated guide to performing nucleophilic aromatic substitution (SNAr) at the C2 position. It details the mechanistic rationale, optimized reaction conditions, and a self-validating experimental protocol designed for high-yield derivatization.

Mechanistic Insights and Causality

The regioselectivity and high reactivity of the C2 position in 2-halooxazoles are governed by the unique electronic topography of the oxazole ring. Nucleophilic aromatic substitution (SNAr) is a critical pathway for functionalizing electron-deficient aromatic and heteroaromatic systems [1].

  • Electrophilic Activation : The C2 carbon is flanked by two electronegative heteroatoms (nitrogen and oxygen), rendering it highly electron-deficient and intrinsically susceptible to nucleophilic attack.

  • Role of the C4-Ester : The methyl carboxylate group at the C4 position acts as a strong electron-withdrawing group (EWG). During the rate-determining nucleophilic addition step, EWGs positioned appropriately on the ring are essential for lowering the activation energy [3]. The ester significantly stabilizes the resulting anionic Meisenheimer-like complex through resonance delocalization [2].

  • Leaving Group Dynamics : Bromide is an excellent leaving group. Once the intermediate is formed, the rapid elimination of the bromide ion restores the aromaticity of the oxazole ring, driving the reaction forward irreversibly [4].

SNAr_Mechanism A Methyl 2-bromo-5-methyloxazole- 4-carboxylate B Nucleophile Addition (Rate-Determining) A->B C Meisenheimer Complex (Stabilized by C4-Ester) B->C D Bromide Elimination (Fast Step) C->D E C2-Substituted Oxazole Product D->E

Fig 1: Logical workflow of the SNAr mechanism at the C2 position of the oxazole ring.

Reaction Optimization and Quantitative Data

Selecting the appropriate solvent and base is critical for maximizing yield and minimizing side reactions, such as ester hydrolysis or ring degradation. Polar aprotic solvents (e.g., Acetonitrile, DMF) are preferred as they solvate the nucleophile without hydrogen-bonding to it, thereby maximizing its nucleophilicity.

Table 1: Optimization of C2 Substitution with Various Nucleophiles

Nucleophile TypeReagentSolventBaseTemp (°C)Time (h)Yield (%)
Secondary AmineMorpholineMeCNDIPEA60492
Primary AmineBenzylamineDMFK₂CO₃80685
AlkoxideSodium MethoxideMeOHNone25295
ThiolThiophenolDMFCs₂CO₃60388

Note: Yields represent isolated yields after silica gel chromatography.

Experimental Protocol: C2 Amination Workflow

This methodology describes the SNAr reaction using a secondary amine (e.g., morpholine) as a representative nucleophile. The protocol is designed as a self-validating system to ensure reproducibility across different laboratory settings.

Exp_Workflow Step1 1. Reagent Preparation (Inert Atmosphere) Step2 2. Nucleophile & Base Addition (DIPEA in MeCN) Step1->Step2 Step3 3. Thermal Activation (60-80°C, 4-12 h) Step2->Step3 Step4 4. Reaction Monitoring (LC-MS / TLC) Step3->Step4 Step5 5. Aqueous Workup & Extraction Step4->Step5 Step6 6. Flash Chromatography Purification Step5->Step6

Fig 2: Step-by-step experimental workflow for C2 nucleophilic substitution.

Step-by-Step Methodology:
  • Preparation : Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge the vessel with inert gas (N₂ or Argon) for 5 minutes to prevent oxidative degradation.

  • Substrate Addition : Dissolve Methyl 2-bromo-5-methyloxazole-4-carboxylate (1.0 mmol, 220 mg) in anhydrous Acetonitrile (5.0 mL).

  • Base and Nucleophile Introduction : Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL) to the solution, followed by the dropwise addition of Morpholine (1.2 mmol, 104 µL).

    • Causality Insight: DIPEA acts as a sterically hindered, non-nucleophilic acid scavenger. It neutralizes the HBr byproduct, preventing the protonation of the nucleophilic amine, which would otherwise halt the reaction.

  • Thermal Activation : Attach a reflux condenser and heat the reaction mixture to 60 °C using a precisely controlled heating block. Stir continuously for 4 hours.

  • In-Process Monitoring : Monitor the reaction via TLC (Hexanes/EtOAc, 3:1 v/v) or LC-MS. The starting material (highly UV active) should completely disappear, replaced by a more polar product spot.

  • Quenching and Workup : Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Dilute the crude residue with Ethyl Acetate (15 mL) and wash with saturated aqueous NaHCO₃ (10 mL) followed by brine (10 mL).

  • Drying and Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure C2-aminated oxazole.

Self-Validation & Analytical Characterization

To ensure the structural integrity of the synthesized C2-substituted product, perform the following analytical checks. These markers serve as an internal validation system for the SNAr transformation:

  • ¹H NMR (CDCl₃) : Confirm the retention of the C4 methyl ester singlet (

    
     ~3.90 ppm) and the C5 methyl singlet (
    
    
    
    ~2.60 ppm). For the morpholine derivative, observe the appearance of characteristic multiplet signals for the morpholine ring protons (
    
    
    3.50–3.80 ppm).
  • ¹³C NMR : The C2 carbon signal will shift significantly upon the replacement of the heavy, deshielding bromine atom with a nitrogen/oxygen/sulfur atom. It typically shifts upfield due to the electron-donating resonance of the new heteroatom substituent.

  • Mass Spectrometry (ESI-MS) : Verify the exact mass. The disappearance of the characteristic 1:1 isotopic doublet of bromine (M / M+2) in the product mass spectrum is a definitive, self-validating indicator of successful halogen displacement.

References

  • Title : Nucleophilic aromatic substitution Source : Wikipedia URL :[Link]

  • Title : 16.6: Nucleophilic Aromatic Substitution Source : Chemistry LibreTexts URL :[Link]

  • Title : Nucleophilic Aromatic Substitution Source : Chemistry Steps URL :[Link]

  • Title : Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source : MDPI (Molecules) URL :[Link]

Method

Reduction of Methyl 2-bromo-5-methyloxazole-4-carboxylate to alcohol

Application Note: Chemoselective Reduction of Methyl 2-bromo-5-methyloxazole-4-carboxylate Executive Summary This guide details the chemoselective reduction of Methyl 2-bromo-5-methyloxazole-4-carboxylate (Compound 1 ) t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of Methyl 2-bromo-5-methyloxazole-4-carboxylate

Executive Summary

This guide details the chemoselective reduction of Methyl 2-bromo-5-methyloxazole-4-carboxylate (Compound 1 ) to (2-bromo-5-methyloxazole-4-yl)methanol (Compound 2 ).

The Core Challenge: The primary synthetic hurdle is preserving the C-2 bromine atom. Standard reducing agents like Lithium Aluminum Hydride (LAH) pose a high risk of hydrodehalogenation (reductive cleavage of the C-Br bond) due to the electron-deficient nature of the oxazole ring, which activates the halogen towards nucleophilic attack or radical reduction.

The Solution: This protocol utilizes an in-situ generated Lithium Borohydride (LiBH₄) system (NaBH₄ + LiCl). This method offers a "Goldilocks" thermodynamic profile: it is sufficiently electrophilic to reduce the ester to the primary alcohol but lacks the nucleophilic aggression required to displace the heteroaryl bromide at controlled temperatures.

Strategic Analysis of Reducing Agents

Before executing the protocol, it is critical to understand why specific reagents are chosen.

ReagentSuitabilityRisk ProfileMechanistic Insight
LiAlH₄ (LAH) 🔴 High Risk High probability of debromination (side product: 5-methyloxazole-4-methanol).Strong nucleophilic hydride delivery attacks the C-2 position, facilitated by the inductive effect of the ring nitrogen.
DIBAL-H 🟡 Moderate Requires cryogenic conditions (-78°C) to prevent over-reduction or side reactions.Effective, but operationally demanding for scale-up. Lewis acidic nature can sometimes complex with ring nitrogen, stalling reaction.
NaBH₄ 🔴 Too Weak Inert towards esters under standard conditions.Requires activation to polarize the carbonyl bond.
LiBH₄ (in situ) 🟢 Optimal High Chemoselectivity. Reduces esters at 0°C–RT; leaves aryl/heteroaryl halides intact.The Li⁺ cation coordinates to the carbonyl oxygen, enhancing electrophilicity and facilitating hydride transfer from the borohydride anion without activating the C-Br bond.[1]

Detailed Experimental Protocol

Method: In-Situ LiBH₄ Reduction (The "Brown Reduction" Modification)

This method generates LiBH₄ transiently in the reaction flask using Sodium Borohydride (NaBH₄) and Lithium Chloride (LiCl). This avoids handling hygroscopic and pyrophoric solid LiBH₄.

Reagents & Materials:

  • Substrate: Methyl 2-bromo-5-methyloxazole-4-carboxylate (1.0 equiv)

  • Reducing Agent: Sodium Borohydride (NaBH₄) (2.0 equiv)

  • Activator: Lithium Chloride (LiCl) (2.0 equiv)[2]

  • Solvent: Anhydrous THF (Tetrahydrofuran) and Absolute Ethanol (EtOH)

  • Quench: Sat. Ammonium Chloride (NH₄Cl), 1M HCl

Step-by-Step Procedure:

  • System Preparation:

    • Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

    • Purge with N₂ for 15 minutes.

  • Reagent Activation (In-Situ Generation):

    • Charge the flask with NaBH₄ (2.0 equiv) and LiCl (2.0 equiv).

    • Add Anhydrous THF (10 mL per gram of substrate).

    • Stir at Room Temperature (RT) for 15–20 minutes. Note: The solution may remain slightly turbid; this is normal.

  • Substrate Addition:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Dissolve the substrate (Methyl 2-bromo-5-methyloxazole-4-carboxylate) in a minimal amount of anhydrous THF.

    • Add Absolute Ethanol (2.0 equiv relative to substrate) to the reaction mixture. Crucial: Ethanol acts as a proton source to catalyze the breakdown of the borate intermediate.

    • Add the substrate solution dropwise over 10 minutes to control mild exotherm.

  • Reaction Phase:

    • Allow the mixture to warm naturally to Room Temperature (20–25°C) .

    • Stir for 4–6 hours.

    • Monitoring: Check by TLC (System: 50% EtOAc/Hexanes). The ester (Rf ~0.6) should disappear, replaced by the alcohol (Rf ~0.2–0.3).

  • Workup (The "Fieser" Modified Quench):

    • Cool the mixture back to 0°C .

    • Caution: Quench slowly with Sat. aq. NH₄Cl . Hydrogen gas evolution will occur.

    • Add 1M HCl dropwise until the pH reaches ~4–5 (to dissolve lithium salts and break boron complexes).

    • Dilute with Ethyl Acetate (EtOAc).

  • Extraction & Purification:

    • Separate the layers.[3][4] Extract the aqueous phase 3x with EtOAc.

    • Combine organic layers and wash with Brine .

    • Dry over Anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

    • Purification: Usually, the crude material is sufficiently pure (>95%). If necessary, purify via flash column chromatography (Gradient: 20% → 60% EtOAc in Hexanes).

Mechanism & Logic Visualization

The following diagram illustrates the chemoselective pathway and the critical role of the Lithium cation.

G Reagents NaBH4 + LiCl ActiveSpecies LiBH4 (Active Species) Reagents->ActiveSpecies Metathesis in THF Coordination Li+ Coordination (Activates C=O only) ActiveSpecies->Coordination SideReaction Debromination (AVOIDED) ActiveSpecies->SideReaction Low Nucleophilicity at C-Br Substrate Ester Substrate (Methyl 2-bromo-5-methyloxazole-4-carboxylate) Substrate->Coordination HydrideTransfer Hydride Transfer (Formation of Borate Complex) Coordination->HydrideTransfer Selective Reduction Intermediate Alkoxyborate Intermediate HydrideTransfer->Intermediate Quench Acidic Hydrolysis (H3O+) Intermediate->Quench Product Primary Alcohol (2-bromo-5-methyloxazole-4-yl)methanol Quench->Product

Caption: Mechanistic pathway of in-situ LiBH₄ reduction. Note the critical role of Li⁺ coordination in activating the carbonyl without engaging the C-Br bond.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your analytical data against these expected values.

1. Proton NMR (¹H NMR, 400 MHz, CDCl₃):

  • Absence of Methyl Ester: The singlet at ~3.90 ppm (COOCH ₃) must be gone.

  • Appearance of Methylene: A new singlet (or doublet if coupling with OH) appears at ~4.45 – 4.60 ppm (2H, –CH ₂OH).

  • Methyl Group: Singlet at ~2.35 ppm (3H, Oxazole-CH ₃) remains intact.[5][6]

  • Ring Protons: None. (The oxazole ring is fully substituted).

2. Carbon NMR (¹³C NMR, 100 MHz, CDCl₃):

  • Carbonyl Loss: Disappearance of the ester carbonyl signal (~160 ppm).

  • Alcohol Carbon: New signal at ~56–60 ppm (–C H₂OH).

  • C-Br Confirmation: The C-2 carbon signal (~130–135 ppm) must remain. If debromination occurred, this shift would change drastically, and a new aromatic proton would appear in ¹H NMR.

3. Mass Spectrometry (LC-MS):

  • Isotopic Pattern: You must observe the characteristic 1:1 doublet for the Bromine isotope (⁷⁹Br/⁸¹Br).

  • Mass Shift: [M+H]⁺ shifts from 220/222 (Ester) to 192/194 (Alcohol).

Troubleshooting & Safety

ObservationRoot CauseCorrective Action
Low Yield / Incomplete Rxn Moisture in THF or old NaBH₄.Ensure THF is distilled/dry. Use fresh NaBH₄. Add 0.5 eq more LiCl.
Debromination (Product M-Br) Temperature too high.Strictly maintain 0°C during addition. Do not reflux.
Emulsion during Workup Boron salts complexing.Use the "Fieser" quench or add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 1 hour.

Safety Note: 2-bromo-oxazoles are potential sensitizers. All operations must be conducted in a fume hood.[4] The generation of hydrogen gas during the quench requires adequate venting.

References

  • Brown, H. C., & Narasimhan, S. (1982). "Lithium Borohydride.[1][7] 1. A New, Convenient System for the Selective Reduction of Esters to Alcohols at Room Temperature." The Journal of Organic Chemistry. Link

  • Hamada, Y., et al. (1986). "Efficient Synthesis of Oxazole Derivatives." Tetrahedron Letters. (General precedent for oxazole stability).[8]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for chemoselectivity of borohydrides vs. aluminohydrides).
  • Burkhardt, E. R., & Matos, K. (2006). "Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions." Chemical Reviews. Link

Sources

Application

Application Note: Regiocontrolled C–H Activation and Functionalization of Oxazole Esters

Executive Summary & Scientific Context Oxazoles are privileged heterocyclic scaffolds prevalent in pharmaceuticals and natural products (e.g., the 2,5-di(hetero)aryloxazoles balsoxin and texaline)[1]. Traditional cross-c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Oxazoles are privileged heterocyclic scaffolds prevalent in pharmaceuticals and natural products (e.g., the 2,5-di(hetero)aryloxazoles balsoxin and texaline)[1]. Traditional cross-coupling methodologies (such as Suzuki-Miyaura or Stille couplings) require pre-functionalized organometallic reagents, which inherently limits their utility for late-stage diversification[2]. Conversely, direct C–H activation of oxazole esters—specifically oxazole-4-carboxylates—provides a highly atom-economical pathway to access complex 2,5-disubstituted or 2,4,5-trisubstituted oxazoles[3]. This application note details the mechanistic principles, regiocontrol strategies, and validated experimental protocols for the palladium-catalyzed direct C-H arylation of oxazole esters.

Mechanistic Insights: Causality in Regiocontrol

The regioselectivity of C-H arylation in oxazole-4-carboxylates (C2 vs. C5) is governed by a delicate balance of electronic activation, steric hindrance, and the chosen metalation pathway[4].

Concerted Metalation-Deprotonation (CMD) vs. non-CMD: In the presence of a palladium(II) catalyst and a carboxylate base (e.g., pivalic acid or potassium carbonate), the reaction predominantly proceeds via a CMD mechanism[4]. The carboxylate ligand acts as an intramolecular proton shuttle, significantly lowering the activation energy for C-H bond cleavage compared to standard electrophilic pathways[5].

  • C5-Selectivity: The ester group at the C4 position strongly acidifies the adjacent C5-H bond. Under CMD conditions, the C5 position is kinetically favored for palladation due to this electronic activation[4]. Furthermore, the use of polar aprotic solvents (like DMA) or specific aromatic solvents (like anisole) can stabilize the palladated intermediate, ensuring high C5-regioselectivity[6].

  • C2-Selectivity: While C5 is electronically favored, C2-arylation can be achieved by tuning the steric bulk of the catalyst or by exploiting non-concerted (nCMD) pathways where charge interactions between the palladium catalyst and the substrate override inherent C-H acidities[4].

Mechanism A Oxazole-4-carboxylate + Pd(II) Catalyst B Pd-Coordination Complex A->B C CMD Pathway (Base-Assisted) B->C Carboxylate Base (e.g., PivOH) D nCMD Pathway (Electrophilic) B->D Polar Solvents (No strong base) E C5-Palladated Intermediate C->E Lower Ea at C5 D->E Inherent Nucleophilicity G C5-Arylated Oxazole Ester E->G + Ar-X Reductive Elimination

Mechanistic divergence in Pd-catalyzed C-H activation of oxazole esters (CMD vs. nCMD pathways).

Validated Experimental Protocol: C5-Selective Arylation

The following protocol outlines a self-validating system for the C5-arylation of ethyl oxazole-4-carboxylate using ligandless palladium catalysis. This method is proven to yield high conversion rates without the need for complex, air-sensitive phosphine ligands[3][6].

Reagents & Materials:

  • Ethyl oxazole-4-carboxylate (1.0 equiv, 1.0 mmol)

  • Aryl bromide (1.5 equiv, 1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Pivalic acid (PivOH) (30 mol%)

  • Anhydrous N,N-Dimethylacetamide (DMA) or Anisole (5.0 mL)[6]

  • Internal Standard: Biphenyl (0.5 equiv, for GC-MS validation)

Step-by-Step Methodology:

  • Reaction Setup (Glovebox/Schlenk line): To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (11.2 mg, 0.05 mmol), K₂CO₃ (276 mg, 2.0 mmol), and PivOH (30.6 mg, 0.3 mmol).

  • Substrate Addition: Add ethyl oxazole-4-carboxylate (141 mg, 1.0 mmol), the corresponding aryl bromide (1.5 mmol), and biphenyl (77 mg, 0.5 mmol) as an internal standard.

  • Solvent Introduction: Evacuate and backfill the tube with Argon three times. Inject 5.0 mL of anhydrous, degassed DMA (or Anisole) via syringe[6].

  • Thermal Activation: Seal the tube and transfer it to a pre-heated oil bath at 110 °C. Stir vigorously for 16–24 hours. (Causality Note: The elevated temperature is critical to overcome the activation barrier of the C-H cleavage step in the catalytic cycle).

  • In-Process Validation (TLC/GC-MS): After 16 hours, cool the mixture slightly, withdraw a 50 µL aliquot, dilute with EtOAc, filter through a short silica plug, and analyze via GC-MS. Compare the product peak area against the biphenyl internal standard to confirm >95% conversion[6].

  • Workup: Cool the reaction mixture to room temperature. Dilute with EtOAc (20 mL) and wash with distilled water (3 × 10 mL) to remove DMA and inorganic salts. Extract the aqueous layer with EtOAc (10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the 5-aryl oxazole-4-carboxylate.

Workflow S1 1. Preparation Dry Solvents & Reagents S2 2. Catalyst Loading Pd(OAc)2 (5 mol%) S1->S2 S3 3. Reactant Addition Oxazole + Ar-X S2->S3 S4 4. Base & Additives K2CO3 + PivOH S3->S4 S5 5. Thermal Activation 110 °C, 16-24 h S4->S5 S6 6. Purification Filtration & Chromatography S5->S6

Step-by-step experimental workflow for the C5-arylation of ethyl oxazole-4-carboxylate.

Quantitative Data & Substrate Scope

The ligandless C-H arylation protocol demonstrates broad functional group tolerance. The table below summarizes representative quantitative data for the C5-arylation of ethyl oxazole-4-carboxylate using various aryl bromides[3][6].

EntryAryl Halide (Ar-Br)Reaction Time (h)Conversion (%)*Isolated Yield (%)Regioselectivity (C5:C2)
14-Bromotoluene16>9582>99:1
24-Bromoanisole16>9578>99:1
31-Bromo-4-nitrobenzene18>9585>99:1
44-Bromobenzonitrile18>9580>99:1
52-Bromopyridine248870>99:1

*Conversion determined by GC-MS relative to biphenyl internal standard.

References

  • Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate: An Efficient Access to (Hetero)aryloxazoles . The Journal of Organic Chemistry (ACS Publications). 3

  • Mechanism Selection for Regiocontrol in Base-Assisted, Palladium-Catalysed Direct C-H Coupling with Halides: First Approach for Oxazole- and Thiazole-4-Carboxylates . Chemistry - A European Journal (ResearchGate). 4

  • Computational Studies of Carboxylate-Assisted C-H Activation and Functionalization at Group 8-10 Transition Metal Centers . SciSpace. 5

  • Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole . Molecules (MDPI). 6

Sources

Method

Application Note: Methyl 2-bromo-5-methyloxazole-4-carboxylate as a Privileged Pharmaceutical Scaffold

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Mechanistic Insights, Cross-Coupling Methodologies, and Downstream Functionalization Structural Causality & Pharmacologic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Mechanistic Insights, Cross-Coupling Methodologies, and Downstream Functionalization

Structural Causality & Pharmacological Utility

Methyl 2-bromo-5-methyloxazole-4-carboxylate (CAS: 1824354-74-6) is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry. Its architecture is not accidental; every functional group serves a distinct mechanistic and pharmacological purpose:

  • The Oxazole Core: Acting as a robust bioisostere for amides and peptides, the oxazole ring improves metabolic stability and membrane permeability while maintaining critical hydrogen-bond acceptor properties.

  • C2-Bromide Activation: The bromine atom at the C2 position is highly activated for oxidative addition by Palladium(0). This is driven by the electron-withdrawing nature of the adjacent electronegative nitrogen and oxygen atoms, making it a prime substrate for rapid C–C and C–N bond formation[1].

  • C4-Methyl Carboxylate Orthogonality: The ester group acts as an electron-withdrawing moiety that further accelerates C2 cross-coupling. Crucially, it is chemically orthogonal to the C2 bromide, allowing it to be selectively saponified post-coupling to yield a carboxylic acid for subsequent amidation[2].

  • C5-Methyl Steric Shielding: The methyl group provides essential steric hindrance, shielding the oxazole ring from rapid oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the otherwise vulnerable C5 position.

This precise arrangement of functional groups has made it a cornerstone intermediate in the synthesis of pyrazole-based lactate dehydrogenase (LDH) inhibitors for oncology[2], dihydropyrimidine derivatives for Hepatitis B Virus (HBV) eradication[3], and covalent inhibitors targeting the Chikungunya nsP2 Cysteine Protease[1].

Quantitative Optimization of Cross-Coupling

To establish a reliable baseline for functionalization, the table below summarizes the optimization of Palladium-catalyzed couplings on the 2-bromooxazole core.

Table 1: Optimization of C–C and C–N Bond Formation on 2-Bromooxazole Scaffolds

Reaction TypeCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
Suzuki Pd(PPh₃)₄ (10 mol%)Na₂CO₃ (aq)1,4-Dioxane8588%Standard conditions; optimal balance of oxazole solubility and aqueous transmetalation rate[4].
Suzuki Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (aq)DMF10065%High temperature in DMF led to partial dehalogenation and homocoupling side-products.
Buchwald Pd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane10082%Xantphos's wide bite angle promotes reductive elimination over β-hydride elimination[5].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific visual and analytical checkpoints, researchers can ensure the mechanistic integrity of each step.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: C–C bond formation at the C2 position using an arylboronic acid.

  • Reagent Assembly & Degassing: In a Schlenk flask, combine Methyl 2-bromo-5-methyloxazole-4-carboxylate (1.0 equiv), arylboronic acid (e.g., 4-cyanophenylboronic acid) (1.2 equiv)[6], and Pd(PPh₃)₄ (0.1 equiv). Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 v/v).

    • Causality: Strict removal of O₂ is mandatory. Oxygen poisons the Pd(0) catalyst and promotes the oxidative homocoupling of the boronic acid, drastically reducing yields.

  • Transmetalation & Heating: Stir the mixture at 85°C under a nitrogen atmosphere for 12–16 hours[4].

    • Validation Checkpoint: The reaction mixture will transition from a pale yellow suspension to a dark, homogeneous solution. TLC (7:3 Hexanes/EtOAc) must reveal the complete consumption of the starting material (UV-active,

      
       ~0.6) and the appearance of a highly fluorescent product spot.
      
  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine.

    • Causality: The brine wash effectively partitions the 1,4-Dioxane into the aqueous layer while removing inorganic palladium salts and excess carbonate.

Protocol B: Chemoselective Ester Hydrolysis (Saponification)

Objective: Unmasking the C4-carboxylate for downstream amidation.

  • Base Cleavage: Dissolve the coupled intermediate from Protocol A in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 equiv) and stir at ambient temperature for 4 hours.

    • Causality: LiOH provides mild, chemoselective cleavage of the methyl ester. Using harsher bases (like NaOH at elevated temperatures) risks hydrolytic ring-opening of the oxazole core.

  • Acidification & Isolation: Concentrate the mixture in vacuo to remove organic solvents. Cool the aqueous residue to 0°C and dropwise add 1M HCl until the pH reaches 3–4.

    • Validation Checkpoint: Upon reaching pH 4, the carboxylate is protonated, and a dense white/off-white precipitate will form. LC-MS analysis of this solid must confirm the presence of the [M-H]⁻ ion, validating the intact oxazole-4-carboxylic acid[2].

Protocol C: Buchwald-Hartwig Amination

Objective: C–N bond formation at the C2 position.

  • Catalyst Activation: Combine the 2-bromooxazole (1.0 equiv), the desired primary amine (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (0.05 equiv), and Xantphos (0.1 equiv) in anhydrous 1,4-Dioxane[5].

    • Causality: Cs₂CO₃ is selected because it is basic enough to deprotonate the amine during the catalytic cycle but mild enough to prevent premature hydrolysis of the C4-methyl ester.

  • Reaction Execution: Degas via argon sparging for 10 minutes, then heat to 100°C for 18 hours.

    • Validation Checkpoint: The initial purple hue of the Pd₂(dba)₃ complex will rapidly shift to a deep orange/brown as the active Pd(0)-Xantphos species forms. Post-reaction LC-MS should show complete conversion without the presence of the des-bromo oxazole side product.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways enabled by the orthogonal reactivity of Methyl 2-bromo-5-methyloxazole-4-carboxylate.

SynthesisWorkflow SM Methyl 2-bromo-5-methyloxazole -4-carboxylate Suzuki Suzuki-Miyaura Coupling SM->Suzuki Aryl-B(OH)2 Buchwald Buchwald-Hartwig Amination SM->Buchwald R-NH2 IntA 2-Aryl-5-methyloxazole -4-carboxylate Suzuki->IntA IntB 2-Amino-5-methyloxazole -4-carboxylate Buchwald->IntB Hydrolysis Ester Hydrolysis (LiOH) IntA->Hydrolysis IntB->Hydrolysis Acid Oxazole-4-carboxylic Acid Core Hydrolysis->Acid Amidation Amide Coupling (HATU/DIPEA) Acid->Amidation R'-NH2 API Target Active Pharmaceutical Ingredient Amidation->API

Divergent synthetic pathways of Methyl 2-bromo-5-methyloxazole-4-carboxylate in drug discovery.

References

1.[3] WO2020001448A1 - Dihydropyrimidine derivatives and uses thereof in the treatment of hbv infection or of hbv-induced diseases, Google Patents. 3 2.[2] Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties, PMC. 2 3.[1] Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity, PMC. 1 4.[6] Discovery of IID432 for Chagas Disease: A Cyanotriazole Inhibitor of Trypanosoma cruzi Topoisomerase II, PMC. 6 5.[5] WO2024184550A1 - Biarylamide derivatives and their use as pkmyt1 inhibitors, Google Patents. 5 6.[4] WO2013134562A1 - Triazolone compounds and uses thereof, Google Patents.4

Sources

Application

Amidation protocols for Methyl 2-bromo-5-methyloxazole-4-carboxylate

Executive Summary Methyl 2-bromo-5-methyloxazole-4-carboxylate is a high-value scaffold in drug discovery, particularly for kinase inhibitors and anti-infectives. Its utility lies in its dual-electrophilic nature: the C4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-bromo-5-methyloxazole-4-carboxylate is a high-value scaffold in drug discovery, particularly for kinase inhibitors and anti-infectives. Its utility lies in its dual-electrophilic nature: the C4-ester allows for side-chain elaboration via amidation, while the C2-bromide serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

The Challenge: The primary synthetic hurdle is chemoselectivity . The C2-position in 1,3-oxazoles is electron-deficient.[1] Under harsh basic conditions or elevated temperatures, amines can displace the C2-bromide via Nucleophilic Aromatic Substitution (


) before or during the amidation event. Furthermore, strong hydroxide bases used in hydrolysis can lead to ring opening or halide displacement.

The Solution: This guide details two validated protocols designed to suppress C2-reactivity while efficiently converting the C4-ester to an amide:

  • Protocol A (The "Gold Standard"): Mild Saponification followed by T3P®-mediated coupling. Best for scale-up and valuable amines.

  • Protocol B (Direct Aminolysis): Trimethylaluminum (

    
    ) mediated Weinreb-type amidation. Best for unreactive amines and high-throughput library generation.
    

Strategic Analysis & Decision Tree

The choice of protocol depends heavily on the nucleophilicity of the amine partner and the scale of the reaction.

AmidationStrategy Start Target: Methyl 2-bromo-5-methyloxazole-4-carboxylate AmineCheck Analyze Amine Partner Start->AmineCheck CondA Valuable/Complex Amine Scale > 10g AmineCheck->CondA CondB Non-nucleophilic Amine (e.g., Aniline) High Throughput (HTS) AmineCheck->CondB RouteA Route A: 2-Step Sequence (Hydrolysis + Coupling) Risk Risk: C2-Br Displacement RouteA->Risk Low Risk RouteB Route B: Direct Aminolysis (AlMe3 Mediated) RouteB->Risk If T > 60°C CondA->RouteA Preferred CondB->RouteB Preferred

Figure 1: Strategic decision tree for selecting the optimal amidation pathway.

Protocol A: Two-Step Sequence (Saponification + Activation)

This route is preferred for scale-up because it isolates the carboxylic acid intermediate, allowing for purification before the expensive amine is introduced. We utilize Lithium Hydroxide (LiOH) for hydrolysis and T3P (Propylphosphonic anhydride) for coupling.

Why T3P? Unlike HATU or EDC, T3P exhibits low toxicity, high water solubility (simplifying workup), and operates well in ethyl acetate, avoiding the need for DMF which is difficult to remove.

Step 1: Chemoselective Hydrolysis

Objective: Hydrolyze ester without displacing C2-Br.

Reagents:

  • Methyl 2-bromo-5-methyloxazole-4-carboxylate (1.0 equiv)

  • LiOH

    
    H
    
    
    
    O (1.2 equiv) — Avoid NaOH/KOH; LiOH is milder.
  • Solvent: THF/Water (3:1)

Procedure:

  • Dissolve the ester in THF and cool to 0 °C (Ice bath).

  • Add LiOH

    
    H
    
    
    
    O dissolved in the minimum amount of water dropwise.
  • Stir at 0 °C for 30 mins, then allow to warm to Room Temperature (RT) . Monitor by LCMS.[2]

    • Checkpoint: Reaction typically finishes in 2-4 hours. If C2-OH byproduct (displacement) is observed, lower temp back to 0 °C.

  • Workup: Acidify carefully with 1N HCl to pH ~3. Extract with Ethyl Acetate (EtOAc).[3][4][5] Dry over

    
     and concentrate.
    
    • Result: 2-bromo-5-methyloxazole-4-carboxylic acid (White solid).

Step 2: T3P-Mediated Amidation

Objective: Form amide bond under mild conditions.

Reagents:

  • Carboxylic Acid (from Step 1) (1.0 equiv)

  • Amine Partner (1.1 equiv)

  • T3P (50% w/w in EtOAc) (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Procedure:

  • Suspend the Acid and Amine in EtOAc (approx. 10 mL/g).

  • Add DIPEA. The mixture may become homogeneous.

  • Cool to 0–5 °C .

  • Add T3P solution dropwise. Exotherm warning.

  • Stir at RT for 2–12 hours.

  • Self-Validating Workup:

    • Wash reaction mixture with water (removes T3P byproducts).

    • Wash with sat.

      
       (removes unreacted acid).
      
    • Wash with 0.5N HCl (removes unreacted amine, if basic).

    • Dry and concentrate.[6]

Protocol B: Direct Aminolysis (Trimethylaluminum)

This method is ideal for anilines or sterically hindered amines that react poorly with coupling reagents. It uses


 to form a highly reactive aluminum-amide species that attacks the ester directly.

Safety Warning: Trimethylaluminum (


) is pyrophoric. Handle under inert atmosphere (

/Ar). An alternative, air-stable reagent is DABAL-Me3 .

Reagents:

  • Methyl 2-bromo-5-methyloxazole-4-carboxylate (1.0 equiv)

  • Amine (1.2 equiv)

  • Trimethylaluminum (2.0 M in Toluene) (1.5 – 2.0 equiv)

  • Solvent: Toluene or DCM (Anhydrous)

Procedure:

  • Activation Phase: In a flame-dried flask under Argon, dissolve the Amine in dry Toluene/DCM.

  • Cool to 0 °C. Carefully add

    
     dropwise.
    
    • Observation: Methane gas evolution. Ensure proper venting.

  • Stir at RT for 30 mins to form the active

    
     species.
    
  • Addition Phase: Add the Ester (dissolved in minimum solvent) to the aluminum-amide solution.

  • Reaction:

    • Standard: Stir at RT for 4–16 hours.

    • Refractory Amines: Heat to 50 °C. Do not exceed 60 °C to avoid C2-Br displacement.

  • Quench (Critical):

    • Cool to 0 °C.

    • Slowly add Rochelle's Salt (Potassium sodium tartrate) saturated solution.

    • Stir vigorously for 1–2 hours until the aluminum emulsion breaks and two clear layers form.

  • Extract with DCM, dry, and concentrate.

Comparative Data & Troubleshooting

Table 1: Protocol Comparison

FeatureProtocol A (Hydrolysis + T3P)Protocol B (

)
Chemoselectivity High (Mild conditions preserve C2-Br)Moderate (Risk at >60°C)
Scope Broad (Aliphatic & Aromatic amines)Best for weak nucleophiles (Anilines)
Atom Economy Lower (2 steps, coupling reagents)High (Direct conversion)
Purification Easy (Acid/Base washes)Requires chromatography usually
Safety High (Standard reagents)Low (Pyrophoric reagent)

Troubleshooting Guide:

  • Issue: Loss of Bromine (formation of 2-amino-oxazole).

    • Cause: Reaction temperature too high or amine too nucleophilic.

    • Fix: Switch to Protocol A. Keep hydrolysis at 0 °C.

  • Issue: Incomplete Hydrolysis (Step 1).

    • Cause: Poor solubility of ester.

    • Fix: Add Methanol to the THF/Water mix (THF:MeOH:H2O 3:1:1).

  • Issue: Aluminum Emulsion (Protocol B).

    • Fix: Increase stirring time with Rochelle's salt or use 1N HCl (if product is acid stable) to break the complex.

Mechanism & Workflow Visualization

The following diagram illustrates the workflow for the recommended Protocol A , highlighting the critical control points (CCP) for maintaining chemoselectivity.

Workflow Input Methyl 2-bromo-5-methyloxazole-4-carboxylate Step1 Step 1: Saponification (LiOH, 0°C) Input->Step1 CCP1 CCP: Monitor for C2-OH (Keep T < 20°C) Step1->CCP1 Intermed Intermediate: Carboxylic Acid CCP1->Intermed Step2 Step 2: Activation (T3P, DIPEA) Intermed->Step2 Final Final Product: Amide Step2->Final AmineAdd Add Amine Partner AmineAdd->Step2

Figure 2: Workflow for Protocol A, emphasizing the Critical Control Point (CCP) during hydrolysis.

References

  • Vertex Pharmaceuticals. (2017). Direct amidation of esters with nitroarenes. PubMed Central. [Link]

  • Pfizer Global Research. (2011).[2] Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids. Synlett. [Link]

  • MDPI Molbank. (2023). Synthesis of methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate. [Link][6]

  • Beilstein Journals. (2014). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles. [Link][7]

Sources

Method

Application Note: Strategic Stille Coupling Protocols for Methyl 2-bromo-5-methyloxazole-4-carboxylate

Executive Summary Methyl 2-bromo-5-methyloxazole-4-carboxylate is a highly functionalized, versatile building block frequently utilized in medicinal chemistry, agrochemical development, and complex natural product synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-bromo-5-methyloxazole-4-carboxylate is a highly functionalized, versatile building block frequently utilized in medicinal chemistry, agrochemical development, and complex natural product synthesis. The oxazole core is a privileged pharmacophore, and the specific substitution pattern of this substrate—a halogen at C2, an ester at C4, and a methyl group at C5—makes it an exceptionally reactive electrophile for palladium-catalyzed cross-coupling reactions[1].

This application note provides an authoritative guide to functionalizing the C2 position of this substrate via the Stille cross-coupling reaction. By leveraging organostannane partners, researchers can stereospecifically and regioselectively install aryl, heteroaryl, and alkenyl groups under mild conditions with broad functional group tolerance[2][3].

Mechanistic Rationale & Substrate Profiling

The Stille coupling relies on a palladium-catalyzed transmetalation between an organohalide and an organostannane[3][4]. Methyl 2-bromo-5-methyloxazole-4-carboxylate is uniquely primed for this transformation due to its electronic topology:

  • Electrophilic Activation: The C2-bromo position is highly activated toward oxidative addition by the palladium(0) catalyst. This is driven by the inductive electron withdrawal from the adjacent oxygen and nitrogen heteroatoms[1].

  • Synergistic Ester Effect: The electron-withdrawing methyl ester at the C4 position further depletes electron density from the oxazole ring, lowering the activation energy required for the oxidative addition of the Pd(0) species into the C2-Br bond.

The Catalytic Cycle

The reaction proceeds through three fundamental steps:

  • Oxidative Addition: The active 14-electron Pd(0) catalyst inserts into the C2-Br bond, forming a 16-electron square planar Pd(II) intermediate[3].

  • Transmetalation: The organostannane coupling partner transfers its organic moiety (R') to the palladium center, displacing the bromide[3][4].

  • Reductive Elimination: The two organic groups (the oxazole core and the R' group) isomerize from a trans to a cis conformation, followed by reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst[3].

G Pd0 Pd(0) Active Catalyst (14-electron species) OxAdd Oxidative Addition [Pd(II)(Oxazole)(Br)L2] Pd0->OxAdd + Methyl 2-bromo-5-methyloxazole-4-carboxylate TransMet Transmetalation [Pd(II)(Oxazole)(R')L2] OxAdd->TransMet + R'-SnBu3 - Bu3SnBr RedElim Reductive Elimination C2-Substituted Oxazole TransMet->RedElim cis/trans Isomerization RedElim->Pd0 - Product Release

Figure 1: Catalytic cycle of the Stille coupling for Methyl 2-bromo-5-methyloxazole-4-carboxylate.

Strategic Stille Coupling Partners

The choice of organostannane dictates the downstream utility of the synthesized oxazole. Organostannanes are air- and moisture-stable, allowing for simplified handling compared to highly reactive organolithium or Grignard reagents[4][5].

Table 1: Common Organostannane Partners and Strategic Utility

Coupling Partner TypeExample ReagentStrategic Utility & Downstream Application
Aryl Stannanes Tributyl(phenyl)stannaneSynthesis of 2-aryl oxazoles; common motifs in kinase inhibitors and anti-inflammatory agents[6].
Heteroaryl Stannanes Tributyl(2-furyl)stannaneConstruction of bis-heterocyclic scaffolds; critical for mimicking complex natural products[7][8].
Alkenyl Stannanes Tributyl(vinyl)stannaneInstalls a vinyl handle for subsequent olefin metathesis, Diels-Alder cycloadditions, or oxidative cleavage[2][4].
Alkynyl Stannanes Tributyl(phenylethynyl)stannaneGenerates rigid, linear alkynyl-oxazole linkages for materials science or extended pharmacophores[7].

Experimental Workflows & Protocols

A major historical drawback of the Stille coupling is the generation of toxic, highly lipophilic tributyltin halide byproducts, which are notoriously difficult to separate from the desired product via standard silica gel chromatography[5][9]. The protocols below integrate a self-validating Potassium Fluoride (KF) quench .

Causality Insight: The addition of aqueous KF converts soluble tributyltin bromide into polymeric tributyltin fluoride (


), an insoluble white precipitate that can be easily removed via simple filtration[5].

G Prep Reagent Prep & Degassing Reaction Thermal Reaction (80-100 °C) Prep->Reaction Quench KF Quench (Precipitate Tin) Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Chromatography (Isolation) Workup->Purify

Figure 2: Standard experimental workflow for Stille coupling with integrated tin-byproduct removal.

Protocol A: Standard Arylation/Alkenylation

This robust protocol utilizes standard tetrakis(triphenylphosphine)palladium(0) and is ideal for coupling electron-rich or neutral aryl and alkenyl stannanes[5].

Materials:

  • Methyl 2-bromo-5-methyloxazole-4-carboxylate (1.0 equiv, 1.0 mmol)

  • Organostannane reagent (e.g., Tributyl(vinyl)stannane) (1.2 equiv, 1.2 mmol)

  • 
     (0.05 equiv, 5 mol%)
    
  • Anhydrous Toluene (10 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 2-bromo-5-methyloxazole-4-carboxylate and

    
    .
    
  • Degassing (Critical Step): Evacuate and backfill the flask with ultra-pure Nitrogen or Argon three times. Rationale: Oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species, arresting the catalytic cycle[3].

  • Reagent Addition: Add anhydrous toluene via syringe, followed by the organostannane reagent.

  • Reaction: Heat the mixture to 100 °C and stir for 12–16 hours. Monitor reaction progress via TLC or LC-MS.

  • KF Quench: Once the starting material is consumed, cool the reaction to room temperature. Add 10 mL of a saturated aqueous Potassium Fluoride (KF) solution. Stir vigorously for 1 hour. Rationale: Precipitates tin byproducts as insoluble polymeric fluorides[5].

  • Filtration & Workup: Filter the biphasic mixture through a pad of Celite to remove the white

    
     precipitate. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography.
    
Protocol B: Copper-Accelerated Heteroarylation (The "Copper Effect")

Coupling bulky or electron-deficient heteroaryl stannanes often proceeds sluggishly. This advanced protocol utilizes a Copper(I) co-catalyst to dramatically accelerate the reaction[9].

Causality Insight: CuI acts as a dual-purpose accelerator. First, it scavenges free phosphine ligands, shifting the catalyst equilibrium toward the highly reactive 14-electron Pd(0) species. Second, it undergoes a rapid preliminary transmetalation with the stannane to form an organocopper intermediate, which subsequently transmetalates to the palladium center much faster than the parent stannane[9].

Materials:

  • Methyl 2-bromo-5-methyloxazole-4-carboxylate (1.0 equiv)

  • Heteroaryl stannane (1.5 equiv)

  • 
     (5 mol%)
    
  • 
     (10 mol%)
    
  • 
     (2.0 equiv)
    
  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Procedure:

  • Charge a vessel with the oxazole substrate,

    
    , 
    
    
    
    , and
    
    
    .
  • Degas the system (3x Vacuum/Argon cycles).

  • Add anhydrous 1,4-Dioxane and the heteroaryl stannane.

  • Heat at 90 °C for 4–8 hours (Note the significantly reduced reaction time compared to Protocol A).

  • Cool to room temperature, dilute with Ethyl Acetate, and filter directly through a plug of basic alumina to remove both copper salts and tin residues.

  • Concentrate and purify via chromatography.

Quantitative Data & Optimization Summary

Table 2: Optimization of Reaction Conditions for C2-Functionalization

Catalyst SystemAdditive / SolventTemp / TimeTarget PartnerTypical YieldMechanistic Note
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(5 mol%)
None / Toluene100 °C / 16hAryl / Vinyl75–85%Standard baseline conditions; reliable but slow[5].

+ XPhos

/ t-BuOH
80 °C / 12hBulky Aryl80–90%XPhos ligand stabilizes the catalyst and promotes reductive elimination[8].

(5 mol%)

/ Dioxane
90 °C / 6hHeteroaryl85–95%"Copper effect" accelerates transmetalation and scavenges free phosphines.

References

  • 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles

    • Source: ResearchG
    • URL:[Link]

  • Stille Coupling

    • Source: OpenOChem Learn
    • URL:[Link]

  • Stille Coupling

    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Stille reaction

    • Source: Wikipedia
    • URL:[Link]

  • Stille Coupling

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Stille Coupling General Procedures

    • Source: Organic Synthesis
    • URL:[Link]

  • Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions

    • Source: ResearchG
    • URL:[Link]

  • Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based c

    • Source: SciSpace
    • URL:[Link]

  • Total Synthesis of Enigmazole A from Cinachyrella enigmatica. Bidirectional Bond Constructions with an Ambident 2,4-Disubstituted Oxazole Synthon

    • Source: University of Bristol
    • URL:[Link]

  • WO2013134562A1 - Triazolone compounds and uses thereof Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yield for Methyl 2-bromo-5-methyloxazole-4-carboxylate synthesis

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational bottlenecks encountered duri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational bottlenecks encountered during the synthesis of Methyl 2-bromo-5-methyloxazole-4-carboxylate .

The C2-bromination of oxazoles is notoriously difficult. The process relies on the generation of a highly fragile 2-lithiooxazole intermediate that is prone to rapid, irreversible ring-opening. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you optimize your yields and prevent catastrophic batch failures.

I. Mechanistic Overview & Diagnostic Pathway

Before troubleshooting, it is critical to understand the causality of failure in this reaction. The deprotonation of methyl 5-methyloxazole-4-carboxylate at the C2 position generates a 2-lithiooxazole species. This intermediate exists in a delicate, temperature-dependent equilibrium with its acyclic isocyanide enolate form. If the internal temperature of the reaction matrix rises even slightly above -78 °C before the electrophile (bromine) is successfully trapped, the equilibrium shifts irreversibly toward the acyclic form, resulting in polymerization and "tar" formation.

OxazoleMechanisticPathway SM Methyl 5-methyloxazole- 4-carboxylate Li_Int 2-Lithiooxazole Intermediate SM->Li_Int LiHMDS, THF -78 °C, 15 min Acyclic Acyclic Isocyanide Enolate (Ring-Opened) Li_Int->Acyclic Temp > -78 °C (Equilibrium shift) Product Methyl 2-bromo-5-methyloxazole- 4-carboxylate Li_Int->Product Br2 or NBS strictly at -78 °C Degradation Irreversible Tar / Decomposition Acyclic->Degradation Warming

Mechanistic pathway of C2-bromination highlighting the temperature-sensitive ring-opening equilibrium.

II. Self-Validating Experimental Protocol

This optimized methodology is adapted from the foundational synthesis route utilized in the [1], enhanced with built-in validation checkpoints to ensure system integrity at each step.

Reagents Required:

  • Methyl 5-methyloxazole-4-carboxylate (1.0 equiv, e.g., 3.54 mmol)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 1.5 equiv)

  • Bromine (Br₂) or Carbon Tetrabromide (CBr₄) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and purge with Argon (Ar) three times. Add anhydrous THF (0.2 M relative to the oxazole) and the starting methyl 5-methyloxazole-4-carboxylate.

  • Cryogenic Equilibration: Submerge the flask in a dry ice/acetone bath. Crucial: Allow the internal temperature to reach exactly -78 °C. Stir for 15 minutes prior to base addition.

  • Deprotonation: Add LiHMDS (1.5 equiv) dropwise down the side of the flask over 10 minutes to prevent localized heating. Stir at -78 °C for exactly 15 minutes.

    • Validation Checkpoint: Withdraw a 0.1 mL aliquot and quench immediately in MeOD. Analyze via crude ¹H NMR. You should observe >95% disappearance of the C2-proton singlet (typically around δ 7.9 ppm), confirming complete lithiation.

  • Electrophilic Trapping: Add Br₂ (2.0 equiv) dropwise. The reaction must remain strictly at -78 °C for 1 hour.

  • Cryogenic Quench: Do not remove the cooling bath. Quench the reaction while still at -78 °C by adding pre-chilled saturated aqueous NH₄Cl. Only after the quench is complete should you allow the mixture to warm to room temperature.

  • Isolation: Extract with EtOAc, wash with saturated Na₂S₂O₃ (to neutralize excess bromine), dry over Na₂SO₄, and purify via silica gel chromatography.

III. Troubleshooting & FAQs

Q1: My isolated yield is consistently below 25%, and the crude mixture is dominated by a black, insoluble tar. What is failing? A1: This is the classic symptom of thermal excursion. The 2-lithiooxazole intermediate is highly unstable. If your addition rate of LiHMDS or Br₂ is too fast, the exothermic nature of the reaction creates localized "hot spots" in the solvent. Even a transient rise to -60 °C will cause the oxazole ring to open into the acyclic isocyanide enolate, which subsequently polymerizes into tar. Solution: Use an internal temperature probe. Ensure dropwise addition rates do not raise the internal temperature above -75 °C.

Q2: Can I substitute n-Butyllithium (n-BuLi) for LiHMDS to achieve a faster, more complete deprotonation? A2: Absolutely not. While n-BuLi is a stronger base, it is also a highly aggressive nucleophile. Because your starting material contains a methyl ester at the C4 position, n-BuLi will preferentially attack the carbonyl carbon via nucleophilic acyl substitution, yielding a ketone byproduct rather than the desired C2-lithiated species. LiHMDS is chosen specifically because its steric bulk renders it non-nucleophilic, allowing for selective acid-base chemistry at the C2 proton.

Q3: LCMS analysis shows my product mass is off by +79 Da, and NMR indicates bromination occurred at the C5-methyl group instead of the C2 position. How do I correct this regioselectivity? A3: You are observing allylic/benzylic-like radical bromination. Molecular bromine (Br₂) can undergo homolytic cleavage if exposed to ambient light, generating bromine radicals that abstract hydrogen from the C5-methyl group. Solution: Wrap your reaction flask entirely in aluminum foil to exclude light. If the problem persists, switch your electrophile from Br₂ to Carbon Tetrabromide (CBr₄), which operates purely via an ionic mechanism and cannot initiate radical chain reactions.

Q4: During workup, my ester is hydrolyzing into 2-bromo-5-methyloxazole-4-carboxylic acid. How do I protect the ester? A4: Ester hydrolysis in this workflow is caused by quenching the reaction with water or NaOH while the mixture is warming up. The excess LiHMDS generates hydroxide ions upon contact with water, which rapidly saponifies the methyl ester at room temperature. Solution: You must quench the reaction at -78 °C using a buffered, mildly acidic solution (saturated NH₄Cl). This neutralizes the base before the thermal energy required for saponification is available.

IV. Reagent Selection & Quantitative Data Guide

Optimizing your yield often requires tuning the electrophile to match your specific laboratory conditions. Below is a comparative data summary of common brominating agents used for trapping 2-lithiooxazoles:

Brominating AgentEquivalentsOptimal Temp ProfileExpected YieldCausality / Technical Notes
Br₂ (Liquid) 2.0 eq-78 °C (Strict)20–25%Highly reactive. Prone to over-bromination and radical side-reactions if light is present. Requires rigorous quenching with Na₂S₂O₃.
NBS (Solid) 1.5 eq-78 °C to -40 °C< 15%Poor solubility in THF at cryogenic temperatures leads to sluggish reaction kinetics, allowing the ring-opening degradation pathway to outcompete bromination.
CBr₄ (Solid) 1.5 eq-78 °C (Strict)35–45%Milder electrophile. Eliminates radical side-reactions at the C5-methyl group. Must be dissolved in a minimal amount of dry THF prior to addition to avoid freezing in the syringe.

V. References

  • Childress, E. S., Garrison, A. T., Sheldon, J. R., Skaar, E. P., & Lindsley, C. W. (2019). Total Synthesis of Hinduchelins A–D, Stereochemical Revision of Hinduchelin A, and Biological Evaluation of Natural and Unnatural Analogues. The Journal of Organic Chemistry, 84(10), 6459-6464. Available at:[Link] [1]

  • National Center for Biotechnology Information (NCBI) / PubMed Central. Total Synthesis of Hinduchelins A–D (Open Access Manuscript). Available at:[Link][1]

Sources

Optimization

Storage conditions to prevent hydrolysis of methyl oxazole esters

Technical Support Center: Methyl Oxazole Esters A Guide to Preventing Hydrolysis and Ensuring Compound Integrity Welcome to the technical support guide for methyl oxazole esters. This document is designed for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl Oxazole Esters

A Guide to Preventing Hydrolysis and Ensuring Compound Integrity

Welcome to the technical support guide for methyl oxazole esters. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize these versatile heterocyclic compounds. The inherent reactivity of the ester functional group, coupled with the electronic nature of the oxazole ring, makes these molecules susceptible to hydrolysis, which can compromise experimental results and product stability.

This guide provides an in-depth analysis of the degradation pathways, a series of troubleshooting solutions in a direct question-and-answer format, and validated protocols to ensure the long-term stability and integrity of your methyl oxazole ester compounds.

Part 1: Core Principles of Methyl Oxazole Ester Instability

The primary mechanism of degradation for methyl oxazole esters is the hydrolysis of the ester linkage, yielding the corresponding oxazole carboxylic acid and methanol. This reaction can be catalyzed by acid, base, or proceed slowly in neutral water.[1][2] Understanding the factors that accelerate this process is the first step toward prevention.

  • Influence of pH: The stability of the ester is highly dependent on pH. Both strongly acidic and strongly basic conditions significantly accelerate the rate of hydrolysis.[1] Furthermore, the oxazole ring itself can be sensitive to pH extremes. Studies on related oxadiazole structures have shown maximum stability in a slightly acidic pH range of 3-5.[3][4] At lower pH, the oxazole nitrogen can become protonated, potentially activating the ring, while at high pH, nucleophilic attack by hydroxide ions on the ester's carbonyl carbon is rapid and irreversible.[1][3]

  • Role of Water: As the primary reactant in hydrolysis, the presence of water is the most critical factor.[5][] This includes not only aqueous buffers but also atmospheric moisture, which can be introduced through improper handling and storage.

  • Impact of Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[5] Elevated temperatures provide the necessary activation energy for the hydrolytic cleavage of the ester bond.

Below is a diagram illustrating the primary hydrolytic degradation pathway.

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Degradation Products MethylEster Methyl Oxazole Ester CarboxylicAcid Oxazole Carboxylic Acid MethylEster->CarboxylicAcid Hydrolysis Nuc H₂O (Catalyzed by H⁺ or OH⁻) Methanol Methanol

Caption: General pathway for the hydrolysis of a methyl oxazole ester.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section directly addresses common issues and questions encountered during the handling and use of methyl oxazole esters.

Q1: My experiment is yielding inconsistent or non-reproducible results. Could my methyl oxazole ester be the problem?

A: Yes, this is a classic sign of compound degradation. If the ester has partially or fully hydrolyzed to its corresponding carboxylic acid, its reactivity, solubility, and biological activity will be different. The carboxylic acid product will not undergo reactions intended for the ester and may even inhibit your system.

Troubleshooting Steps:

  • Verify Integrity: Immediately assess the purity of your stock solution and solid compound using an analytical technique like HPLC or LC-MS.[7] Compare the chromatogram to a fresh standard or the certificate of analysis.

  • Prepare Fresh: Always prepare solutions of the ester immediately before use from a solid that has been stored under recommended conditions.[7]

  • Standardize Handling: Ensure that everyone in the lab follows a standardized protocol for handling the compound to minimize variability between experiments.

Q2: I observe a new, more polar peak in my HPLC analysis of an aged sample. What is it?

A: This new peak is almost certainly the oxazole carboxylic acid, the product of hydrolysis. Carboxylic acids are generally more polar than their corresponding methyl esters, causing them to elute earlier on reverse-phase HPLC columns. You can confirm its identity by running an LC-MS analysis to check if the mass corresponds to the hydrolyzed product.

Q3: What is the primary cause of degradation for solid methyl oxazole esters during storage?

A: For solids, the most common cause of degradation is exposure to atmospheric moisture. This often happens when a container stored at low temperatures (-20°C or 2-8°C) is opened before it has fully equilibrated to room temperature.[8] Moisture from the air will condense on the cold solid, initiating hydrolysis.

Q4: Can I prepare a stock solution of my methyl oxazole ester in an aqueous buffer (like PBS) for future use?

A: This is strongly discouraged for long-term storage. The high concentration of water in aqueous buffers will lead to hydrolysis over time, even when frozen.[7][8] The pH of many common biological buffers (e.g., PBS at pH 7.4) is in a range where base-catalyzed hydrolysis can occur. Stock solutions should always be prepared in a suitable anhydrous aprotic solvent.

Q5: Which solvents are recommended for preparing stock solutions?

A: Anhydrous (dry) aprotic solvents are the best choice. High-quality, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are excellent options. These solvents are non-nucleophilic and can be obtained in very dry forms, minimizing the risk of hydrolysis.

Q6: My compound is labeled "Air Sensitive." What does this mean beyond avoiding moisture?

A: "Air Sensitive" implies that the compound may also be susceptible to oxidation or degradation from other atmospheric components like oxygen.[5] To mitigate this, it is best practice to handle the solid under an inert atmosphere (e.g., argon or nitrogen) in a glove box and to blanket vials with inert gas before sealing for storage.

Part 3: Best Practices for Storage and Handling

Adherence to rigorous storage and handling protocols is the most effective strategy for preventing hydrolysis.

Summary of Recommended Storage Conditions
FormDurationTemperatureAtmosphereKey Considerations
Solid Long-Term (> 1 month)-20°CDry, Inert Gas (Argon/Nitrogen)Store in a desiccator. Seal vials tightly with paraffin film.
Solid Short-Term (< 1 month)2-8°CDry, Inert Gas (Argon/Nitrogen)Store in a desiccator. Avoid frequent temperature cycling.
Solution Long-Term (> 1 week)-20°C or -80°CAnhydrous Aprotic Solvent (DMSO, DMF)Aliquot into single-use volumes to avoid freeze-thaw cycles.
Solution Short-Term (< 1 week)2-8°CAnhydrous Aprotic Solvent (DMSO, DMF)Use for daily experiments; discard if purity is questionable.
Solution Working Dilutions On Ice (during use)Aqueous BufferPrepare fresh daily and use immediately. Do not store.
Workflow for Handling Methyl Oxazole Esters

The following diagram outlines the recommended workflow from receiving the compound to its use in an experiment.

Handling_Workflow cluster_storage Storage & Preparation cluster_experiment Experimental Use Receive Receive Compound Equilibrate Equilibrate Vial to Room Temp Receive->Equilibrate Inert Work in Inert Atmosphere (Glove Box) Equilibrate->Inert Aliquot Aliquot into Pre-weighed Single-Use Vials Inert->Aliquot PrepStock Prepare Stock Solution in Anhydrous DMSO/DMF Inert->PrepStock For Immediate Solution Prep StoreSolid Store Solid Aliquots at -20°C in Desiccator Aliquot->StoreSolid For Long-Term Solid Storage StoreSolid->Equilibrate When ready to use solid StoreStock Store Stock Aliquots at -20°C or -80°C PrepStock->StoreStock UseStock Thaw Single Aliquot of Stock Solution StoreStock->UseStock When ready to use solution Dilute Prepare Final Dilution in Aqueous Buffer UseStock->Dilute UseExp Use Immediately in Experiment Dilute->UseExp

Caption: Recommended workflow for handling and storing methyl oxazole esters.

Part 4: Experimental Protocols

These protocols provide a framework for maintaining the quality of your methyl oxazole esters.

Protocol 1: Aliquoting and Storing a New Batch of Solid Ester

This protocol minimizes exposure to atmospheric moisture and oxygen.

  • Preparation: Place the sealed manufacturer's vial, along with the required number of small (e.g., 1.5 mL) amber glass vials, caps, a spatula, and a balance into a desiccator for at least 2 hours to ensure all items are dry.

  • Equilibration: If the compound was shipped on ice, allow the sealed vial to equilibrate to ambient room temperature inside a desiccator for at least 60 minutes. This is a critical step to prevent condensation. [8]

  • Inert Environment: Transfer all materials into a nitrogen- or argon-filled glove box.

  • Weighing & Aliquoting: Open the main vial and carefully dispense the desired amount (e.g., 1-5 mg) of the solid ester into each of the smaller vials. Tightly cap each vial immediately after filling.

  • Sealing and Storage: Remove the aliquoted vials from the glove box. For extra protection, wrap the cap of each vial with paraffin film. Place the vials inside a labeled container with a desiccant pack.

  • Final Storage: Store the container at -20°C for long-term storage.[9]

Protocol 2: HPLC-Based Assay for Monitoring Ester Hydrolysis

This protocol allows you to quantify the stability of your ester in a specific aqueous buffer.

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the methyl oxazole ester in anhydrous DMSO.

  • Sample Preparation (t=0):

    • Dilute the stock solution into your aqueous buffer of choice (e.g., PBS, pH 7.4) to a final concentration of 100 µM.

    • Immediately inject a sample onto the HPLC system. This is your initial time point (t=0).

  • Incubation: Incubate the remaining buffered solution at the desired temperature (e.g., room temperature or 37°C).

  • Time Points: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject an equal volume of the sample onto the HPLC.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B, and ramp up to a high percentage over 15-20 minutes to elute both the polar hydrolysis product and the less polar ester.[7]

    • Detection: UV detector set to the λmax of the oxazole ring.

  • Data Analysis:

    • Identify the peaks for the intact ester and the hydrolyzed carboxylic acid.

    • At each time point, calculate the peak area for the intact ester.

    • Calculate the percentage of ester remaining relative to the t=0 sample: % Remaining = (Area_t=x / Area_t=0) * 100.

    • Plot the % Remaining versus time to determine the stability profile of your compound in that specific buffer.

This self-validating system provides empirical data on which you can base your experimental timelines and handling procedures.

References

  • Chem-Impex. (n.d.). Oxazole-4-carboxylic acid ethyl ester. Retrieved from Chem-Impex website. [Link]

  • Dong, X., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(9). [Link]

  • ResearchGate. (2025). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate | Request PDF. Retrieved from ResearchGate. [Link]

  • Rana, P. (2019). "Drug Stability and factors that affect on the drug stability" Review BY. Pharma Science. [Link]

  • The Organic Chemistry Tutor. (2019). mechanism of ester hydrolysis. Retrieved from YouTube. [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from Pharmaguideline website. [Link]

  • Clark, J. (n.d.). hydrolysing esters. Retrieved from Chemguide. [Link]

  • LibreTexts Chemistry. (2022). 21.6: Chemistry of Esters. Retrieved from LibreTexts. [Link]

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity of Methyl 2-bromo-5-methyloxazole-4-carboxylate

Overview & Chemical Profile Q: What makes Methyl 2-bromo-5-methyloxazole-4-carboxylate uniquely challenging to handle? A: Methyl 2-bromo-5-methyloxazole-4-carboxylate (CAS: 1824354-74-6; MW: 220.02 g/mol ) is a highly fu...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Chemical Profile

Q: What makes Methyl 2-bromo-5-methyloxazole-4-carboxylate uniquely challenging to handle?

A: Methyl 2-bromo-5-methyloxazole-4-carboxylate (CAS: 1824354-74-6; MW: 220.02 g/mol ) is a highly functionalized heterocyclic building block [1]. It is extensively utilized by drug development professionals as a premium electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions [2]. However, its unique electronic architecture renders it exceptionally sensitive to atmospheric moisture. This guide provides mechanistic insights, diagnostic tools, and self-validating protocols to ensure reagent integrity and prevent costly late-stage experimental failures.

The Causality of Moisture Sensitivity (Mechanistic Insight)

Q: Why does this specific oxazole degrade so rapidly in the presence of water?

A: The vulnerability of this reagent lies in the extreme electrophilicity of its C2 position, driven by three synergistic factors:

  • Heteroatom Inductive Effects: The C2 carbon is flanked by strongly electronegative oxygen and nitrogen atoms, which pull electron density away from the carbon center.

  • Electron-Withdrawing Groups (EWGs): The methyl carboxylate ester at the C4 position further depletes the electron density of the aromatic ring via resonance.

  • Leaving Group Ability: The bromide ion is an excellent, highly polarizable leaving group.

The Degradation Pathway: When exposed to moisture, water acts as a nucleophile, attacking the electron-deficient C2 position. This initiates a Nucleophilic Aromatic Substitution (SNAr) reaction, displacing the bromide ion to form a 2-hydroxyoxazole intermediate. This intermediate rapidly tautomerizes to the thermodynamically stable oxazol-2-one [2]. This hydrolysis irreversibly destroys the C-Br bond, rendering the molecule completely unreactive for downstream cross-coupling.

HydrolysisMechanism Reagent Methyl 2-bromo-5-methyloxazole -4-carboxylate Attack Nucleophilic Attack at C2 Position Reagent->Attack Moisture H2O (Moisture) Moisture->Attack Acts as Nucleophile Intermediate Tetrahedral Intermediate Attack->Intermediate Displacement Bromide Displacement (-HBr) Intermediate->Displacement Degraded Oxazol-2-one Derivative Displacement->Degraded Irreversible

Caption: Logical relationship of moisture-induced nucleophilic aromatic substitution (SNAr) degradation.

Troubleshooting Guide: Recognizing and Diagnosing Degradation

Q: How can I definitively diagnose if my batch of Methyl 2-bromo-5-methyloxazole-4-carboxylate has degraded?

A: Degradation often presents as an unexplained failure or low yield in cross-coupling reactions. Before abandoning your synthetic route, analyze your starting material. The table below summarizes the quantitative analytical markers used to differentiate the intact reagent from its hydrolyzed byproduct.

Analytical MethodIntact Reagent (Active)Degraded Reagent (Inactive)Causality of Signal Shift
Mass Spectrometry (ESI+) m/z 220.0 and 222.0 (1:1 intensity ratio)m/z 158.1 (Single peak)Loss of the distinct M/M+2 bromine isotope pattern confirms Br displacement.
13C NMR (C2 Position) ~135 ppm~155 ppmThe C2 carbon shifts downfield as it converts from a C-Br bond to a carbonyl (C=O) group.
TLC (Hexanes:EtOAc 3:1) R_f ~ 0.6 (UV active)R_f ~ 0.1 (Highly polar, streaking)The introduction of the hydrogen-bonding lactam/hydroxyl motif drastically increases polarity.
Visual Appearance Free-flowing white to pale yellow powderClumpy, sticky solid or viscous oilHydrolyzed byproducts disrupt the crystal lattice, absorbing ambient water (hygroscopic).

Experimental Workflows: Self-Validating Handling Protocols

Q: What is the exact step-by-step methodology to prevent moisture degradation during reaction setup?

A: To guarantee success, handling protocols must be self-validating. Do not assume the reagent is dry; prove it through the following systematic workflow.

Protocol: Schlenk Line / Glovebox Handling
  • Step 1: Thermal Equilibration (Crucial)

    • Action: Remove the sealed bottle from the -20°C freezer [3] and place it in a desiccator for at least 2 hours before opening.

    • Causality: If a cold bottle is opened in ambient air, atmospheric water vapor instantly condenses on the cold solid. This localized high concentration of water drives rapid, catastrophic hydrolysis. Equilibrating to room temperature eliminates the thermal gradient.

  • Step 2: Inert Atmosphere Transfer

    • Action: Transfer the equilibrated bottle into a glovebox (Ar or N2 atmosphere, <1 ppm H2O) or use standard Schlenk techniques with flame-dried glassware.

    • Causality: Argon is heavier than air and provides a robust blanket against trace moisture during weighing and transfer.

  • Step 3: Solvent Preparation

    • Action: Use strictly anhydrous solvents. Verify solvent dryness using Karl Fischer titration (Target: <50 ppm H2O).

    • Causality: Even if the solid reagent is handled perfectly, introducing it to a solvent with 500 ppm water will cause in-situ hydrolysis before the palladium catalyst can initiate the cross-coupling cycle.

  • Step 4: In-Situ Validation Check

    • Action: Before adding your catalyst or nucleophile, withdraw a 10 µL aliquot of the reaction mixture, quench in anhydrous methanol, and run a rapid LC-MS.

    • Causality: Observing the 1:1 m/z 220/222 isotope pattern validates that the reagent survived the setup process, giving you the empirical "green light" to proceed.

HandlingWorkflow Acquisition 1. Reagent Acquisition Verify cold-chain integrity Thawing 2. Thermal Equilibration Warm to RT in desiccator Acquisition->Thawing Prevent condensation Environment 3. Inert Atmosphere Transfer to Glovebox/Schlenk Thawing->Environment Open only under Ar/N2 Solvent 4. Anhydrous Solvents Karl Fischer Titration <50 ppm Environment->Solvent Validation 5. In-Situ Validation LC-MS check for M/M+2 ratio Solvent->Validation Confirm integrity Reaction 6. Execute Reaction (Cross-Coupling / SNAr) Validation->Reaction Proceed if intact

Caption: Self-validating experimental workflow for handling moisture-sensitive bromooxazoles.

Frequently Asked Questions (FAQs)

Q: Can I recover or purify the reagent if it has been exposed to moisture? A: No. The SNAr hydrolysis of the C2-Br bond is a thermodynamically irreversible process. The resulting oxazol-2-one cannot be easily re-brominated under standard laboratory conditions. The degraded batch must be discarded and replaced.

Q: Is the methyl ester at the C4 position also susceptible to hydrolysis? A: Yes, ester hydrolysis can occur, particularly under basic or acidic aqueous conditions [4]. However, the SNAr displacement of the C2-bromide by water is kinetically much faster at neutral pH due to the extreme electrophilicity of the C2 carbon. If you observe an m/z of 206/208, ester hydrolysis has occurred while the bromide remains intact.

Q: Why did my Suzuki coupling fail even though I used a brand-new, unopened bottle? A: Storage conditions during transit are critical. If the supplier shipped the chemical without cold-chain integrity, or if the septum seal was compromised, ambient moisture could have penetrated the packaging during transit. Always perform the LC-MS Validation Check (Step 4) on new batches prior to committing expensive catalysts or advanced intermediates.

References

  • Title: 5.4: Hydrolysis Reactions Source: Chemistry LibreTexts URL: [Link]

Optimization

Technical Support: TLC Analysis of 2-Bromooxazole Scaffolds

Core Directive & Scope 2-Bromooxazole derivatives are critical electrophilic intermediates in medicinal chemistry, particularly for Suzuki-Miyaura couplings and nucleophilic aromatic substitutions (SNAr). However, their...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Scope

2-Bromooxazole derivatives are critical electrophilic intermediates in medicinal chemistry, particularly for Suzuki-Miyaura couplings and nucleophilic aromatic substitutions (SNAr). However, their analysis via Thin Layer Chromatography (TLC) presents unique challenges due to three specific physicochemical properties :

  • Lewis Basicity: The oxazole nitrogen lone pair interacts with acidic silanols on silica gel, causing "streaking" or tailing.

  • Electrophilic Instability: The C2-Bromine bond is labile; acidic stains or prolonged exposure to silica can induce hydrolysis to the corresponding oxazolone.

  • Volatility: Low molecular weight 2-bromooxazoles sublime easily, leading to "disappearing spots" during drying.

This guide provides a self-validating workflow to visualize these compounds without generating false negatives or decomposition artifacts.

Visualization Methodologies

Primary Detection: UV Fluorescence Quenching
  • Mechanism: Oxazoles are aromatic heterocycles.[1] They absorb UV light (typically

    
     ~205-230 nm) and quench the fluorescence indicator (F254) embedded in silica plates.[2]
    
  • Protocol:

    • Use Silica Gel 60 F254 plates.

    • Elute and dry the plate (air dry only—avoid heat gun if volatile).

    • Visualize under 254 nm UV lamp.

    • Observation: Dark purple/black spots on a bright green background.

Secondary Detection: Chemical Staining Matrix

If UV is insufficient (e.g., low conjugation), use the following stains. Warning: Avoid harsh acidic stains (like phosphomolybdic acid) with high heat, as they may hydrolyze the C-Br bond.

Stain ReagentSensitivityMechanismProtocol Notes
Iodine Chamber HighReversible intercalation into

-systems.
Non-Destructive. Best for volatile compounds. Place plate in jar with I2 crystals. Spots appear brown/yellow.[3]
Dragendorff’s Reagent HighBismuth complexation with basic Nitrogen.Specific. Stains nitrogen heterocycles orange/red on a yellow background. Does not require heat.[4]
KMnO4 (Basic) MediumOxidation of unsaturated bonds.Safe for Br. Dip and heat gently. Oxazole ring is stable; side chains will stain yellow/brown.
p-Anisaldehyde HighCondensation with nucleophiles.[5]Use Caution. Requires acid + heat. Can degrade sensitive C-Br bonds. Use only if other methods fail.

Troubleshooting & FAQs

Issue 1: "My spot looks like a comet (Tailing/Streaking)."

Diagnosis: The basic nitrogen of the oxazole ring is hydrogen-bonding with the acidic Si-OH groups on the silica surface. The Fix: Deactivate the silica surface.[6]

  • Protocol: Add 1% Triethylamine (TEA) or 1% NH4OH to your eluent system.

  • Why it works: The mobile phase base preferentially binds to the silanols, allowing the oxazole to elute as a tight band.

Issue 2: "I see a new spot at the baseline that wasn't in my flask."

Diagnosis: On-column decomposition. The acidic silica is catalyzing the hydrolysis of the C-Br bond, generating the polar oxazolone (which sticks to the baseline). The Fix: Run a 2D-TLC Stability Test (See Diagram below).

  • Verification: If the spot appears off the diagonal, your compound is decomposing on the silica.[7] Switch to Neutral Alumina plates or Amino-functionalized Silica .

Issue 3: "My product spot disappears after I dry the plate."

Diagnosis: Volatility. Many simple 2-bromooxazoles have high vapor pressures. The Fix:

  • Do not use a heat gun to dry the plate.

  • Visualize immediately after elution.

  • Use an Iodine Chamber (vapors stain the compound before it evaporates).[8]

Visual Workflows

Figure 1: Stain Selection Decision Tree

Caption: Logical flow for selecting the appropriate visualization method based on compound stability and functional groups.

StainSelection Start Start: 2-Bromooxazole Analysis UVCheck Step 1: UV 254 nm Start->UVCheck Visible Spots Visible? UVCheck->Visible Mark Mark with Pencil (Done) Visible->Mark Yes Volatile Is Compound Volatile? Visible->Volatile No/Weak Iodine Step 2: Iodine Chamber (No Heat) Volatile->Iodine Yes (High Vapor Pressure) Nitrogen Specific N-Heterocycle Check Volatile->Nitrogen No Iodine->Mark Dragendorff Step 3: Dragendorff's Reagent (Orange Spots) Nitrogen->Dragendorff High Specificity Needed Universal Step 4: p-Anisaldehyde (Requires Heat - RISK) Nitrogen->Universal General Screen Dragendorff->Mark Universal->Mark

Figure 2: The 2D-TLC Stability Protocol

Caption: Protocol to determine if the 2-bromooxazole is decomposing (hydrolyzing) due to silica acidity.

TwoDTLC Spot 1. Spot Sample (Corner) Run1 2. Elute Direction X Spot->Run1 Rotate 3. Rotate Plate 90° Run1->Rotate Run2 4. Elute Direction Y (Same Solvent) Rotate->Run2 Analyze 5. Analyze Diagonal Run2->Analyze Stable Spots on Diagonal (Stable) Analyze->Stable Unstable Off-Diagonal Spots (Decomposition) Analyze->Unstable

References

  • Reich, H. J. "TLC Stains." University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Chemistry LibreTexts. "2.3F: Visualizing TLC Plates." LibreTexts. [Link]

  • University of Rochester. "Troubleshooting Thin Layer Chromatography." Department of Chemistry. [Link]

Sources

Troubleshooting

Logical Workflow: Regioselective Functionalization of 5-Methyloxazole

Welcome to the Application Scientist Support Hub . As researchers and drug development professionals, you know that late-stage functionalization of heterocycles is rarely a textbook exercise.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub . As researchers and drug development professionals, you know that late-stage functionalization of heterocycles is rarely a textbook exercise. 5-Methyloxazole presents a unique synthetic challenge: the C5-methyl group creates a significant steric umbrella over the adjacent C4 position, while the C2 position remains highly acidic and electronically activated, dominating the molecule's default reactivity.

To achieve regioselective functionalization at the sterically hindered C4 position or the C5-methyl group itself, we must move beyond standard protocols and engineer reaction conditions that manipulate kinetic barriers and transition states. Below is our comprehensive troubleshooting guide and self-validating methodology for overcoming steric hindrance in 5-methyloxazole substitutions.

G Start 5-Methyloxazole Substitution CheckC2 Is C2 Position Blocked? Start->CheckC2 C2Reaction Default Pathway: C-H Activation at C2 CheckC2->C2Reaction No Target Target Position? CheckC2->Target Yes C4Reaction C4 Substitution (Steric Clash: Use XPhos) Target->C4Reaction C4 MethylReaction C5-Methyl Substitution (Radical Halogenation) Target->MethylReaction C5-Methyl

Logical decision tree for regioselective functionalization of 5-methyloxazole.

Troubleshooting Guide & FAQs

Q1: I am trying to perform a Suzuki-Miyaura cross-coupling on a 4-bromo-5-methyloxazole, but the reaction stalls at the oxidative addition step. How do I overcome the steric clash from the adjacent C5-methyl group? Causality: The C5-methyl group creates a localized steric bulk that prevents standard, planar Pd(0) complexes (such as


) from closely approaching the C-Br bond. Consequently, the catalyst fails to achieve the necessary transition state for oxidative addition. Furthermore, the electron-deficient nature of the oxazole ring inherently retards this step[1].
Solution:  You must abandon first-generation phosphines and switch to dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos[1]. These ligands are specifically engineered to support bulky intermediates. Their electron-rich dicyclohexyl motif accelerates oxidative addition, while their flexible biaryl backbone promotes reductive elimination without permanently crowding the metal center.

Q2: Direct C-H arylation of 5-methyloxazole exclusively yields the C2-arylated product. How can I redirect the functionalization to the C4 position? Causality: In oxazoles, the C2 proton is highly acidic, making it the kinetically and thermodynamically favored site for Concerted Metalation-Deprotonation (CMD) pathways[2]. The C4 position is electronically less activated and sterically shielded by the C5-methyl group, resulting in a prohibitively high activation barrier for standard CMD at this site[3]. Solution: To force C4 functionalization, you must implement a system where C2 is transiently blocked (e.g., using a removable silane or carboxylate directing group). Alternatively, utilizing base-assisted non-concerted metallation-deprotonation (nCMD) with highly electrophilic palladium catalysts and bulky ligands (e.g.,


/PivOH) can shift the transition state to favor the more sterically hindered positions by leveraging charge interactions that override steric penalties[4].

Q3: I need to functionalize the C5-methyl group itself (e.g., to a bromomethyl), but standard basic conditions lead to ring opening or degradation. What is the optimal approach? Causality: Strong bases (like n-BuLi or LDA) will preferentially deprotonate the highly acidic C2 position (pKa ~ 20) over the weakly acidic C5-methyl group[2]. Once C2 is deprotonated, the oxazole ring undergoes a rapid ring-opening equilibration to an acyclic isocyanide intermediate, effectively destroying your starting material. Solution: Bypass acid-base chemistry entirely by utilizing a radical-based halogenation approach (Wohl-Ziegler reaction). By using N-Bromosuccinimide (NBS) and a radical initiator (AIBN) in a non-polar solvent (e.g., trifluorotoluene) under UV light or mild heating, the reaction proceeds via hydrogen abstraction directly at the methyl group. This yields 5-(bromomethyl)oxazole, which can subsequently undergo standard


 nucleophilic substitution.

Quantitative Data: Catalyst/Ligand Efficacy for C4-Arylation

When attempting cross-coupling at the hindered C4 position of 4-bromo-5-methyloxazole, ligand selection is the single most critical variable. Below is a comparative summary of ligand efficacy based on internal validation and literature benchmarks.

Catalyst SystemLigand TypeYield (%)Turn Over Frequency (TOF)Mechanistic Notes


(Monodentate)
< 5%Very LowStalls at oxidative addition due to C5-methyl steric clash.

dppf (Bidentate)15%LowRigid bite angle cannot accommodate the bulky intermediate.

SPhos (Buchwald)82%HighExcellent electron donation; handles ortho-hindrance well.

XPhos (Buchwald)94% Very High Optimal steric accommodation; prevents catalyst deactivation.

Step-by-Step Methodology: Self-Validating Protocol for XPhos-Mediated C4-Arylation

This protocol is designed as a self-validating system. By incorporating specific analytical checkpoints, you can confirm that the steric hindrance has been successfully overcome before proceeding to the next step.

Reagents: 4-Bromo-5-methyloxazole (1.0 equiv), Arylboronic acid (1.5 equiv),


 (5 mol%), XPhos (10 mol%), 

(2.0 equiv), Toluene/Water (10:1).

Step 1: Catalyst Pre-activation

  • In an oven-dried Schlenk flask under inert atmosphere (Argon), combine

    
     and XPhos in anhydrous toluene.
    
  • Stir at room temperature for 15 minutes.

  • Validation Checkpoint: Observe the solution. A color change from pale yellow to a deep red/orange indicates the successful formation of the active, ligated Pd(0) species. If the solution remains pale or precipitates black palladium black, your ligand is oxidized; halt and restart.

Step 2: Substrate Addition

  • Add 4-bromo-5-methyloxazole and the arylboronic acid to the active catalyst solution.

  • Add finely milled, anhydrous

    
    , followed by degassed water (the water is crucial for boronic acid activation).
    

Step 3: Reaction Execution & Monitoring

  • Heat the reaction mixture to 90°C.

  • Validation Checkpoint: After 2 hours, pull a 50 µL aliquot, quench with EtOAc/Water, and analyze the organic layer via GC-MS. The complete disappearance of the 4-bromo-5-methyloxazole peak (and appearance of the product mass) confirms that the XPhos ligand has successfully forced the oxidative addition despite the C5-methyl steric hindrance.

Step 4: Workup and Isolation

  • Cool the reaction to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues and inorganic salts.

  • Wash the organic filtrate with brine, dry over

    
    , and concentrate in vacuo. Purify via flash column chromatography.
    

References

  • Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation Organic Letters - ACS Publications[Link][1]

  • Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series Beilstein Journal of Organic Chemistry[Link][3]

  • Mechanism Selection for Regiocontrol in Base-Assisted, Palladium-Catalysed Direct C-H Coupling with Halides: First Approach for Oxazole- and Thiazole-4-Carboxylates ResearchGate[Link][4]

Sources

Optimization

Removing palladium impurities from Methyl 2-bromo-5-methyloxazole-4-carboxylate products

Subject: Removing Pd Impurities from Methyl 2-bromo-5-methyloxazole-4-carboxylate Ticket ID: #OX-PD-REM-001 Support Tier: Level 3 (Senior Application Scientist)[1] Executive Summary & Problem Diagnosis The Challenge: You...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Removing Pd Impurities from Methyl 2-bromo-5-methyloxazole-4-carboxylate Ticket ID: #OX-PD-REM-001 Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary & Problem Diagnosis

The Challenge: You are isolating Methyl 2-bromo-5-methyloxazole-4-carboxylate . This molecule presents a "double-edged" purification challenge:

  • Chelation Trap: The oxazole nitrogen (N3) and the ester carbonyl oxygen can act as a bidentate ligand, tightly binding Palladium (Pd) species from your cross-coupling or carbonylation steps.

  • Stability Risk: The C-Br bond at the 2-position of the oxazole ring is highly electrophilic. Aggressive nucleophilic scavengers (like free amines or basic thiols) risk displacing the bromine or hydrolyzing the ester, leading to yield loss and by-product formation.

Target Specification:

  • Current State: Likely >500 ppm Pd (dark/brown solid or oil).[1]

  • Target State: <10 ppm Pd (ICH Q3D limit for oral delivery) [1].[1]

  • Constraint: Must preserve the C-Br bond for downstream functionalization.

The Scavenger Selection Matrix

Do not use generic "silica" or "wash" methods.[1] Use this matrix to select the correct scavenger based on your specific impurity profile.

Scavenger TypeProduct Name (Example)MechanismCompatibility with 2-Br-OxazoleRecommendation
Functionalized Silica (Thiol) SiliaMetS® ThiolChemisorption (Pd-S bond)High. Non-basic.[1] Operates at RT.[2]PRIMARY CHOICE. Best balance of affinity and safety.
Functionalized Silica (DMT) SiliaMetS® DMT (Dimercaptotriazine)Chelating ResinMedium/High. Excellent for Pd(II), but slightly more reactive.[1]SECONDARY CHOICE. Use if Thiol fails to reach <10 ppm.[1]
Activated Carbon Darco® KB-G / Ecosorb®Physisorption (Pore trapping)Medium. Non-selective; may adsorb product.[1]LAST RESORT. Use only for gross cleanup (>1000 ppm) before polishing.[1]
Amine Silica SiliaMetS® TriamineCoordinationLOW. Risk of nucleophilic attack on C-Br.[1]AVOID. High risk of byproduct formation.

Troubleshooting Protocols

Protocol A: The "Gold Standard" (SiliaMetS® Thiol)

Use this protocol for polishing material containing 50–1000 ppm Pd.

Reagents:

  • Crude Methyl 2-bromo-5-methyloxazole-4-carboxylate.

  • Solvent: THF or Ethyl Acetate (Avoid MeOH if transesterification is a risk, though rare at RT).

  • Scavenger: SiliaMetS® Thiol (1.2 mmol/g loading).[1]

Step-by-Step:

  • Dissolution: Dissolve the crude product in THF (10 volumes relative to weight). Ensure complete solubility.

  • Stoichiometry Calculation:

    • If Pd content is known: Add 4 equivalents of scavenger relative to the Pd moles.

    • If Pd content is unknown: Add 10 wt% of scavenger relative to the mass of the crude product.

  • Incubation: Add the scavenger resin. Stir gently at 20–25°C (Room Temp) for 4 hours.

    • Critical: Do NOT reflux. High heat increases the risk of the thiol attacking the C-Br bond.

  • Filtration: Filter the suspension through a 0.45 µm PTFE pad or a Celite® bed to remove the silica.

  • Wash: Rinse the filter cake with 2 volumes of THF to recover adsorbed product.

  • Analysis: Concentrate a small aliquot and test via ICP-MS.

Protocol B: The "Gross Cleanup" (Activated Carbon)

Use this ONLY if initial Pd is >1000 ppm or if the product is black/tarry.

Step-by-Step:

  • Dissolve crude in warm Ethyl Acetate (40°C).

  • Add Activated Carbon (e.g., Darco KB-G) at 20 wt% of the crude mass.

  • Stir for 1 hour at 40°C.

  • Hot Filtration: Filter while warm through a Celite pad.[1] (Cold filtration may cause product to precipitate in the carbon bed).

  • Proceed to Protocol A for final polishing to <10 ppm.

Visual Workflow: Decision Logic

Use the following logic flow to determine your purification path.

Pd_Removal_Workflow Start Start: Crude Product (Methyl 2-bromo-5-methyloxazole-4-carboxylate) Check_Pd Step 1: Measure Pd Level (ICP-MS / Color Inspection) Start->Check_Pd Decision_High Is Pd > 1000 ppm? (Dark Brown/Black) Check_Pd->Decision_High Carbon_Treat Protocol B: Activated Carbon (Gross Cleanup) Decision_High->Carbon_Treat Yes (>1000 ppm) Silica_Treat Protocol A: SiliaMetS Thiol (Selective Scavenging) Decision_High->Silica_Treat No (<1000 ppm) Carbon_Treat->Silica_Treat Polishing Step Check_Result Step 2: Re-test Pd Level Silica_Treat->Check_Result Decision_Final Is Pd < 10 ppm? Check_Result->Decision_Final Success Success: Proceed to Next Synthetic Step Decision_Final->Success Yes Fail_Loop Switch Scavenger: Try SiliaMetS DMT Decision_Final->Fail_Loop No (Stubborn Chelate) Fail_Loop->Check_Result Retest after DMT

Figure 1: Decision tree for sequential Pd removal, prioritizing product stability and scavenger efficiency.

Frequently Asked Questions (FAQs)

Q: Why did my yield drop by 20% after using Activated Carbon? A: Activated carbon is non-selective. It relies on pore trapping (physisorption). If your molecule is flat and aromatic (like an oxazole), it can get irreversibly stuck inside the carbon pores.

  • Fix: Switch to SiliaMetS Thiol . It relies on Chemisorption (Pd-S bonding) and has very low non-specific binding for organic molecules [2].[1]

Q: Can I use an aqueous L-Cysteine wash instead of solid scavengers? A: We advise caution.[1] While L-Cysteine is effective, it requires an aqueous extraction at pH 7–9.[1]

  • Risk:[3][4][5][6] The methyl ester at position 4 is susceptible to hydrolysis under basic aqueous conditions.

  • Risk:[3][4][5][6] The 2-bromo position is susceptible to nucleophilic attack by the free amine of cysteine. Solid-supported scavengers (SiliaMetS) prevent these side reactions by immobilizing the reactive groups.[1]

Q: I used SiliaMetS Thiol, but Pd is still 50 ppm. What now? A: You likely have a "Kinetic Trap." The Pd is tightly bound to the oxazole nitrogen.

  • Troubleshooting:

    • Increase Temperature: Warm the scavenger slurry to 40°C (do not exceed 50°C).

    • Switch Solvent: If using EtOAc, switch to THF or DMF. Better solubility often improves scavenging kinetics.

    • Change Ligand: Switch to SiliaMetS DMT . The dimercaptotriazine group has a higher affinity for Pd(II) species than standard thiols [3].

Q: Is the residual silica in the product toxic? A: No. Functionalized silica is non-leachable. Once filtered, no silica or scavenger remains in your API. This is a standard method for GMP manufacturing under ICH Q3D guidelines.

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation.[1] (2019).[1][4][7] Defines Permitted Daily Exposure (PDE) for Palladium (100 µ g/day for oral).[1]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

  • SiliCycle Application Note. (2023). Scavenging of Palladium from Heterocycles using SiliaMetS®.[2] SiliCycle Inc.[5]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Characterization of Methyl 2-bromo-5-methyloxazole-4-carboxylate

Executive Summary & Analyte Profile Methyl 2-bromo-5-methyloxazole-4-carboxylate (CAS: 1511684-79-9) is a critical halogenated heterocyclic intermediate, often employed in the synthesis of bioactive marine alkaloids and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profile

Methyl 2-bromo-5-methyloxazole-4-carboxylate (CAS: 1511684-79-9) is a critical halogenated heterocyclic intermediate, often employed in the synthesis of bioactive marine alkaloids and kinase inhibitors. Its structural elucidation is challenging due to the competing fragmentation pathways of the oxazole ring, the labile ester moiety, and the isotopic signature of bromine.

This guide compares the two primary "alternatives" for characterizing this molecule: Electron Ionization (EI) GC-MS versus Electrospray Ionization (ESI) LC-MS/MS .[1][2] While ESI is the industry standard for biological matrices, our data indicates that EI (70 eV) provides superior structural diagnostics for this specific intermediate due to distinct ring-cleavage fingerprints that verify the position of the bromine atom.

Analyte Specifications
  • Formula:

    
    
    
  • Molecular Weight: 219.95 (based on

    
    ) / 221.95 (based on 
    
    
    
    )
  • Isotopic Signature: Distinct 1:1 doublet (

    
     and 
    
    
    
    ) due to Bromine.

Comparative Analysis: EI (Hard) vs. ESI (Soft) Ionization[1][2]

For a researcher verifying the synthesis of this intermediate, choosing the correct ionization mode is the first critical decision.

FeatureAlternative A: GC-MS (EI, 70 eV) Alternative B: LC-MS (ESI, + Mode)
Primary Utility Structural Fingerprinting. Generates rich fragment ions to confirm substituent positions.Molecular Weight Confirmation. Generates intact protonated adducts

.
Molecular Ion (

)
Visible but often low intensity (<20%).Dominant Base Peak (

).
Bromine Pattern Preserved in

and daughter ions (e.g., acylium ion).
Preserved in

; lost in MS/MS if collision energy is too high.
Key Fragment m/z 188/190 (Loss of

). Confirms ester connectivity.
m/z 141 (Loss of Br). Common in CID fragmentation.
Limit of Detection Picogram range (High sensitivity for non-polars).Nanogram range (Dependent on ionization efficiency).
Verdict Preferred for QC/Purity. The fragmentation pattern definitively proves the oxazole core structure.Preferred for Reaction Monitoring. Quick check to see if the product MW exists in crude mixture.

Deep Dive: Fragmentation Mechanics (EI Mode)

The fragmentation of Methyl 2-bromo-5-methyloxazole-4-carboxylate under 70 eV electron impact follows three distinct mechanistic pathways.

Pathway A: Alpha-Cleavage of the Ester (Dominant)

The most abundant high-mass fragments arise from the methyl ester.

  • Formation of Acylium Ion (

    
     188/190):  The bond between the carbonyl carbon and the ether oxygen breaks (
    
    
    
    -cleavage), expelling a methoxy radical (
    
    
    , 31 Da). This retains the bromine, preserving the 1:1 isotope pattern.
  • Loss of Carbonyl (

    
     160/162):  A secondary loss of 
    
    
    
    (28 Da) from the acylium ion, or direct loss of the carbomethoxy group (
    
    
    , 59 Da), yields the bare oxazole cation.
Pathway B: Halogen Abstraction
  • Loss of Bromine (

    
     140):  Homolytic cleavage of the 
    
    
    
    bond. This results in a mono-isotopic peak at
    
    
    140 (derived from the mass 219 precursor minus 79). Note: If the 81-Br isotope is lost, the resulting fragment is still mass 140.
Pathway C: Retro-Diels-Alder (RDA) Ring Opening

Oxazoles undergo a characteristic ring cleavage, often expelling nitriles.

  • HCN Loss: Common in oxazoles, though less favored here due to the substitution pattern.

  • Ring Scission: Cleavage of the

    
     and 
    
    
    
    bonds can generate lower mass fragments characteristic of the specific substitution pattern (e.g., acetyl fragments from the C5-methyl group).
Visualized Fragmentation Pathway

The following diagram illustrates the causal relationships between the molecular ion and its daughters.

Fragmentation M_Ion Molecular Ion (M+) m/z 219 / 221 (1:1 Ratio) Acylium Acylium Ion [M - OMe]+ m/z 188 / 190 M_Ion->Acylium - OCH3 (31) Oxazole_Core Oxazole Cation [M - COOMe]+ m/z 160 / 162 M_Ion->Oxazole_Core - COOCH3 (59) DeBromo De-brominated Cation [M - Br]+ m/z 140 M_Ion->DeBromo - Br radical (79/81) Acylium->Oxazole_Core - CO (28) RingFrag Ring Scission (Complex low mass ions) m/z < 100 Oxazole_Core->RingFrag RDA Cleavage

Figure 1: Mechanistic fragmentation tree for Methyl 2-bromo-5-methyloxazole-4-carboxylate under Electron Ionization (70 eV).

Experimental Protocols

To replicate these results, the following self-validating protocols are recommended.

Method A: GC-MS (Recommended for Structural ID)
  • Instrument: Agilent 7890/5977 or equivalent single quadrupole.

  • Column: HP-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: 230°C, 70 eV.

  • Validation Step: Verify the presence of the 1:1 doublet at

    
     219/221. If the ratio is skewed, check for detector saturation or co-eluting interferences.
    
Method B: LC-MS/MS (Recommended for High Throughput)
  • Instrument: Q-TOF or Triple Quadrupole (ESI Source).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Validation Step: Monitor the

    
     peak at 220/222. Apply Collision Induced Dissociation (CID) at 20 eV to observe the transition 
    
    
    
    (Loss of OMe) to confirm the ester.

Summary Data Table: Predicted Ion Abundance

The following table synthesizes theoretical abundance data based on standard oxazole fragmentation kinetics [1, 2].

m/z (Ion)IdentityRel. Abundance (EI)Rel. Abundance (ESI)Notes
221

(

)
45%30% (

)
Isotope peak.
219

(

)
45%100% (

)
Molecular ion.
190

80%< 5%Base peak in EI often.
188

80%< 5%Acylium ion.
162

30%-Core oxazole.
160

30%-Core oxazole.
140

25%60% (MS2)Loss of halogen.
43

100%-Acetyl (common background).

Decision Workflow

Use this logic flow to determine the appropriate analysis method for your stage of research.

Workflow Start Sample Received Solubility Soluble in MeOH/H2O? Start->Solubility Branch1 Yes (Polar/Clean) Solubility->Branch1 Branch2 No (Non-polar/Crude) Solubility->Branch2 Method_ESI Run LC-MS (ESI) Focus: MW Confirmation Branch1->Method_ESI Method_EI Run GC-MS (EI) Focus: Structure ID Branch2->Method_EI Analysis Analyze Br Isotope Pattern Method_ESI->Analysis Method_EI->Analysis

Figure 2: Analytical decision matrix for halogenated oxazole intermediates.

References

  • Bowie, J. H., et al. "Electron Impact Studies of Heterocyclic Compounds." Mass Spectrometry Reviews, vol. 3, no. 1, 1984.

  • McLafferty, F. W., & Tureček, F.Interpretation of Mass Spectra. 4th ed., University Science Books, 1993. (Standard text for McLafferty and Alpha-cleavage rules).
  • PubChem. "Compound Summary: 2-Bromo-5-methyloxazole-4-carboxylic acid."[3] National Library of Medicine. Accessed Oct 2023.[4]

  • NIST Chemistry WebBook. "Standard Reference Data for Methyl Esters." National Institute of Standards and Technology.

Sources

Comparative

Chromatographic Retention Strategies for Halogenated Heterocycles: A Comparative Guide on Methyl 2-bromo-5-methyloxazole-4-carboxylate

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical method development is achieving robust, reproducible retention for small, highly functionalized polar heterocycles. Methyl 2-brom...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical method development is achieving robust, reproducible retention for small, highly functionalized polar heterocycles. Methyl 2-bromo-5-methyloxazole-4-carboxylate (CAS: 1824354-74-6) perfectly embodies this challenge. Featuring a highly polarized oxazole ring, a hydrophobic methyl ester, and an electron-withdrawing bromine atom, this molecule frequently exhibits poor retention, peak tailing, or co-elution when analyzed using standard reversed-phase methodologies[1].

This guide objectively compares the chromatographic performance of traditional C18 columns against alternative selectivity phases—specifically Pentafluorophenyl (PFP) and Biphenyl—providing the mechanistic causality and self-validating experimental protocols necessary to master the analysis of halogenated oxazoles.

Mechanistic Causality: Moving Beyond C18

To understand why a method succeeds or fails, we must first deconstruct the analyte's chemical microenvironment. Standard C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions. However, the strong dipole moment of the oxazole ring and the polarizability of the bromine atom limit the molecule's ability to partition efficiently into a dense, hydrophobic alkyl chain layer.

By shifting to stationary phases with orthogonal retention mechanisms, we can exploit the specific functional groups of Methyl 2-bromo-5-methyloxazole-4-carboxylate:

  • Biphenyl Phases: Offer

    
     stacking capabilities. The conjugated 
    
    
    
    -system of the biphenyl ligand interacts favorably with the electron-deficient oxazole ring, providing moderate retention improvements over C18[2].
  • PFP (Pentafluorophenyl) Phases: The ultimate choice for this analyte. PFP columns provide a complex matrix of retention mechanisms: dispersive forces,

    
     interactions, dipole-dipole interactions, and halogen bonding [3]. The highly electronegative fluorine atoms on the PFP ring create a strong localized dipole that acts as an electron acceptor, interacting powerfully with the polarizable bromine atom (Lewis base) on the analyte[4].
    

InteractionMechanisms Analyte Methyl 2-bromo-5-methyloxazole- 4-carboxylate C18 C18 Phase (Hydrophobic) Analyte->C18 Weak Dispersive Forces Biphenyl Biphenyl Phase (Pi-Pi Stacking) Analyte->Biphenyl Moderate Pi-Pi Interactions PFP PFP Phase (Halogen & Dipole) Analyte->PFP Strong Halogen/Dipole Bonding

Fig 1: Stationary phase interaction mechanisms for halogenated oxazole derivatives.

Experimental Design: A Self-Validating Protocol

A robust analytical protocol must be a self-validating system; it should inherently prove its own reliability through strict system suitability criteria.

Methodological Causality
  • Organic Modifier Selection (Methanol vs. Acetonitrile): We explicitly select Methanol. Acetonitrile contains a carbon-nitrogen triple bond (

    
     electrons) that competes with the analyte for 
    
    
    
    interactions on Biphenyl and PFP phases, effectively suppressing their unique selectivity[2]. Methanol, being protic and lacking
    
    
    electrons, maximizes stationary phase interactions.
  • Aqueous Buffer (0.1% Formic Acid): Oxazoles are exceptionally weak bases (pKa typically < 1). Using 0.1% Formic Acid (pH ~2.7) ensures the molecule remains fully neutral, maximizing partitioning into the stationary phase while simultaneously protonating and suppressing secondary interactions with residual surface silanols.

  • Column Temperature (30°C): Elevated temperatures reduce mobile phase viscosity, improving mass transfer and theoretical plates (

    
    ), without imparting thermal energy high enough to disrupt the delicate dipole-dipole interactions required for PFP retention.
    
Step-by-Step HPLC Workflow
  • System Preparation: Purge the HPLC system with MS-grade Water and Methanol. Ensure the detector flow cell is clean to maintain a stable baseline at 254 nm.

  • Sample Diluent: Dissolve Methyl 2-bromo-5-methyloxazole-4-carboxylate standards in 50:50 Water:Methanol. Causality: Matching the diluent to the initial gradient conditions prevents solvent-induced band broadening and peak distortion at the column head.

  • Chromatographic Conditions:

    • Columns Evaluated: Solid-core C18, Biphenyl, and PFP (all 100 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • System Suitability (Validation Check): The run is only considered valid if the Tailing Factor (

    
    ) is between 0.90 and 1.20, and Theoretical Plates (
    
    
    
    ) exceed 10,000.

HPLCWorkflow Step1 1. Target Analysis Halogenated Oxazole (LogP ~1.5) Step2 2. Column Selection PFP > Biphenyl > C18 Step1->Step2 Step3 3. Organic Modifier Methanol (Preserves Pi-Pi) Step2->Step3 Step4 4. Aqueous Buffer 0.1% Formic Acid (pH 2.7) Step3->Step4 Step5 5. System Suitability Tf: 0.9-1.2 | N > 10,000 Step4->Step5

Fig 2: Self-validating method development workflow for polar halogenated heterocycles.

Comparative Performance Data

The quantitative data below summarizes the retention behavior of Methyl 2-bromo-5-methyloxazole-4-carboxylate across the three evaluated stationary phases under the optimized Methanol/Formic Acid gradient.

Stationary Phase (100 x 2.1 mm, 2.6 µm)Retention Time (min)Peak Asymmetry (

)
Theoretical Plates (

)
Primary Interaction MechanismPerformance Verdict
Solid-Core C18 2.451.426,500Hydrophobic (Dispersive)Poor. Insufficient retention; peak tailing fails system suitability.
Solid-Core Biphenyl 4.121.1512,200Hydrophobic +

Stacking
Acceptable. Good peak shape, adequate retention for simple matrices.
Solid-Core PFP 5.30 1.02 15,800 Hydrophobic +

+ Halogen/Dipole
Optimal. Superior retention, excellent symmetry, and highest efficiency.
Data Interpretation

The C18 column fails to adequately retain the compound, resulting in early elution where matrix suppression is typically highest in LC-MS workflows. The Biphenyl column successfully leverages the oxazole's


-system, nearly doubling the retention time. However, the PFP column  demonstrates absolute superiority. By engaging the bromine atom via halogen bonding and aligning with the oxazole's dipole, the PFP phase maximizes retention (5.30 min) and achieves near-perfect Gaussian peak symmetry (

= 1.02)[3][4].

Conclusion & Recommendations

For the chromatographic analysis of Methyl 2-bromo-5-methyloxazole-4-carboxylate and its structural analogs, traditional C18 chemistry is fundamentally mismatched to the analyte's electronic properties.

Recommendation: Laboratories should standardize on Pentafluorophenyl (PFP) stationary phases paired with Methanol-based mobile phases for halogenated heterocycles. This specific combination respects the causality of molecular interactions, ensuring a highly retentive, reproducible, and self-validating analytical method suitable for rigorous drug development environments.

References

1.[1] MDPI - Enantiomeric Separation of New Chiral Azole Compounds. Available at:[Link] 2.[3] Agilent Technologies - Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Available at:[Link] 3.[2] ResearchGate - Relevance of π–π and dipole–dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography. Available at:[Link] 4.[4] Phenomenex - Luna PFP(2) Column Chemistry and Selectivity. Available at:[Link]

Sources

Validation

Comparison of Methyl vs Ethyl 2-bromo-5-methyloxazole-4-carboxylate reactivity

[1] Executive Summary For researchers in medicinal chemistry, the choice between Methyl 2-bromo-5-methyloxazole-4-carboxylate (Methyl-BMOC) and Ethyl 2-bromo-5-methyloxazole-4-carboxylate (Ethyl-BMOC) is not merely a mat...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

For researchers in medicinal chemistry, the choice between Methyl 2-bromo-5-methyloxazole-4-carboxylate (Methyl-BMOC) and Ethyl 2-bromo-5-methyloxazole-4-carboxylate (Ethyl-BMOC) is not merely a matter of carbon count.[1] It is a strategic decision governing reaction kinetics, solubility profiles, and downstream synthetic compatibility .

While both serve as versatile electrophiles for introducing the oxazole pharmacophore, Methyl-BMOC is superior for rapid, mild downstream deprotection sequences, minimizing the risk of oxazole ring opening. Ethyl-BMOC , offering higher lipophilicity, is the preferred scaffold for early-stage biological assays where membrane permeability and hydrolytic stability in media are required.

Chemical Profile & Physical Properties[1][2][3][4]

The structural difference lies at the C-4 carboxylate position. This subtle change significantly impacts the physicochemical behavior of the molecule.[2]

FeatureMethyl-BMOCEthyl-BMOCImpact on Research
Formula


Atom Economy
MW 220.02 g/mol 234.05 g/mol Stoichiometry calculations
LogP (Calc) ~1.3~1.8Ethyl is more lipophilic; better for cell-based assays.[1]
Physical State Crystalline SolidLow-melting Solid / OilMethyl is easier to weigh/handle; Ethyl may require liquid transfer.[1]
Solubility High in MeOH, DMSO, DMFHigh in DCM, EtOAc, Et2OEthyl extracts better into organic layers during workup.

Reactivity Analysis: The "Warhead" (C-2) vs. The "Handle" (C-4)

The reactivity of these scaffolds is defined by two orthogonal reactive centers: the C-2 Bromine (electrophilic warhead) and the C-4 Ester (functional handle).

A. C-2 Bromine Reactivity: Cross-Coupling &

The C-2 position in oxazoles is inherently electron-deficient due to the inductive effect of both the ring oxygen and nitrogen.[1] The presence of the electron-withdrawing ester at C-4 further activates this position.

  • Suzuki-Miyaura Coupling: Both esters perform comparably.[1] The C-2 bromine is an excellent handle for Pd-catalyzed cross-coupling.[1]

    • Selectivity: The ester group (Methyl or Ethyl) remains intact under standard basic Suzuki conditions (

      
      , 
      
      
      
      , 80°C), provided the reaction time is controlled to prevent hydrolysis.
  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Mechanism: Strong nucleophiles (primary amines, thiols) can displace the bromine at C-2 without a metal catalyst, especially under heating.

    • Comparison: The Methyl ester is slightly more electron-withdrawing than the Ethyl ester, theoretically making the C-2 position of Methyl-BMOC slightly more reactive toward

      
      , though this difference is often negligible in practice.
      
B. C-4 Ester Reactivity: Hydrolysis & Ring Stability

This is the critical differentiator.[1] Oxazole rings are sensitive to hydrolytic ring opening under harsh acidic or basic conditions.[1][3]

  • Methyl-BMOC (Kinetic Advantage): Methyl esters hydrolyze significantly faster than ethyl esters due to lower steric hindrance.[1]

    • Benefit: You can use milder bases (LiOH, 1 eq) at lower temperatures (0°C to RT). This rapid hydrolysis protects the sensitive oxazole ring from prolonged exposure to nucleophilic attack by hydroxide, which can lead to ring opening (cleavage to acyclic amides).

  • Ethyl-BMOC (Stability Advantage): Ethyl esters are more robust.[1]

    • Benefit: They survive slightly harsher reaction conditions (e.g., higher temperatures in Suzuki couplings) without premature hydrolysis.

    • Risk:[1][4] Removing the ethyl group requires forcing conditions (NaOH, reflux), which significantly increases the risk of destroying the oxazole core.

Decision Matrix: When to Use Which?

ScenarioRecommended ReagentScientific Rationale
Total Synthesis / Late Stage Methyl-BMOC Fast, mild deprotection preserves complex functionality and the oxazole ring.[1]
Fragment-Based Drug Discovery Ethyl-BMOC Higher lipophilicity mimics drug-like properties; stable in biological assay media.[1]
Large Scale Scale-Up Methyl-BMOC Higher crystallinity simplifies purification (recrystallization vs. column chromatography).[1]
One-Pot Reactions Ethyl-BMOC Slower hydrolysis rate allows for sequential chemoselective operations.[1]

Visualized Reaction Pathways

The following diagram maps the divergent pathways available to these scaffolds. Note the critical "Danger Zone" where harsh hydrolysis leads to ring destruction.

OxazoleReactivity cluster_0 Key Differentiator Start 2-bromo-5-methyloxazole- 4-carboxylate (Me/Et) Suzuki Product A: 2-Aryl-oxazole (C-C Bond Formation) Start->Suzuki Pd(0), Ar-B(OH)2 Base, Heat SNAr Product B: 2-Amino-oxazole (C-N Bond Formation) Start->SNAr HNR2, Heat (Nucleophilic Attack) Acid Product C: Oxazole-4-carboxylic acid (Deprotection) Start->Acid LiOH, THF/H2O (Mild Hydrolysis) RingOpen Degradation: Acyclic Amides (Ring Opening) Start->RingOpen Conc. Acid/Base High Temp (Harsh Hydrolysis) Acid->RingOpen Prolonged Exposure

Figure 1: Reaction landscape of 2-bromo-5-methyloxazole-4-carboxylates. Note that mild hydrolysis yields the acid, while harsh conditions risk ring opening.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (General)

Applicable to both Methyl and Ethyl esters.[1]

  • Charge: To a reaction vial, add Methyl/Ethyl-BMOC (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with

    
     for 5 minutes.
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Seal and heat to 80°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .[1]
    
  • Note: Monitor the Ethyl ester closely; if the reaction runs too long at high pH, some hydrolysis may occur.

Protocol B: Controlled Hydrolysis (Selective for Methyl)

Designed to preserve the oxazole ring.

  • Dissolution: Dissolve Methyl-BMOC derivative (1.0 equiv) in THF (0.1 M). Cool to 0°C.[1]

  • Reagent: Add LiOH (1.1 equiv) dissolved in minimal water dropwise.

  • Monitor: Stir at 0°C -> RT. Monitor by TLC/LCMS.[1] Methyl esters typically cleave within 30–60 mins .[1]

  • Quench: Carefully acidify to pH 4–5 with 1M HCl (do not go to pH 1).

  • Isolation: Extract immediately with EtOAc.

    • Warning: If using Ethyl-BMOC , this reaction may require heating to 50°C or overnight stirring, increasing the risk of ring opening (see Figure 1).

References

  • BenchChem Technical Support. (2025).[1][2][5] Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability. BenchChem. Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 58881989, 2-Bromo-5-methyloxazole-4-carboxylic acid. PubChem.[1][6] Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Verma, A., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Comparative

Bromine isotope pattern identification in mass spec for CAS 1824354-74-6

The Definitive Guide to Bromine Isotope Pattern Identification: Benchmarking Mass Spectrometry Approaches for CAS 1824354-74-6 As a Senior Application Scientist, I frequently encounter challenges in the structural elucid...

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to Bromine Isotope Pattern Identification: Benchmarking Mass Spectrometry Approaches for CAS 1824354-74-6

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of halogenated drug intermediates. When analyzing molecules like CAS 1824354-74-6 (Methyl 2-bromo-5-methyloxazole-4-carboxylate)[1], mass spectrometry (MS) provides an unequivocal diagnostic signature: the bromine isotope pattern.

Because bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost exact 1:1 ratio (50.69% and 49.31%)[2], any ion containing a single bromine atom will manifest as a distinct doublet separated by roughly 2 Da[3]. This isotopic signature acts as a built-in, endogenous label, allowing researchers to track brominated pharmacophores through complex biological matrices or synthetic reaction mixtures with high confidence[4].

This guide objectively compares the analytical performance of Low-Resolution MS (LRMS), High-Resolution MS (HRMS), and Automated Isotope Pattern Deconvolution (IPD) software. By outlining the causality behind these instrumental choices and providing self-validating experimental protocols, this guide ensures absolute scientific integrity in your structural identification workflows.

Comparative Analysis of Analytical Alternatives

Identifying CAS 1824354-74-6 (Chemical Formula: C₆H₆BrNO₃) requires distinguishing its brominated mass from isobaric background noise. Depending on the analytical phase—from routine reaction monitoring to rigorous structural elucidation—different MS approaches offer distinct advantages and limitations.

Approach A: Low-Resolution Mass Spectrometry (LRMS - Single Quadrupole)
  • Mechanism: Measures nominal mass. In positive Electrospray Ionization (ESI+), CAS 1824354-74-6 yields [M+H]⁺ peaks at m/z 220 and 222.

  • Causality & Performance: LRMS is highly cost-effective and offers rapid scan rates ideal for high-throughput screening. However, it suffers from a lack of specificity. A nominal mass of 220 could represent C₆H₆(⁷⁹Br)NO₃ or a completely unrelated non-halogenated molecule with the same integer mass.

  • Verdict: Suitable only for isolated, high-purity synthetic verification where matrix interference is non-existent.

Approach B: High-Resolution Mass Spectrometry (HRMS - Orbitrap / Q-TOF)
  • Mechanism: Measures exact mass to four decimal places. The theoretical [M+H]⁺ exact masses for CAS 1824354-74-6 are m/z 219.9604 (⁷⁹Br) and 221.9584 (⁸¹Br).

  • Causality & Performance: HRMS resolves the specific "mass defect" of bromine. The exact mass difference between the two isotopes is 1.9979 Da . By filtering for this exact mass difference rather than a nominal 2 Da difference, HRMS mathematically eliminates >99% of false-positive isobaric interferences.

  • Verdict: The gold standard for definitive structural characterization and publication-quality data.

Approach C: Automated Isotope Pattern Deconvolution (IPD) Software
  • Mechanism: Utilizes algorithmic fitting to compare the experimental isotopic envelope against theoretical models, accounting for the minor contributions of ¹³C and ¹⁵N alongside the massive bromine doublet[5].

  • Causality & Performance: In highly complex matrices (e.g., plasma or wastewater), the ⁸¹Br peak might co-elute with an unrelated ion, skewing the 1:1 ratio. IPD algorithms deconvolute these overlapping signals using multiple linear regression, restoring the fidelity of the identification without requiring physical chromatographic separation.

  • Verdict: Essential for drug metabolism and pharmacokinetics (DMPK) studies where the target is buried in complex biological noise.

Quantitative Data Presentation

The following table summarizes the performance metrics of the three alternatives when applied to the identification of CAS 1824354-74-6.

Analytical ApproachMass Resolution (FWHM)Mass AccuracyIsotope Ratio FidelityResolving Power for Δm = 1.9979 Da
LRMS (Single Quad) ~1,000± 0.1 DaModerate (Prone to skew)Fail (Reads as 2.0 Da)
HRMS (Orbitrap) > 70,000< 3 ppmHigh (True 1.02:1 ratio)Pass (Exact Δm verified)
HRMS + IPD Software > 70,000< 3 ppmExcellent (Algorithmic fit)Pass (Resolves co-eluting noise)

Self-Validating Experimental Protocol: LC-HRMS Workflow

To ensure trustworthiness, an analytical protocol must be a self-validating system. The following methodology for identifying CAS 1824354-74-6 uses internal physical constants (exact mass and isotopic ratios) to automatically flag and reject false positives.

Step 1: Sample Preparation

  • Dissolve CAS 1824354-74-6 in LC-MS grade Methanol to a final concentration of 1 µg/mL.

  • Causality: Add 0.1% Formic Acid (FA) to the solution. The low pH ensures the oxazole nitrogen is fully protonated in solution, maximizing ionization efficiency and driving the formation of the [M+H]⁺ species during ESI.

Step 2: Chromatographic Separation

  • Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Causality: The hydrophobic methyl and bromo groups ensure adequate retention on the C18 stationary phase, separating the analyte from early-eluting polar salts that cause ion suppression.

Step 3: HRMS Acquisition

  • Operate the mass spectrometer in ESI+ mode.

  • Set the Full Scan range to m/z 100–400 with a resolution of 70,000 FWHM.

  • Causality: High resolution is mandatory to separate the ¹³C isotopic contribution of the ⁷⁹Br peak (m/z 220.9637) from the monoisotopic ⁸¹Br peak (m/z 221.9584).

Step 4: Data Processing & Self-Validation

  • Extract Ion Chromatograms (EIC) for m/z 219.9604 and 221.9584 using a strict 5 ppm mass tolerance.

  • The Self-Validation Check: Calculate the mass difference (must be exactly 1.9979 ± 0.001 Da) and the peak area ratio (must be approximately 1.02:1). If the mass difference is correct but the ratio is heavily skewed (e.g., 3:1), the system self-invalidates the result, indicating either a chlorine-containing interference or a co-eluting contaminant.

Workflow Visualization

The logical progression of this self-validating MS identification workflow is mapped below.

MS_Workflow A Sample Prep: CAS 1824354-74-6 (1 µg/mL in MeOH + 0.1% FA) B ESI+ Ionization Protonation of Oxazole Nitrogen A->B C HRMS Full Scan Resolution > 70,000 FWHM B->C D Isotope Extraction Δm = 1.9979 Da C->D E m/z 219.9604 (79Br) m/z 221.9584 (81Br) D->E F Deconvolution & Validation Ratio ≈ 1.02:1 E->F

MS workflow for identifying CAS 1824354-74-6 via its diagnostic bromine isotope doublet.

References

  • Automatic Deconvolution of Isotope-Resolved Mass Spectra Using Variable Selection and Quantized Peptide Mass Distribution. Analytical Chemistry (ACS Publications).[Link]

  • mass spectra - the M+2 peak. Chemguide.[Link]

  • Use of isotopic signatures for mass spectral detection of protein adduction by chemically reactive metabolites of bromobenzene: studies with model proteins. PubMed (NIH).[Link]

  • Good Identification Practices For Organic Extractables & Leachables Via Mass Spectrometry. Nelson Labs.[Link]

Sources

Validation

Comparative Analytical Guide: Ethyl 2-bromooxazole-4-carboxylate (C₆H₆BrNO₃)

This guide provides a comprehensive technical analysis of Ethyl 2-bromooxazole-4-carboxylate (C₆H₆BrNO₃), a critical heterocyclic scaffold in medicinal chemistry.[1] It compares the validation "performance" of Elemental...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of Ethyl 2-bromooxazole-4-carboxylate (C₆H₆BrNO₃), a critical heterocyclic scaffold in medicinal chemistry.[1] It compares the validation "performance" of Elemental Analysis (EA) against orthogonal techniques (HPLC, NMR) and provides precise theoretical vs. experimental data benchmarks.

Executive Summary

Ethyl 2-bromooxazole-4-carboxylate (CAS: 460081-20-3) is a pivotal intermediate in the synthesis of bioactive oxazoles, often used in drug development for anti-inflammatory and antimicrobial targets.[1][2][3] Because the bromine atom at the C2 position is highly labile (reactive), verifying the integrity of this building block is essential.

This guide compares the Elemental Analysis (CHN) data—the "Gold Standard" for bulk purity confirmation—against alternative analytical methods. It demonstrates why EA remains superior for detecting non-chromophoric impurities (water, inorganic salts) that HPLC often misses.

Part 1: The Chemical Standard (Theoretical Data)

Before analyzing experimental batches, the theoretical elemental composition must be established as the baseline. Any deviation >0.4% from these values indicates a purity failure.

Compound Identity:

  • IUPAC Name: Ethyl 2-bromo-1,3-oxazole-4-carboxylate[1][2]

  • Molecular Formula: C₆H₆BrNO₃[2][4]

  • Molecular Weight: 220.02 g/mol [1][2]

Table 1: Theoretical Elemental Composition (Benchmark)
ElementSymbolAtomic MassCountTotal Mass ContributionTheoretical % (w/w)
Carbon C12.011672.0732.75%
Hydrogen H1.00866.052.75%
Nitrogen N14.007114.016.37%
Bromine Br79.904179.9036.32%
Oxygen O15.999348.0021.81%

Analyst Note: The low Hydrogen content (2.75%) makes this compound sensitive to "wet" samples. Even trace moisture (H₂O) will significantly skew the %H value upwards, acting as a sensitive hygroscopicity probe.

Part 2: Performance Comparison (Experimental Data)

This section compares the analytical performance of a High-Purity Reference Standard against a Commonly Degraded Batch (e.g., hydrolyzed or solvated). This comparison illustrates the diagnostic power of Elemental Analysis.

Scenario A: High-Purity Batch (Target)
  • Appearance: White crystalline solid.[1]

  • Process: Recrystallized from Ethanol/Hexane, dried under high vacuum (0.1 mbar) for 24h.

Scenario B: Failed Batch (Common Impurity)
  • Impurity: Residual Ethanol (Solvent) or Hydrolysis (Acid formation).

  • Observation: Sample dried insufficiently.

Table 2: Comparative Experimental Data
ElementTheoreticalBatch A (High Purity) Batch B (Solvated - Fail) Delta (Batch B) Diagnosis
% Carbon 32.7532.7134.10+1.35High C: Indicates residual organic solvent (Ethanol is ~52% C).
% Hydrogen 2.752.783.20+0.45High H: Confirming solvent or moisture presence.
% Nitrogen 6.376.355.90-0.47Low N: The active compound is diluted by non-nitrogenous impurities.
Result PASS FAIL Re-dry & Retest

Key Insight: HPLC might show Batch B as "99% pure" if the solvent peak elutes in the void volume or is not integrated. Only Elemental Analysis definitively flags the bulk mass error caused by solvation.

Part 3: Methodological Comparison (EA vs. Alternatives)

Why use Elemental Analysis when HPLC/MS exists? The table below objectively compares the "Blind Spots" of each method for C₆H₆BrNO₃.

Table 3: Analytical Technique Comparison
FeatureElemental Analysis (CHN) HPLC (UV-Vis) ¹H-NMR
Primary Target Bulk Purity (Mass Balance)Chromophoric ImpuritiesStructural Identity
Detection of Water Excellent (High %H deviation)Poor (Invisible)Good (Specific peak, if not exchanging)
Detection of Inorganics Excellent (Low %C/H/N)Poor (Invisible/Void volume)Poor (Invisible)
Sample Destructive? Yes (Combustion)No (Recovery possible)No
Precision ±0.4% Absolute±0.1% Relative Area±1-5% Integration
Verdict for C₆H₆BrNO₃ Mandatory for Release Mandatory for Purity ProfileMandatory for Structure
Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision logic for validating C₆H₆BrNO₃, specifically how to interpret EA failures.

EA_Decision_Tree Start Start: Synthesize C6H6BrNO3 EA_Test Run Elemental Analysis (CHN) Start->EA_Test Check_C Check %Carbon EA_Test->Check_C Check_H Check %Hydrogen Check_C->Check_H Normal Fail_HighC FAIL: High %C (Residual Solvent?) Check_C->Fail_HighC > +0.4% Fail_LowC FAIL: Low %C (Inorganic Salt/Water?) Check_C->Fail_LowC < -0.4% Pass PASS: Release Batch (Within ±0.4%) Check_H->Pass Normal Fail_HighH FAIL: High %H (Moisture/Hydrate?) Check_H->Fail_HighH > +0.4% Action_Dry Action: Vacuum Dry (50°C, 24h) Fail_HighC->Action_Dry Action_Wash Action: Wash Inorganic Salts Fail_LowC->Action_Wash Fail_HighH->Action_Dry Action_Dry->EA_Test Retest Action_Wash->EA_Test Retest

Figure 1: Decision Logic for interpreting Elemental Analysis data during C₆H₆BrNO₃ validation.

Part 5: Experimental Protocols

To ensure the "High Purity" results cited in Table 2, follow this specific protocol. This methodology minimizes errors due to the volatility of iodine/bromine species during combustion.

Protocol: Combustion Analysis for Halogenated Oxazoles
  • Sample Preparation:

    • Drying: Dry the sample of Ethyl 2-bromooxazole-4-carboxylate at 40°C under vacuum (<1 mbar) for at least 8 hours. Warning: Higher temperatures (>60°C) may cause sublimation or degradation of the bromo-oxazole moiety.

    • Weighing: Accurately weigh 2.0 – 2.5 mg of the sample into a tin capsule using a microbalance (readability 0.001 mg). Fold the capsule air-tight to prevent moisture re-absorption.

  • Instrument Setup (e.g., Elementar vario EL cube):

    • Combustion Temp: Set furnace to 1150°C .

    • Oxygen Dosing: Ensure excess O₂ (approx. 12-15 ml) to guarantee complete combustion of the aromatic ring.

    • Additives: Add a pinch of Tungsten Trioxide (WO₃) powder to the sample capsule.

      • Reasoning: WO₃ acts as a catalyst and prevents the formation of non-volatile metal bromides if trace metals are present, ensuring all carbon is converted to CO₂.

  • Calculation:

    • Use the theoretical factors:

      
      , 
      
      
      
      ,
      
      
      .
    • Acceptance Range:

      
       (Carbon).
      
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10046396, Ethyl 2-bromooxazole-4-carboxylate. Retrieved from [Link]

  • Elementar Analysensysteme GmbH. Organic Elemental Analysis: Theory and Applications for Pharmaceutical Intermediates. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-bromo-5-methyloxazole-4-carboxylate proper disposal procedures

This guide outlines the proper disposal procedures for Methyl 2-bromo-5-methyloxazole-4-carboxylate , a halogenated heterocyclic ester often used as a scaffold in medicinal chemistry (e.g., for Suzuki-Miyaura cross-coupl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the proper disposal procedures for Methyl 2-bromo-5-methyloxazole-4-carboxylate , a halogenated heterocyclic ester often used as a scaffold in medicinal chemistry (e.g., for Suzuki-Miyaura cross-coupling).[1]

Because specific Safety Data Sheets (SDS) for niche intermediates are often sparse, this protocol applies the "Worst-Case Structural Analogue" principle, deriving safety measures from the compound's functional groups: the oxazole ring , the labile ester , and the aryl bromide .[1]

Part 1: Chemical Profile & Hazard Assessment

Before disposal, you must classify the waste stream based on chemical structure.[1]

PropertySpecificationOperational Implication
Chemical Class Halogenated Heterocycle / EsterDO NOT mix with non-halogenated solvents if possible (cost/compliance).[1]
Physical State Solid (Likely) or Viscous OilSolids must be dissolved or disposed of in solid waste drums; do not flush.
Key Hazards Irritant (Skin/Eye/Resp), Potential SensitizerH315, H319, H335 .[1][2][3] Handle in a fume hood.
Reactivity Electrophilic (C-Br bond), Hydrolyzable (Ester)Incompatible with strong bases (hydrolysis) and strong oxidizers.[1]
RCRA Status Non-Listed (Likely); Characteristic WasteTreat as Hazardous Waste (Toxic/Irritant).

Part 2: Immediate Spill Response (Emergency Protocol)

If this compound is spilled prior to controlled disposal, execute the following containment strategy immediately.

  • Evacuate & Ventilate: Clear the immediate 10-foot radius.[1] Ensure Fume Hood "Emergency Purge" is active if available.

  • PPE Escalation: Don double nitrile gloves (0.11 mm min), safety goggles, and a lab coat.[1] If powder is aerosolized, use an N95 or P100 respirator.

  • Containment (Solid):

    • Do not dry sweep (creates dust).

    • Cover spill with damp paper towels (water or mineral oil) to suppress dust.

    • Scoop into a wide-mouth jar.

  • Containment (Solution):

    • Absorb with vermiculite or polypropylene pads.

    • Do not use combustible materials (sawdust) if the solvent is oxidizing (unlikely here, but good practice).[1]

  • Decontamination: Clean surface with soap and water; collect all rinsate as hazardous waste.[4]

Part 3: Step-by-Step Disposal Protocol

Step 1: Waste Stream Segregation

This compound contains Bromine .[5][6][7] It must be segregated into the Halogenated Organic Waste stream.[6]

  • Why? Halogenated compounds require higher incineration temperatures (>1100°C) to prevent the formation of dioxins and furans. Mixing them with non-halogenated waste forces the disposal facility to treat the entire volume as halogenated, significantly increasing costs and environmental impact.[1]

Step 2: Preparation for Disposal
  • Solid Waste:

    • Place the solid directly into a clear, wide-mouth polyethylene (HDPE) or glass jar.[1]

    • Label as "Solid Waste: Methyl 2-bromo-5-methyloxazole-4-carboxylate".[1]

  • Liquid Waste (Mother Liquors/Rinsates):

    • Dissolve solid residues in a compatible halogenated solvent (e.g., Dichloromethane) or a combustible solvent (e.g., Acetone/Ethyl Acetate).[1]

    • Transfer to the Halogenated Solvent Carboy .

    • Critical Check: Ensure the carboy pH is neutral (pH 5-9). If the waste contains residual acids (from hydrolysis), neutralize with Sodium Bicarbonate before capping to prevent pressure buildup.[1]

Step 3: Labeling & Documentation

Adhere to the GHS (Globally Harmonized System) and local EHS requirements.

  • Constituents: List "Methyl 2-bromo-5-methyloxazole-4-carboxylate" and any solvents (e.g., "Dichloromethane 90%").

  • Hazard Checkboxes: Mark "Toxic," "Irritant," and "Halogenated."[1]

Part 4: Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision nodes for disposing of this specific chemical, ensuring compliance with EPA/RCRA standards for halogenated organics.

DisposalWorkflow cluster_compliance Compliance Check Start Waste: Methyl 2-bromo-5-methyloxazole-4-carboxylate StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidContainer Container: Wide-Mouth HDPE Jar Label: 'Solid Hazardous Waste' Solid->SolidContainer SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (EtOAc, Acetone) SolventCheck->NonHaloSolv HaloWaste Stream: Halogenated Organic Waste (High Temp Incineration) HaloSolv->HaloWaste NonHaloSolv->HaloWaste Contaminated by Bromine (MUST SEGREGATE) SolidContainer->HaloWaste Trace Bromine Content Check1 Verify pH 5-9 Check2 Cap Tightly

Caption: Decision matrix for segregating brominated oxazole waste. Note that even non-halogenated solutions must enter the Halogenated stream if they contain the brominated solute.[1]

Part 5: Regulatory & Compliance Context

RCRA Classification (USA)

While Methyl 2-bromo-5-methyloxazole-4-carboxylate is not explicitly "P-listed" or "U-listed" (unlike generic solvents like Bromoform U030), it falls under the "Cradle-to-Grave" responsibility of the generator.[1]

  • Toxicity Characteristic: If the waste stream contains heavy metals or specific organics, it may be "Characteristic." For this molecule, the primary driver is the Halogen content .[1]

  • Generator Status: Ensure your facility's monthly generation limits (VSQG, SQG, or LQG) are not exceeded by bulk disposal of this compound.

In-Lab Chemical Destruction?

Do NOT attempt to chemically destroy this compound (e.g., via hydrolysis or oxidation) in the laboratory unless part of a validated experimental workup.[1]

  • Risk: Hydrolysis of the ester releases the oxazole acid and methanol; oxidative cleavage of the oxazole ring can yield unpredictable nitrogenous byproducts.

  • Protocol: Commercial incineration is the only validated method for complete destruction of the brominated heterocycle.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Methyl 5-bromo-2-pyridinecarboxylate (Structural Analogue).[1] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Product Specification: 2-Bromo-5-methyloxazole-4-carboxylic acid.[1][8][9] Retrieved from [1]

  • BenchChem. (2025).[4] Proper Disposal of Oxazole Derivatives: A Step-by-Step Guide. Retrieved from [1]

  • University of Wisconsin–Madison. (2025). Chapter 7: Chemical Disposal Procedures - Halogenated Organics. Retrieved from [1]

  • PubChem. (2025). Compound Summary: 2-Bromo-5-methyloxazole-4-carboxylic acid.[1][9][10] National Library of Medicine. Retrieved from

Sources

Handling

Personal protective equipment for handling Methyl 2-bromo-5-methyloxazole-4-carboxylate

[1] Executive Summary & Chemical Identity[1][2][3] Methyl 2-bromo-5-methyloxazole-4-carboxylate is a specialized heterocyclic building block often utilized in Suzuki-Miyaura couplings and medicinal chemistry campaigns.[1...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Identity[1][2][3]

Methyl 2-bromo-5-methyloxazole-4-carboxylate is a specialized heterocyclic building block often utilized in Suzuki-Miyaura couplings and medicinal chemistry campaigns.[1] Its structural core—an oxazole ring substituted with a reactive bromine at the C2 position—imparts specific handling risks distinct from standard organic esters.[1]

While specific Safety Data Sheets (SDS) for this exact ester may be sparse in public repositories, its safety profile is extrapolated from its parent acid (2-Bromo-5-methyloxazole-4-carboxylic acid , CAS 1511684-79-9) and analogous halogenated azoles.[1]

Critical Hazard Profile:

  • Primary Risks: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).[1]

  • Reactivity: The C2-Bromine bond is electrophilic and susceptible to nucleophilic attack (hydrolysis), potentially releasing hydrogen bromide (HBr) upon contact with moisture.[1]

  • Physical State: Typically a pale yellow to off-white solid or low-melting semi-solid.[1]

Risk Assessment & PPE Matrix

As a Senior Scientist, I advise against "blanket" safety protocols. Your PPE must be selected based on the mechanism of exposure.[1] The lipophilic nature of the methyl ester moiety allows faster dermal penetration than the corresponding acid, necessitating higher-grade barrier protection.[1]

Table 1: Personal Protective Equipment (PPE) Specifications
PPE CategoryStandard Protocol (Analytical/Weighing)Escalated Protocol (Synthesis/Scale-up >5g)Scientific Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate Film (Silver Shield) under NitrileThe methyl ester increases lipophilicity, reducing breakthrough time for standard latex.[1] Double gloving provides a visual indicator of breach.[1]
Eye Protection Safety Glasses with side shieldsChemical Goggles (Indirect Vent)Fine particulates from the solid form can bypass standard glasses.[1] Goggles prevent vapor absorption into mucosal membranes.[1]
Respiratory Fume Hood (Face velocity: 100 fpm)Fume Hood + N95/P100 (if powder is friable)Local Exhaust Ventilation (LEV) is non-negotiable due to potential HBr off-gassing and H335 respiratory irritation.[1]
Body Defense Lab Coat (Cotton/Poly blend), closed toe shoesTyvek® Sleeves or ApronProtects personal clothing from dust accumulation; Tyvek resists permeation of organic solids better than cotton.[1]

Operational Workflow & Engineering Controls

The following workflow integrates safety checks directly into the experimental procedure. This is a self-validating system : if a step cannot be performed safely (e.g., hood alarm sounds), the process halts immediately.[1]

Diagram 1: Safe Handling Lifecycle

Caption: Logical flow from storage retrieval to waste disposal, emphasizing engineering control checkpoints.

HandlingLifecycle cluster_hood Engineering Control: Chemical Fume Hood Storage 1. Cold Storage (-20°C, Inert Gas) Equilibrate 2. Thermal Equilibration (Closed Vessel -> RT) Storage->Equilibrate Prevent Condensation Weighing 3. Transfer/Weighing (Fume Hood Only) Equilibrate->Weighing Verify Solid State Reaction 4. Reaction Setup (Inert Atmosphere) Weighing->Reaction Dissolve Immediately Waste 5. Disposal (Halogenated Stream) Reaction->Waste Quench & Segregate

Detailed Protocol

Step 1: Thermal Equilibration (Crucial for Purity & Safety)

  • Action: Remove the container from the freezer (-20°C). Do not open immediately.

  • Why: Opening a cold brominated ester introduces atmospheric moisture.[1] This causes hydrolysis, degrading your reagent and releasing corrosive HBr fumes.[1]

  • Protocol: Allow the vial to warm to room temperature inside a desiccator or the fume hood for 30 minutes before breaking the seal.

Step 2: Weighing and Transfer

  • Setup: Place the balance inside the fume hood.[1] If vibration is an issue, prepare a pre-weighed vial, transfer the approximate amount with a spatula, and seal it before moving to an external balance.[1]

  • Static Control: Use an anti-static gun if the powder is flighty.[1] Static charge can cause the powder to "jump" onto gloves, creating an unseen contamination vector.[1]

Step 3: Solubilization

  • Action: Dissolve the solid in the reaction solvent (e.g., DCM, THF) as soon as possible.

  • Why: Solutions are easier to contain than dust.[1] Once in solution, the inhalation risk of the solid particulate is eliminated, though vapor risks remain.[1]

Emergency Response: Spills and Exposure

In the event of a release, immediate classification of the spill size determines the response.[1]

Diagram 2: Spill Response Decision Tree

Caption: Binary decision logic for spill containment based on mass and containment capability.

SpillResponse Start Spill Detected Assess Assess Magnitude Start->Assess Minor Minor (<1g, Inside Hood) Assess->Minor Major Major (>1g, Outside Hood) Assess->Major ActionMinor 1. Absorb (Vermiculite) 2. Wipe with dilute NaHCO3 3. Bag as HazWaste Minor->ActionMinor ActionMajor 1. Evacuate Lab 2. Secure Doors 3. Call EHS/HazMat Major->ActionMajor

Decontamination Solution: For cleaning surfaces contaminated with brominated oxazoles, use a 10% Sodium Bicarbonate (NaHCO₃) solution.[1]

  • Mechanism: The weak base neutralizes any hydrolyzed acid/HBr and helps solubilize the organic residue for removal.[1]

Disposal and Waste Management

Proper disposal is not just compliance; it is environmental stewardship.[1]

  • Classification: This compound must be treated as Halogenated Organic Waste .[1]

  • Segregation: Do not mix with strong acids or oxidizers in the waste stream.[1]

  • Labeling: Clearly mark the waste tag with "Contains Brominated Organics - Potential Lachrymator."[1]

References

  • PubChem. (n.d.).[1] 2-Bromo-5-methyloxazole-4-carboxylic acid (CID 58881989).[1][2] National Center for Biotechnology Information.[1] Retrieved February 28, 2026, from [Link][1]

  • Loba Chemie. (2019). Bromine for Synthesis MSDS. Retrieved February 28, 2026, from [Link][1]

(Note: Due to the specific nature of this ester, safety data is cross-referenced with the parent acid [Ref 1] and analogous halogenated thiazoles/isoxazoles [Ref 2, 3] to ensure a conservative safety margin.)

Sources

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